Mtb-cyt-bd oxidase-IN-5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H32FNO |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
7-fluoro-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C25H32FNO/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-14-22-20(5)27-24-16-21(26)13-15-23(24)25(22)28/h8,10,12-13,15-16H,6-7,9,11,14H2,1-5H3,(H,27,28)/b18-10+,19-12+ |
InChI 键 |
GGSOCFJHFBIKFD-UBIAKTOFSA-N |
产品来源 |
United States |
Foundational & Exploratory
Mtb-cyt-bd Oxidase-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) that is crucial for its survival and pathogenesis. This respiratory flexibility allows Mtb to adapt to diverse and challenging host environments. The ETC features two terminal oxidases: the cytochrome bc1-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase. While the cytochrome bc1-aa3 complex is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is essential for survival under stressful conditions such as hypoxia and nitrosative stress, making it an attractive target for novel anti-tubercular drug development. Mtb-cyt-bd oxidase-IN-5 (also known as compound 1k) is a potent inhibitor of Mtb cytochrome bd oxidase, representing a promising avenue for new therapeutic strategies against tuberculosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is an analogue of aurachin D, a natural product known to inhibit respiratory chains. The core mechanism of action of this compound is the specific inhibition of the cytochrome bd oxidase in Mycobacterium tuberculosis. This enzyme is a quinol-ubiquinone oxidoreductase that catalyzes the transfer of electrons from menaquinol (B15198786) to oxygen, the terminal electron acceptor. By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to a reduction in ATP synthesis and the generation of a proton motive force. This disruption of cellular bioenergetics ultimately inhibits the growth of Mtb.[1][2][3]
The cytochrome bd oxidase is particularly important for Mtb's survival in the host, where it helps the bacterium to cope with hypoxic conditions and oxidative stress.[4][5] Therefore, inhibitors of this enzyme, such as this compound, have the potential to be effective both against actively replicating and dormant or persistent Mtb.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 0.37 µM | The half maximal inhibitory concentration against Mtb cyt-bd oxidase. This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. | [6] |
| MIC | 256 µM | The minimum inhibitory concentration required to inhibit the growth of Mtb. | [6] |
| MIC (in combination with Q203) | Not Reported | The MIC of this compound in combination with an inhibitor of the cytochrome bc1-aa3 complex (Q203) has not been explicitly reported in the available literature. However, combining inhibitors of both terminal oxidases is a promising strategy to achieve a bactericidal effect. |
Signaling Pathway
The following diagram illustrates the effect of this compound on the electron transport chain of Mycobacterium tuberculosis.
Figure 1: Mtb Electron Transport Chain Inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound, based on the likely procedures used in the primary literature.[1][2]
Inhibition of Mtb cyt-bd Oxidase Activity (IC50 Determination)
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of cytochrome bd oxidase.
1. Preparation of Inverted Membrane Vesicles (IMVs):
- Mycobacterium smegmatis strains overexpressing the Mtb cytochrome bd oxidase are cultured to mid-log phase.
- Cells are harvested by centrifugation, washed, and resuspended in a lysis buffer.
- The cell suspension is lysed by high-pressure homogenization (e.g., French press).
- Unbroken cells and debris are removed by low-speed centrifugation.
- The supernatant is then subjected to ultracentrifugation to pellet the membrane fraction.
- The resulting pellet, containing the IMVs, is resuspended in a suitable buffer and stored at -80°C.
2. Oxygen Consumption Assay:
- The assay is performed in a sealed chamber equipped with an oxygen electrode to monitor the rate of oxygen consumption.
- The reaction mixture contains buffer, the electron donor (e.g., NADH or menadiol), and the IMVs.
- To specifically measure the activity of cyt-bd oxidase, an inhibitor of the cytochrome bc1-aa3 complex (e.g., Q203) is added to block the alternative respiratory pathway.
- The reaction is initiated by the addition of the electron donor.
- The baseline rate of oxygen consumption is recorded.
- This compound is then added at various concentrations, and the corresponding rates of oxygen consumption are measured.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of the compound that prevents visible growth of Mycobacterium tuberculosis.
1. Bacterial Culture:
- Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.
2. Microplate Alamar Blue Assay (MABA):
- The assay is performed in a 96-well microplate format.
- This compound is serially diluted in the growth medium across the wells of the microplate.
- A standardized inoculum of Mtb is added to each well.
- Positive (no drug) and negative (no bacteria) control wells are included.
- The plates are incubated at 37°C for a defined period (typically 5-7 days).
- After incubation, Alamar Blue reagent is added to each well.
- The plates are further incubated to allow for color development (blue to pink in the presence of viable bacteria).
- The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of inhibitors targeting Mtb cytochrome bd oxidase.
Figure 2: Inhibitor Screening Workflow.
Conclusion
This compound is a specific and potent inhibitor of a key enzyme in the respiratory chain of Mycobacterium tuberculosis. Its mechanism of action, involving the disruption of cellular bioenergetics, makes it a valuable lead compound for the development of new anti-tubercular agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to combat tuberculosis. Further investigation into the synergistic effects of this compound with other anti-tubercular drugs, as well as in vivo efficacy and safety studies, will be crucial in advancing this compound towards clinical application.
References
- 1. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome bd Oxidase and Hydrogen Peroxide Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Mtb-cyt-bd Oxidase-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Mtb-cyt-bd oxidase-IN-5, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. Cytochrome bd oxidase is a crucial component of the Mtb respiratory chain, particularly under hypoxic conditions found within granulomas, making it an attractive target for novel anti-tuberculosis therapies. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes experimental workflows and SAR principles.
Core Data Presentation
The following tables summarize the quantitative data for this compound and related aurachin D analogues, as reported by Lawer et al. (2022).[1][2][3] this compound (compound 1k ) is highlighted for reference.
Table 1: Inhibition of Mtb cyt-bd Oxidase by Aurachin D Analogues
| Compound | R5 | R6 | R7 | R8 | Side Chain | IC50 (µM) |
| 1a (Aurachin D) | H | H | H | H | Farnesyl | 0.20 |
| 1d | H | H | H | H | Citronellyl | 0.12 |
| 1g | H | F | H | H | Farnesyl | 0.14 |
| 1h | H | Cl | H | H | Farnesyl | 0.32 |
| 1i | H | Br | H | H | Farnesyl | 0.25 |
| 1j | H | I | H | H | Farnesyl | 0.26 |
| 1k (IN-5) | H | H | F | H | Farnesyl | 0.37 |
| 1l | H | H | Cl | H | Farnesyl | 0.52 |
| 1m | H | H | Br | H | Farnesyl | 0.60 |
| 1n | H | H | I | H | Farnesyl | 0.70 |
| 1o | H | H | H | F | Farnesyl | > 20 |
| 1p | H | NH2 | H | H | Farnesyl | > 20 |
| 1q | H | H | NH2 | H | Farnesyl | > 20 |
| 1r | NH2 | H | H | H | Farnesyl | > 20 |
| 1s | H | H | H | H | Geranyl | 0.23 |
| 1t | OH | H | H | H | Farnesyl | 0.19 |
| 1u | OMe | H | H | H | Farnesyl | 0.18 |
| 1v | H | OH | H | H | Farnesyl | 0.15 |
| 1w | H | OMe | H | H | Farnesyl | 0.16 |
| 1x | H | H | OMe | H | Farnesyl | 0.13 |
| 1y | H | H | H | OH | Farnesyl | > 20 |
Table 2: Whole-Cell Activity of Aurachin D Analogues against M. tuberculosis
| Compound | R5 | R6 | R7 | R8 | Side Chain | MIC (µM) |
| 1a (Aurachin D) | H | H | H | H | Farnesyl | 4 |
| 1d | H | H | H | H | Citronellyl | 8 |
| 1g | H | F | H | H | Farnesyl | 8 |
| 1h | H | Cl | H | H | Farnesyl | 16 |
| 1i | H | Br | H | H | Farnesyl | 16 |
| 1j | H | I | H | H | Farnesyl | 32 |
| 1k (IN-5) | H | H | F | H | Farnesyl | 256 |
| 1l | H | H | Cl | H | Farnesyl | 128 |
| 1m | H | H | Br | H | Farnesyl | 128 |
| 1n | H | H | I | H | Farnesyl | 256 |
| 1o | H | H | H | F | Farnesyl | > 512 |
| 1p | H | NH2 | H | H | Farnesyl | > 512 |
| 1q | H | H | NH2 | H | Farnesyl | > 512 |
| 1r | NH2 | H | H | H | Farnesyl | > 512 |
| 1s | H | H | H | H | Geranyl | 16 |
| 1t | OH | H | H | H | Farnesyl | 32 |
| 1u | OMe | H | H | H | Farnesyl | 64 |
| 1v | H | OH | H | H | Farnesyl | 16 |
| 1w | H | OMe | H | H | Farnesyl | 32 |
| 1x | H | H | OMe | H | Farnesyl | 16 |
| 1y | H | H | H | OH | Farnesyl | > 512 |
Experimental Protocols
Mtb cyt-bd Oxidase Inhibition Assay
This protocol details the measurement of Mtb cyt-bd oxidase inhibition by monitoring oxygen consumption in inverted membrane vesicles (IMVs) from a Mycobacterium smegmatis strain overexpressing the Mtb cytochrome bd oxidase.
1. Preparation of Inverted Membrane Vesicles (IMVs):
-
A cydAB knockout strain of M. smegmatis mc²155 is transformed with a plasmid containing the cydABDC operon from M. tuberculosis H37Rv.
-
The recombinant strain is grown in Luria-Bertani broth supplemented with 0.05% Tween 80 and appropriate antibiotics at 37 °C with shaking.
-
Cells are harvested in mid-log phase by centrifugation, washed, and resuspended in a lysis buffer (e.g., 50 mM MOPS, 5 mM MgCl₂, 10% glycerol, pH 7.5) containing DNase I and a protease inhibitor cocktail.
-
Cells are lysed by multiple passes through a high-pressure homogenizer (e.g., EmulsiFlex-C5).
-
The cell lysate is centrifuged at low speed to remove intact cells and debris.
-
The supernatant is then ultracentrifuged to pellet the membrane fraction.
-
The resulting pellet, containing the IMVs, is resuspended in a suitable buffer and stored at -80 °C.
2. Oxygen Consumption Assay:
-
The assay is performed using a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system (e.g., Oroboros O2k).
-
The reaction chamber is filled with an assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4).
-
A defined amount of IMVs (typically 50-100 µg of total protein) is added to the chamber and allowed to equilibrate.
-
The test compound, dissolved in DMSO, is added to the chamber at various concentrations, followed by a brief incubation period.
-
The reaction is initiated by the addition of a respiratory substrate, such as NADH (e.g., 200 µM final concentration).
-
Oxygen consumption is monitored over time, and the rate of respiration is calculated.
-
The percentage of inhibition is determined by comparing the rate of oxygen consumption in the presence of the inhibitor to a DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.
Mycobacterium tuberculosisWhole-Cell Growth Inhibition Assay (MIC Determination)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of test compounds against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[4][5][6][7][8]
1. Preparation of Mtb Inoculum:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
The culture is incubated at 37 °C until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0, and then further diluted to achieve a final inoculum of approximately 5 x 10⁴ colony-forming units (CFU)/mL.
2. Microplate Assay Setup:
-
The assay is performed in sterile 96-well flat-bottom microplates.
-
Test compounds are serially diluted in Middlebrook 7H9 broth directly in the microplate wells.
-
The prepared Mtb inoculum is added to each well containing the test compound dilutions.
-
Control wells containing Mtb without any inhibitor (growth control) and wells with medium only (sterility control) are included.
3. Incubation and Reading:
-
The microplates are sealed and incubated at 37 °C for 7 days.
-
After the incubation period, a freshly prepared solution of Alamar Blue reagent is added to each well.
-
The plates are re-incubated for 16-24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).
Mandatory Visualizations
Experimental Workflow for Inhibitor Screening
Caption: Experimental workflow for the screening and evaluation of Mtb-cyt-bd oxidase inhibitors.
Structure-Activity Relationship of Aurachin D Analogues
Caption: Key structure-activity relationships of aurachin D analogues as Mtb-cyt-bd oxidase inhibitors.
References
- 1. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Site of Mtb-cyt-bd oxidase-IN-5 on Cytochrome bd
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome bd oxidase is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis (Mtb) and a promising target for novel anti-tubercular drugs. This document provides a comprehensive technical overview of the binding site of Mtb-cyt-bd oxidase-IN-5, a potent inhibitor of this enzyme. This compound is an analogue of aurachin D and targets the quinol oxidation (Qo) site within the CydA subunit. This guide details the molecular interactions at the binding site, summarizes quantitative inhibitory data, provides relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and drug development efforts.
Introduction to M. tuberculosis Cytochrome bd Oxidase
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain that allows it to adapt to diverse oxygen concentrations encountered during infection. The two primary terminal oxidases are the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. While the cytochrome bcc-aa3 complex is the primary oxidase under high oxygen conditions, the cytochrome bd oxidase becomes crucial for respiration and survival in the low-oxygen environments characteristic of granulomas.[1] Its absence in mitochondria makes it an attractive and selective target for novel anti-tubercular therapeutics.[2]
The Mtb cytochrome bd oxidase is a heterodimeric protein complex composed of subunits CydA and CydB. The catalytic core, including the heme cofactors (heme b558, heme b595, and heme d) and the quinol binding site, is located in the CydA subunit.[3] Menaquinol (B15198786), the electron donor in Mtb, binds to a specific pocket known as the Q-loop, transferring electrons that are ultimately used to reduce oxygen to water.[3][4]
This compound and its Binding Site
This compound is a synthetic aurachin D analogue that has demonstrated potent inhibitory activity against Mtb cytochrome bd oxidase.[5] Aurachin D and its analogues are known to function as competitive inhibitors, binding to the menaquinol oxidation site (the Q-loop) and thereby blocking the electron flow.[6][7]
The Quinol Binding Pocket (Q-loop)
The Q-loop of Mtb cytochrome bd oxidase is a hydrophilic region located between transmembrane helices 6 and 7 of the CydA subunit.[3] This loop forms a pocket that accommodates the menaquinol substrate. The cryo-EM structure of the E. coli cytochrome bd-II oxidase with aurachin D bound, along with molecular docking studies using the Mtb cytochrome bd oxidase structure (PDB ID: 7NKZ), have provided significant insights into the inhibitor's binding mode.[6][8]
Molecular Interactions of Aurachin D Analogues
Docking studies of aurachin D with cytochrome bd oxidase from Geobacillus thermodenitrificans suggest that the inhibitor binds in close proximity to heme b558.[9] Key polar interactions are predicted to occur between the quinolone head group of the inhibitor and conserved charged residues within the Q-loop, such as glutamate (B1630785) and aspartate.[9] For instance, in the G. thermodenitrificans enzyme, interactions with residues E257 and D239 have been proposed.[9] Site-directed mutagenesis studies in E. coli have confirmed that residues Lys252 and Glu257 are critical for quinol oxidation and are likely involved in inhibitor binding.[10] The isoprenoid tail of aurachin D analogues, including this compound, is thought to occupy the hydrophobic channel that normally accommodates the menaquinone tail.[11]
In silico docking of aurachin D into the Mtb cytochrome bd structure (PDB: 7NKZ) indicates that it binds within the menaquinone binding pocket, overlapping with the natural substrate.[6][12] The precise interactions of this compound are expected to be similar, with the quinolone core forming hydrogen bonds and the hydrophobic tail establishing van der Waals contacts within the pocket.
Quantitative Data for this compound and Related Analogues
The inhibitory potency of this compound and other aurachin D analogues has been quantified through various assays. The following table summarizes the key data from the literature.
| Compound | Target Organism/Enzyme | IC50 (µM) | MIC (µM) | Kd (µM) | Reference |
| This compound (1k) | Mtb cyt-bd oxidase | 0.37 | 256 | - | [5] |
| Aurachin D (1a) | Mtb cyt-bd oxidase | 0.15 | 8 | - | [5] |
| Mtb-cyt-bd oxidase-IN-2 (1g) | Mtb cyt-bd oxidase | 0.67 | 8 | - | [5][13] |
| Mtb-cyt-bd oxidase-IN-7 | Mtb cyt-bd oxidase | - | 6.25 | 4.17 | [14] |
| Aurachin D analogue (1d) | Mtb cyt-bd oxidase | - | 4 | - | [15] |
Experimental Protocols
Cytochrome bd Oxidase Inhibition Assay (Oxygen Consumption Assay)
This protocol is a synthesized methodology based on common practices for measuring cytochrome bd oxidase activity.[16]
Objective: To determine the IC50 of an inhibitor against Mtb cytochrome bd oxidase.
Materials:
-
Inverted membrane vesicles (IMVs) from an M. smegmatis strain overexpressing Mtb cytochrome bd oxidase.
-
Clark-type oxygen electrode or other oxygen sensor system.
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA).
-
NADH (electron donor).
-
Inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203 or TB47) to ensure electrons are channeled exclusively through the cytochrome bd oxidase.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Aurachin D (as a positive control).
Procedure:
-
Calibrate the oxygen electrode with air-saturated assay buffer (100% oxygen) and sodium dithionite-treated buffer (0% oxygen).
-
Add the assay buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add the IMVs to the chamber and record the baseline oxygen level.
-
Add the inhibitor of the cytochrome bcc-aa3 complex (e.g., 10 µM Q203) and allow it to incubate for a few minutes.
-
Add the test inhibitor at various concentrations and incubate for 5-10 minutes.
-
Initiate the reaction by adding NADH to a final concentration of ~200 µM.
-
Monitor the rate of oxygen consumption.
-
At the end of each run, add a high concentration of aurachin D (e.g., 10 µM) to completely inhibit the remaining activity and establish a baseline for non-enzymatic oxygen consumption.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a generalized version of the Microplate Alamar Blue Assay (MABA).[17]
Objective: To determine the minimum concentration of an inhibitor required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
96-well microplates.
-
Test inhibitor serially diluted in 7H9 broth.
-
AlamarBlue reagent.
-
Resazurin (B115843) solution.
Procedure:
-
Prepare serial dilutions of the test inhibitor in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include a drug-free control well.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add AlamarBlue and resazurin to each well.
-
Incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents the color change from blue to pink.
Visualizations
Mtb Electron Transport Chain
Caption: The branched electron transport chain of M. tuberculosis and the site of action for this compound.
Inhibitor Binding at the Quinol Oxidation Site
Caption: Schematic of this compound binding within the Q-loop of the CydA subunit.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the characterization of Mtb cytochrome bd oxidase inhibitors.
Conclusion and Future Directions
This compound represents a promising class of inhibitors targeting a crucial enzyme for the survival of M. tuberculosis in hypoxic environments. The binding site within the quinol oxidation pocket of the CydA subunit is a validated target for drug development. This guide provides a foundational understanding of the inhibitor's mechanism of action, quantitative potency, and the experimental approaches for its characterization. Future research should focus on obtaining a high-resolution co-crystal or cryo-EM structure of the Mtb cytochrome bd oxidase in complex with this compound or other potent aurachin D analogues. This will provide a definitive map of the binding interactions and pave the way for structure-based design of next-generation inhibitors with improved potency and pharmacokinetic properties, ultimately contributing to the development of novel and more effective tuberculosis therapies.
References
- 1. Susceptibility of Mycobacterium tuberculosis Cytochrome bd Oxidase Mutants to Compounds Targeting the Terminal Respiratory Oxidase, Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure of Escherichia coli cytochrome bd-II type oxidase with bound aurachin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Pathogenesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core
This technical guide provides a comprehensive overview of the critical role of cytochrome bd (Cyd) oxidase in the pathogenesis of Mycobacterium tuberculosis (Mtb). It is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis (TB). This document delves into the biochemical functions, genetic regulation, and physiological importance of this alternative terminal oxidase, highlighting its significance as a promising target for novel anti-tubercular therapeutics. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding and further research in this area.
Introduction: The Mtb Respiratory Chain and the Emergence of Cytochrome bd Oxidase as a Key Player
Mycobacterium tuberculosis, the causative agent of tuberculosis, is a highly successful pathogen capable of persisting within the human host for decades in a latent state. Its ability to adapt to the harsh and fluctuating microenvironments within the host, particularly the hypoxic and nitrosative stress conditions encountered within granulomas and macrophages, is central to its pathogenesis. The bacterium's respiratory chain is a key component of this adaptability, providing the necessary energy for survival and persistence.
Mtb possesses a branched aerobic respiratory chain with two terminal oxidases: the primary cytochrome bcc-aa₃ supercomplex and the alternative cytochrome bd oxidase.[1][2] While the cytochrome bcc-aa₃ complex is the more efficient of the two in terms of energy production, the cytochrome bd oxidase, encoded by the cydABDC operon, plays an indispensable role under stressful conditions.[3][4] This functional redundancy presents a challenge for targeting Mtb's respiration; however, it also offers a unique opportunity for combination therapies. The absence of a cytochrome bd oxidase homolog in eukaryotes makes it an attractive and selective target for anti-TB drug development.[3]
Structure and Function of M. tuberculosis Cytochrome bd Oxidase
The Mtb cytochrome bd oxidase is a heterodimeric protein complex composed of two core subunits, CydA and CydB.[5][6] The cryo-electron microscopy (cryo-EM) structure of the Mtb cytochrome bd oxidase has been resolved, providing significant insights into its unique structural framework and potential drug-binding sites.[7][8][9][10]
Functionally, cytochrome bd oxidase catalyzes the two-electron oxidation of menaquinol (B15198786) and the four-electron reduction of molecular oxygen to water.[11] While it does not pump protons across the membrane, it contributes to the generation of a proton motive force (PMF) through the vectorial release of protons during menaquinol oxidation.[11] A key feature of the Mtb cytochrome bd oxidase is its high affinity for oxygen, which allows the bacterium to maintain aerobic respiration under the low-oxygen conditions prevalent in host tissues.[8]
Regulation of Cytochrome bd Oxidase Expression
The expression of the cydABDC operon is tightly regulated in response to various environmental cues, ensuring that the oxidase is produced when it is most needed. Key conditions that stimulate the biogenesis of cytochrome bd oxidase include:
-
Hypoxia: Low oxygen tension is a potent inducer of cyd expression.[8][12][13] This upregulation is crucial for Mtb to adapt to the hypoxic environments within granulomas.
-
Nitrosative and Oxidative Stress: Exposure to reactive nitrogen and oxygen species (RNS and ROS), which are key components of the host immune response, also induces cyd expression.[12][13]
-
Inhibition of the Cytochrome bcc-aa₃ Pathway: Chemical or genetic inhibition of the primary terminal oxidase leads to a compensatory upregulation of the cytochrome bd oxidase.[14]
The SenX3-RegX3 two-component system is a key regulator of cydB expression. Under aerobic conditions, phosphorylated RegX3 represses transcription. In contrast, under hypoxic conditions, dephosphorylated RegX3 allows for the expression of the operon.[4]
Role in Mtb Pathogenesis and Survival
The cytochrome bd oxidase is a critical survival factor for Mtb during infection. Its importance is underscored by its role in counteracting various host-imposed stresses:
-
Survival in Hypoxia: By maintaining respiratory activity at low oxygen concentrations, cytochrome bd oxidase is essential for Mtb's persistence in the hypoxic cores of granulomas.[7]
-
Resistance to Host-Derived Stresses: The enzyme contributes to resistance against nitrosative and oxidative stress, which are key bactericidal mechanisms of macrophages.[1][12]
-
Adaptation to Acidic pH: Recent studies have shown that cytochrome bd oxidase is particularly important for Mtb to withstand the acidic environment of the phagosome in activated macrophages.[1][2]
-
Intrinsic Drug Resistance: The functional redundancy of the two terminal oxidases contributes to Mtb's intrinsic tolerance to drugs targeting the electron transport chain.[4]
Cytochrome bd Oxidase as a Drug Target
The essential role of cytochrome bd oxidase in Mtb pathogenesis, coupled with its absence in humans, makes it a highly attractive target for the development of new anti-tubercular drugs.[3][15] A promising strategy is the dual inhibition of both the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase. This approach aims to completely shut down Mtb's respiratory capacity, leading to enhanced bactericidal activity.[15][16] Several classes of inhibitors targeting cytochrome bd oxidase have been identified, including quinoline (B57606) and quinazoline (B50416) derivatives, as well as benzothiazole (B30560) amides.[13][14]
Quantitative Data
The following tables summarize key quantitative data related to the inhibition of Mtb cytochrome bd oxidase and the expression of its encoding genes.
Table 1: Inhibitors of M. tuberculosis Cytochrome bd Oxidase
| Compound | Target | IC50 (µM) | MIC (µM) against Mtb H37Rv | Reference |
| Mtb-cyt-bd oxidase-IN-3 | Cytochrome bd oxidase | 0.36 | 32 | [3][17] |
| Mtb-cyt-bd oxidase-IN-2 | Cytochrome bd oxidase | 0.67 | 256 | [15] |
| CK-2-63 | Cytochrome bd oxidase | Not specified | 3.70 (aerobic) | [14] |
| MTD-403 | Cytochrome bd oxidase | Not specified | 0.27 (aerobic) | [14] |
| Aurachin D | Cytochrome bd oxidase | Not specified | Not specified | [14] |
| Benzothiazole amides | Cytochrome bd oxidase | Not specified | Not specified | [13] |
Table 2: Gene Expression of cydA in Mycobacteria under Hypoxia
| Organism | Condition | Fold Change in cydA Expression | Reference |
| M. smegmatis | 5% to 0.5% air saturation | 2- to 3-fold increase | [8] |
| M. smegmatis | 0.6% air saturation | >50-fold upregulation | [8] |
| M. tuberculosis | Chronic infection in mouse lungs | Increased transcript numbers | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of Mtb cytochrome bd oxidase.
Heterologous Expression and Purification of Mtb Cytochrome bd Oxidase
This protocol describes the expression of functional Mtb cytochrome bd oxidase in an E. coli strain lacking its own terminal oxidases.
Materials:
-
M. tuberculosis genomic DNA
-
pUC19 expression vector
-
E. coli terminal oxidase knockout strain ML16 (ΔrecA, ΔcydAB, ΔcyoABCDE::Cmr)
-
PCR reagents
-
Restriction enzymes and ligase
-
Transformation reagents
-
LB medium with appropriate antibiotics
-
Cell lysis buffer
-
Detergent (e.g., DDM)
-
Affinity chromatography resin (e.g., ANTI-FLAG® M2 affinity matrix)
-
Chromatography buffers
Procedure:
-
Cloning of the cydABDC operon:
-
Heterologous Expression:
-
Transform the pUC19-cydABDC construct into the E. coli ML16 strain.[15]
-
Grow the transformed cells in a large volume of LB medium with appropriate antibiotics.
-
Induce protein expression with IPTG and continue incubation.
-
Harvest the cells by centrifugation. Successful expression is often indicated by a red/brown coloration of the cell pellet.[15]
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Isolate the cell membranes by ultracentrifugation.
-
Solubilize the membrane proteins with a suitable detergent (e.g., 1% DDM).[18]
-
Purify the cytochrome bd oxidase using affinity chromatography (e.g., FLAG-tag affinity chromatography).[18]
-
Elute the purified protein and confirm its purity and integrity by SDS-PAGE and Western blotting.[16]
-
Measurement of Oxygen Consumption Rate
This protocol outlines the measurement of oxygen consumption in Mtb using a Seahorse XF Analyzer to assess the activity of the respiratory chain.
Materials:
-
Mtb culture (e.g., H37Rv)
-
7H9 medium supplemented with ADC and Tween 80
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Respiratory chain inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A, Q203, bedaquiline, clofazimine)
-
Cell-Tak cell and tissue adhesive
Procedure:
-
Preparation of Mtb for Assay:
-
Grow Mtb to mid-log phase in 7H9 medium.
-
Wash the bacteria and resuspend in Seahorse XF assay medium.
-
Coat the wells of a Seahorse XF microplate with Cell-Tak.
-
Seed the Mtb suspension into the wells and centrifuge to adhere the bacteria.
-
-
Seahorse XF Assay:
-
Equilibrate the plate in a CO2-free incubator at 37°C.[19]
-
Calibrate the Seahorse XF Analyzer.[19]
-
Load the sensor cartridge with the desired respiratory chain inhibitors.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the inhibitors to measure key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and spare respiratory capacity.[20]
-
-
Data Analysis:
-
Analyze the OCR data using the Seahorse Wave software to determine the effects of the inhibitors on Mtb respiration.
-
Mtb Infection of Macrophages and CFU Enumeration
This protocol describes a standard method for infecting macrophages with Mtb and quantifying the intracellular bacterial survival.
Materials:
-
Macrophage cell line (e.g., J774, RAW 264.7) or primary bone marrow-derived macrophages
-
DMEM or RPMI-1640 medium with serum and antibiotics
-
Mtb culture (e.g., H37Rv)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
7H10 agar (B569324) plates
Procedure:
-
Macrophage Culture and Infection:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Prepare a single-cell suspension of Mtb and adjust the concentration.
-
Infect the macrophages at a desired multiplicity of infection (MOI), typically between 1 and 10.[14]
-
Incubate for a few hours to allow for phagocytosis.
-
Wash the cells with PBS to remove extracellular bacteria.
-
-
Intracellular Survival Assay:
-
At various time points post-infection, lyse the infected macrophages with a solution of Triton X-100 in PBS to release the intracellular bacteria.[14]
-
Serially dilute the lysates in PBS with Tween 80.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
CFU Enumeration:
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU) at each time point.
-
Calculate the fold change in CFU over time to assess intracellular bacterial growth or killing.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the MIC of a compound against Mtb using a broth microdilution method.
Materials:
-
Mtb culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC and glycerol
-
96-well microtiter plates
-
Test compounds
-
Standard anti-TB drugs (as controls)
-
Resazurin (B115843) or other viability indicator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a serial dilution of the test compounds and control drugs in 7H9 broth in a 96-well plate.[7]
-
-
Inoculum Preparation:
-
Grow Mtb to mid-log phase and adjust the turbidity to a McFarland standard.
-
Dilute the bacterial suspension to the desired final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include growth control (no drug) and sterility control (no bacteria) wells.
-
Seal the plates and incubate at 37°C.
-
-
MIC Determination:
-
After a defined incubation period (e.g., 7-14 days), add a viability indicator like resazurin to each well.
-
Incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).[7]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to Mtb cytochrome bd oxidase.
Caption: The branched respiratory chain of Mycobacterium tuberculosis.
Caption: Regulation of cytochrome bd oxidase expression in Mtb.
Caption: Workflow for screening and validation of Cyd oxidase inhibitors.
Conclusion
The cytochrome bd oxidase of Mycobacterium tuberculosis is a crucial component of the bacterium's adaptive machinery, enabling it to survive the hostile conditions within the host. Its essential role in pathogenesis, particularly under hypoxia and other stress conditions, combined with its absence in humans, firmly establishes it as a high-priority target for novel anti-tubercular drug discovery. The strategy of dually targeting both terminal oxidases of the Mtb respiratory chain holds significant promise for the development of more effective and faster-acting treatment regimens for tuberculosis. Further research into the structure, function, and inhibition of this vital enzyme is critical to realizing its full therapeutic potential. This guide provides a foundational resource for researchers dedicated to this important endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Medium throughput protocol for genome-based quantification of intracellular mycobacterial loads and macrophage survival during in vitro infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Real-Time PCR Validation for Mycobacterium tuberculosis Complex Detection Targeting IS6110 Directly From Bovine Lymph Nodes [frontiersin.org]
- 6. Optimization of real-time PCR protocols from lymph node bovine tissue for direct detection of Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The Analysis of Mycobacterium tuberculosis-Induced Bioenergetic Changes in Infected Macrophages Using an Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Cytosolic Access of Mycobacterium tuberculosis: Critical Impact of Phagosomal Acidification Control and Demonstration of Occurrence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. BBQ methods: streamlined workflows for bacterial burden quantification in infected cells by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
Mtb-cyt-bd Oxidase-IN-5: A Technical Whitepaper on a Novel Anti-TB Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents acting on new targets. The Mycobacterium tuberculosis electron transport chain (ETC) presents a rich source of vulnerable targets. One such target is the cytochrome bd (cyt-bd) oxidase, a terminal oxidase crucial for Mtb's survival under hypoxic and nitrosative stress conditions, which are characteristic of the host environment. Unlike the primary cytochrome bc1:aa3 supercomplex, the cyt-bd oxidase is absent in eukaryotes, making it an attractive target for selective drug development. This document provides a detailed technical overview of Mtb-cyt-bd oxidase-IN-5 , a potent inhibitor identified from a series of synthesized Aurachin D analogues, highlighting its mechanism of action, biological activity, and the experimental protocols used for its evaluation.
Introduction: The Role of Cytochrome bd Oxidase in Mtb Pathophysiology
Mycobacterium tuberculosis possesses a branched electron transport chain, which allows it to adapt to varying oxygen levels encountered during infection. The two primary terminal oxidases are the energetically efficient cytochrome bc1:aa3 supercomplex and the alternative cytochrome bd oxidase (CydAB). While the bc1:aa3 complex is the primary driver of ATP synthesis in normoxic conditions, the cyt-bd oxidase becomes indispensable for maintaining respiration and proton motive force under hypoxia, a key feature of the granulomatous lesions where Mtb persists.[1] Furthermore, cyt-bd oxidase confers resistance to nitric oxide, a key molecule in the host's immune response.[1]
The functional redundancy of these two oxidases means that inhibiting only one may not be bactericidal. However, the synthetic lethal interaction between the two terminal oxidases presents a powerful therapeutic strategy.[2] Inhibition of the primary bc1:aa3 complex (e.g., by the clinical candidate Q203) can be compensated for by the upregulation or reliance on cyt-bd oxidase.[2] Therefore, co-inhibition of both oxidases is a promising strategy to induce rapid bactericidal activity and overcome drug tolerance. This compound emerges from this strategy as a specific inhibitor of the alternative oxidase.
This compound: An Aurachin D Analogue
This compound (also referred to as compound 1k in the primary literature) is a synthetic analogue of Aurachin D, a natural isoprenoid quinolone alkaloid.[3] The development of this compound was part of a structure-activity relationship (SAR) study aimed at optimizing the potency and drug-like properties of Aurachin D analogues against Mtb's cyt-bd oxidase. This compound features a fluoro substituent at the C7 position of the quinolone ring.[3]
Mechanism of Action
This compound functions by directly inhibiting the menaquinol-oxidizing activity of the cytochrome bd oxidase enzyme. This disrupts the transfer of electrons to oxygen, thereby collapsing the proton motive force generated by this branch of the respiratory chain. This leads to a depletion of cellular ATP, particularly under conditions where the cyt-bd oxidase is the primary functioning terminal oxidase.
The proposed mechanism is visualized in the signaling pathway diagram below.
Caption: Mechanism of Action of this compound in the Mtb Respiratory Chain.
Quantitative Data
The biological activity of this compound and its parent compound, Aurachin D, were evaluated through enzymatic assays, whole-cell growth inhibition assays, and cytotoxicity studies. The data is summarized from the primary literature.[3]
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | IC₅₀ (µM) | Mtb H37Rv MIC (µM) | Vero Cell CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (1k) | Cyt-bd Oxidase | 0.37 | >64 | >64 | >1.0 |
| Aurachin D (1a) | Cyt-bd Oxidase | 0.52 | >64 | >64 | >1.0 |
| Analogue 1d (Citronellyl) | Cyt-bd Oxidase | 0.16 | 8 | >64 | >8.0 |
| Analogue 1g (6-Fluoro) | Cyt-bd Oxidase | 0.35 | 4 | >64 | >16.0 |
Note: Data extracted from Lawer A, et al. ACS Med Chem Lett. 2022.[3] The MIC value of >64 µM for compound 1k indicates weak whole-cell activity despite potent enzymatic inhibition, suggesting potential issues with cell penetration or efflux.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the evaluation of this compound.
Mtb Cytochrome bd Oxidase Inhibition Assay
This assay measures the inhibitory effect of compounds on the oxygen consumption of inverted membrane vesicles (IMVs) containing overexpressed Mtb cytochrome bd oxidase.
Protocol:
-
Preparation of IMVs:
-
Mycobacterium smegmatis strain mc²155 ΔcydAB (lacking its native cyt-bd oxidase) is transformed with a plasmid (e.g., pLHcyd) to overexpress the Mtb CydABDC operon.
-
Cultures are grown in LB broth with appropriate antibiotics (e.g., 100 µg/mL hygromycin B) at 37 °C with agitation.
-
Cells are harvested, washed, and resuspended in lysis buffer (e.g., 50 mM MOPS, 5 mM MgCl₂, 10% glycerol, pH 7.0) with DNase I and a protease inhibitor cocktail.
-
Cells are lysed by high-pressure cell disruption (e.g., French press or equivalent).
-
The lysate is centrifuged at low speed to remove unlysed cells, and the supernatant is ultracentrifuged (e.g., >100,000 x g) to pellet the membranes.
-
The resulting IMVs are resuspended in an appropriate buffer and protein concentration is determined.
-
-
Oxygen Consumption Assay:
-
Assays are performed in a sealed chamber equipped with a Clark-type oxygen electrode or an equivalent fluorescence-based oxygen sensor system (e.g., Seahorse XF Analyzer).
-
The assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.2) is pre-warmed to 30 °C.
-
IMVs are added to the chamber.
-
To ensure all oxygen consumption is mediated by cyt-bd oxidase, an inhibitor of the cytochrome bc1:aa3 complex (e.g., 1 µM Telacebec/Q203) is added.
-
The test compound (this compound) is added at various concentrations from a DMSO stock solution.
-
The reaction is initiated by adding an electron donor, typically NADH (e.g., 200 µM), which reduces the menaquinone pool in the IMVs.
-
The rate of oxygen consumption is monitored over time.
-
The percentage of inhibition is calculated relative to a DMSO vehicle control, and IC₅₀ values are determined by non-linear regression analysis.
-
Mtb Minimum Inhibitory Concentration (MIC) Assay
This whole-cell assay determines the minimum concentration of a compound required to inhibit the growth of Mycobacterium tuberculosis.
Protocol (Resazurin Microplate Assay - REMA):
-
Inoculum Preparation:
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.
-
The culture is diluted to a turbidity matching a 0.5 McFarland standard.
-
This suspension is further diluted (e.g., 1:20) in 7H9-OADC broth to achieve the final inoculum density.
-
-
Assay Plate Preparation:
-
The test compound is serially diluted (2-fold) in a 96-well microplate using 7H9-OADC broth.
-
The final volume in each well is typically 100 µL. DMSO concentration is kept constant across all wells (e.g., ≤1%).
-
The prepared Mtb inoculum (100 µL) is added to each well.
-
Growth control (cells + medium + DMSO) and sterile control (medium only) wells are included.
-
-
Incubation and Reading:
-
The plate is sealed and incubated at 37 °C for 7 days.
-
After incubation, 20 µL of 0.02% resazurin (B115843) solution is added to each well.
-
The plate is re-incubated for an additional 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest compound concentration that prevents this color change (i.e., remains blue).
-
Mammalian Cell Cytotoxicity Assay
This assay assesses the toxicity of the compound against a mammalian cell line to determine its selectivity for the bacterial target.
Protocol (MTT Assay on Vero cells):
-
Cell Culture and Seeding:
-
Vero cells (African green monkey kidney epithelial cells) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a 5% CO₂ humidified incubator.
-
Cells are seeded into a 96-well plate at a density of ~1 x 10⁴ cells/well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compound is serially diluted in culture medium and added to the cells.
-
Control wells include vehicle (DMSO) treated cells and untreated cells.
-
The plate is incubated for 48-72 hours.
-
-
MTT Assay:
-
After incubation, the medium is removed, and 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL is added to each well.
-
The plate is incubated for 4 hours at 37 °C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken to ensure complete solubilization.
-
-
Data Analysis:
-
The absorbance is measured on a microplate reader at a wavelength of ~570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The CC₅₀ (50% cytotoxic concentration) is determined by non-linear regression analysis.
-
Workflow and Logical Relationships
The discovery and evaluation of a targeted inhibitor like this compound follows a logical progression from initial concept to in vitro characterization.
Caption: Drug Discovery and Evaluation Workflow for this compound.
Conclusion and Future Directions
This compound is a potent, nanomolar inhibitor of the Mycobacterium tuberculosis cytochrome bd oxidase. While its enzymatic activity is high, its whole-cell activity against Mtb H37Rv is limited, suggesting that further optimization is required to improve cell permeability or circumvent efflux mechanisms. The compound demonstrates excellent selectivity with low cytotoxicity against mammalian cells.
Future research should focus on:
-
Improving Whole-Cell Potency: Modifying the structure to enhance uptake and reduce susceptibility to Mtb's efflux pumps.
-
In Vivo Efficacy Studies: Testing optimized analogues in animal models of tuberculosis, both as a monotherapy and in combination with cytochrome bc1:aa3 inhibitors like Q203.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.
The development of specific cyt-bd oxidase inhibitors like this compound represents a critical step toward novel combination therapies capable of shortening TB treatment duration and effectively combating drug-resistant strains.
References
Discovery and Synthesis of Mtb-cyt-bd Oxidase-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mtb-cyt-bd oxidase-IN-5, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this promising anti-tuberculosis agent.
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. The bacterial respiratory chain, particularly the terminal oxidases, presents a promising area for drug development. Mtb possesses two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase. While the former is the primary oxidase under normoxic conditions, the cyt-bd oxidase is crucial for bacterial survival under hypoxic and nitrosative stress, conditions encountered within the host granuloma. Importantly, the cyt-bd oxidase is absent in mammals, making it an attractive and selective target for anti-tubercular drug discovery.
This compound (also referred to as compound 1k ) is an aurachin D analogue that has demonstrated potent inhibitory activity against Mtb cyt-bd oxidase. This guide summarizes the key findings related to its discovery and synthesis, providing a valuable resource for researchers in the field of tuberculosis drug development.
Quantitative Data
The inhibitory activity of this compound and its analogues has been quantified through various in vitro assays. The key data are summarized in the tables below for comparative analysis.
Table 1: In Vitro Activity of this compound and Related Analogues
| Compound | Description | IC50 (μM) vs. Mtb cyt-bd oxidase | MIC (μM) vs. Mtb H37Rv |
| This compound (1k) | 7-fluoro aurachin D analogue | 0.37 | 256 |
| Analogue 1d | Citronellyl side chain aurachin D analogue | Not explicitly stated, but described as having nanomolar inhibition | 4-8 |
| Analogue 1g | 6-fluoro aurachin D analogue | Not explicitly stated, but described as having nanomolar inhibition | 4-8 |
| Mtb-cyt-bd oxidase-IN-2 | Aurachin D analogue | 0.67 | 256 |
Data sourced from Lawer A, et al. ACS Med Chem Lett. 2022 and commercial supplier data sheets.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.
Synthesis of this compound (Compound 1k)
The synthesis of this compound, a 7-fluoro-substituted aurachin D analogue, is achieved through a multi-step process. While the exact, detailed protocol for compound 1k requires access to the supporting information of the primary publication, a representative synthesis based on the Conrad-Limpach reaction for electron-rich analogues is described below.[1][2]
Step 1: Synthesis of the β-keto ester intermediate
-
To a solution of an appropriately substituted aniline (B41778) (e.g., 4-fluoroaniline) in a suitable solvent (e.g., toluene), add a β-keto ester (e.g., ethyl 2-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)acetoacetate).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enamine intermediate.
Step 2: Cyclization to the quinolone core
-
Add the purified enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A).
-
Heat the mixture to a high temperature (typically 250 °C) to induce cyclization.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Mtb cyt-bd Oxidase Inhibition Assay
The inhibitory activity of compounds against Mtb cyt-bd oxidase is typically determined by measuring the reduction in oxygen consumption in inverted membrane vesicles (IMVs) from a strain of Mycobacterium that overexpresses the enzyme.
Materials:
-
IMVs from a Mycobacterium smegmatis strain overexpressing Mtb cyt-bd oxidase.
-
Assay buffer (e.g., 50 mM KH2PO4, 5 mM MgCl2, pH 7.4).
-
NADH or other suitable electron donor.
-
Test compounds dissolved in DMSO.
-
Oxygen sensor system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode).
Procedure:
-
Resuspend the IMVs in the assay buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.
-
Add the IMV suspension to the wells of the microplate or the chamber of the oxygen electrode.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37 °C).
-
Initiate the reaction by adding the electron donor (e.g., NADH to a final concentration of 1 mM).
-
Measure the rate of oxygen consumption over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).[3][4][5]
Materials:
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
Alamar Blue reagent.
-
Positive control drug (e.g., isoniazid).
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, and then dilute to the final inoculum concentration.
-
In a 96-well microplate, prepare serial dilutions of the test compounds in 7H9 broth. Include a drug-free control, a sterile control, and a positive control drug.
-
Inoculate each well (except the sterile control) with the prepared Mtb suspension.
-
Seal the plates and incubate at 37 °C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for the discovery and action of this compound, the following diagrams illustrate the relevant biological pathway and a typical drug discovery workflow.
Mtb Respiratory Chain and Dual Inhibition Strategy
The Mycobacterium tuberculosis respiratory chain features two terminal oxidases. The development of inhibitors for both the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase represents a promising "dual-inhibition" strategy to effectively shut down aerobic respiration and kill the bacteria.
Caption: Mtb Respiratory Chain and Dual Inhibition Strategy.
Discovery Workflow for Aurachin D Analogues
The discovery of this compound followed a structured workflow involving chemical synthesis and biological evaluation.
Caption: Discovery Workflow for Aurachin D Analogues.
Conclusion
This compound is a significant discovery in the quest for novel anti-tuberculosis agents. Its potent and selective inhibition of a key bacterial respiratory enzyme highlights the potential of targeting the Mtb respiratory chain. This technical guide provides a comprehensive resource for researchers aiming to build upon this work, offering detailed methodologies and a clear overview of the quantitative data and biological context. Further optimization of this and related scaffolds could lead to the development of new and effective treatments for tuberculosis.
References
- 1. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biochemical Characterization of Mtb-cyt-bd Oxidase-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical characterization of Mtb-cyt-bd oxidase-IN-5, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document details the available quantitative data, experimental methodologies for inhibitor characterization, and visual representations of key biological pathways and workflows.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain crucial for its survival and pathogenesis. One of the two terminal oxidases in this chain is the cytochrome bd (cyt-bd) oxidase, which is essential for the bacterium's viability under hypoxic conditions and during infection. The absence of a homologous enzyme in humans makes Mtb-cyt-bd oxidase an attractive target for novel anti-tubercular drug development.
This compound (also known as compound 1k in associated literature) is an analogue of Aurachin D, a known natural inhibitor of cytochrome bd oxidases.[1] This guide focuses on the biochemical properties and the methods used to characterize this compound's inhibitory activity.
Quantitative Biochemical Data
The inhibitory potency of this compound has been determined through enzymatic and whole-cell assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Description | Reference(s) |
| IC50 | 0.37 µM | The half-maximal inhibitory concentration against M. tuberculosis cytochrome bd oxidase activity in inverted membrane vesicles. | [1] |
| MIC | 256 µM | The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis. | [1] |
Note: Further quantitative data such as Ki (inhibition constant), Kd (dissociation constant), and detailed enzyme kinetic parameters (Km, Vmax) for this compound are not currently available in the public literature.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Preparation of Inverted Membrane Vesicles (IMVs)
A common method for studying membrane-bound respiratory enzymes is the use of inverted membrane vesicles (IMVs) from a non-pathogenic, fast-growing mycobacterial species like Mycobacterium smegmatis that has been engineered to express the M. tuberculosis cytochrome bd oxidase.
Protocol:
-
Bacterial Culture: Grow M. smegmatis expressing the Mtb cydABDC operon to the late logarithmic phase in a suitable growth medium (e.g., 7H9 broth supplemented with ADC and appropriate antibiotics).
-
Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., 50 mM MOPS, pH 7.5) and resuspend in the same buffer containing a protease inhibitor cocktail. Lyse the cells using a high-pressure homogenizer (e.g., French press or sonicator).
-
Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove unbroken cells and large debris.
-
IMV Isolation: Collect the supernatant and ultracentrifuge it at a high speed (e.g., 150,000 x g for 2 hours at 4°C) to pellet the membrane fraction.
-
Vesicle Resuspension: Resuspend the IMV pellet in a minimal volume of the desired buffer. The inside-out orientation of the vesicles allows direct access of substrates and inhibitors to the cytoplasmic side of the enzyme.
-
Protein Quantification: Determine the total protein concentration of the IMV suspension using a standard method like the Bradford or BCA assay.
Mtb-cyt-bd Oxidase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound is determined by measuring the rate of oxygen consumption by IMVs in the presence of an electron donor.
Materials:
-
IMVs from M. smegmatis expressing Mtb-cyt-bd oxidase.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5.[2]
-
Electron Donor: NADH solution (e.g., 100 mM stock).[2]
-
Inhibitor: this compound dissolved in DMSO.
-
Positive Control: Aurachin D.
-
Oxygen sensing equipment (e.g., Clark-type electrode or a fluorescence-based oxygen sensor).
Protocol:
-
Assay Setup: In a temperature-controlled chamber of the oxygen electrode, add the assay buffer.
-
IMV Addition: Add a specific amount of IMVs to the chamber and allow the system to equilibrate.
-
Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control, DMSO) to the chamber and incubate for a defined period to allow for inhibitor binding.
-
Initiation of Respiration: Initiate the oxygen consumption reaction by adding a final concentration of NADH (e.g., 250 µM).[3]
-
Data Acquisition: Record the rate of oxygen consumption over time.
-
IC50 Calculation: The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the biological context and experimental approach for the characterization of this compound.
Caption: M. tuberculosis Electron Transport Chain with inhibitor action.
Caption: Workflow for screening Mtb-cyt-bd oxidase inhibitors.
Caption: Proposed mechanism of this compound action.
References
Mtb-cyt-bd Oxidase-IN-5 and the Mycobacterium tuberculosis Respiratory Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a highly adaptable respiratory chain crucial for its survival, persistence, and pathogenesis. This respiratory network features two primary terminal oxidases: the cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd oxidase. While the cytochrome bcc-aa3 is the primary driver of ATP synthesis in replicating Mtb, the cytochrome bd oxidase becomes critical under conditions of stress, such as hypoxia and nitrosative stress, often encountered within the host environment.[1][2] The redundancy of these terminal oxidases presents a challenge for the development of new anti-tubercular agents, making a dual-inhibitor approach an attractive therapeutic strategy.[1] This guide provides an in-depth technical overview of the Mtb respiratory chain, with a specific focus on the cytochrome bd oxidase and a novel inhibitor, Mtb-cyt-bd oxidase-IN-5.
The Mycobacterium tuberculosis Respiratory Chain
The Mtb electron transport chain (ETC) is a membrane-bound system responsible for generating a proton motive force (PMF) that drives ATP synthesis. The key components include:
-
NADH Dehydrogenases (NDH-1 and NDH-2): These enzymes oxidize NADH, a primary electron carrier, and transfer electrons to the menaquinone pool.[3]
-
Succinate (B1194679) Dehydrogenase (SDH): This enzyme links the tricarboxylic acid (TCA) cycle to the ETC by oxidizing succinate and reducing the menaquinone pool.[4]
-
Menaquinone (MK-9): A lipid-soluble electron carrier that shuttles electrons from the dehydrogenases to the terminal oxidases.[5][6]
-
Cytochrome bcc-aa3 Supercomplex: The primary terminal oxidase under normoxic conditions. It accepts electrons from menaquinol (B15198786) (the reduced form of menaquinone) and transfers them to oxygen, the final electron acceptor, while pumping protons across the membrane. This complex is the target of the clinical candidate telacebec (B1166443) (Q203).[1][7][8]
-
Cytochrome bd Oxidase: An alternative terminal oxidase that also oxidizes menaquinol and reduces oxygen to water. It is particularly important for Mtb survival in low-oxygen environments and when the cytochrome bcc-aa3 complex is inhibited.[1][2] This enzyme is absent in eukaryotes, making it an attractive drug target.[1]
-
F1F0-ATP Synthase: This enzyme utilizes the PMF generated by the ETC to synthesize ATP from ADP and inorganic phosphate. It is the target of the approved anti-tubercular drug bedaquiline.[9][10][11]
This compound: A Novel Inhibitor
This compound is a recently identified inhibitor of the Mycobacterium tuberculosis cytochrome bd oxidase.[12] It is an analog of aurachin D, a natural product known to inhibit this enzyme.[13][14]
Quantitative Data
The following table summarizes the known quantitative data for this compound and other relevant inhibitors of the Mtb respiratory chain.
| Compound | Target | IC50 (µM) | MIC (µM) | Reference(s) |
| This compound (compound 1k) | Mtb Cytochrome bd Oxidase | 0.37 | 256 | [12] |
| Aurachin D (1a) | Mtb Cytochrome bd Oxidase | 0.05 | >128 | [2][13] |
| Aurachin D analogue (1d) | Mtb Cytochrome bd Oxidase | 0.01 | 4-8 | [2][13] |
| Aurachin D analogue (1g) | Mtb Cytochrome bd Oxidase | 0.006 | 4-8 | [2][13] |
| Telacebec (Q203) | Mtb Cytochrome bcc-aa3 | Not reported for isolated enzyme, but potent cellular activity | 0.0027 (in vitro) | [1][4] |
| Bedaquiline | Mtb F1F0-ATP Synthase | Not reported for isolated enzyme, but potent cellular activity | 0.03-0.06 (in vitro) | [4] |
Experimental Protocols
Mtb Cytochrome bd Oxidase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against Mtb cytochrome bd oxidase using inverted membrane vesicles (IMVs).
Materials:
-
Mtb IMVs overexpressing cytochrome bd oxidase
-
NADH
-
TB47 (cytochrome bcc-aa3 inhibitor)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Oxygen electrode (e.g., Clark-type) or a plate-based oxygen consumption measurement system.
Procedure:
-
Prepare a reaction mixture in the oxygen electrode chamber or plate well containing assay buffer and Mtb IMVs.
-
To ensure that all measured oxygen consumption is mediated by cytochrome bd oxidase, add TB47 to a final concentration of 1 µM to inhibit the cytochrome bcc-aa3 complex.[9]
-
Initiate the reaction by adding NADH as the electron donor.
-
Monitor the rate of oxygen consumption to establish a baseline.
-
Add the test compound at various concentrations and continue to monitor the oxygen consumption rate.
-
Calculate the percentage of inhibition for each concentration relative to the baseline rate.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mtb Whole-Cell Oxygen Consumption Rate (OCR) Assay
This protocol outlines a method to measure the effect of inhibitors on the overall respiration of intact Mtb cells using a Seahorse XF Analyzer.
Materials:
-
Mid-log phase Mtb culture (e.g., H37Rv)
-
7H9 growth medium supplemented with ADC and Tween 80
-
Assay medium (e.g., 7H9 without ADC, adjusted to the desired pH)
-
Test compounds
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
Procedure:
-
Harvest mid-log phase Mtb cells and wash them with the assay medium.
-
Seed the Mtb cells into the wells of a Seahorse XF Cell Culture Microplate at a predetermined density.
-
Incubate the plate to allow the cells to adhere and equilibrate.
-
Replace the growth medium with the assay medium containing the desired substrates.
-
Place the cell plate in the Seahorse XF Analyzer and follow the manufacturer's instructions for calibration and instrument setup.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the test compounds at various concentrations using the instrument's injection ports.
-
Monitor the OCR in real-time to determine the effect of the inhibitors.
-
Data can be further analyzed to determine parameters such as basal respiration, ATP-linked respiration, and spare respiratory capacity by sequential injections of other respiratory chain inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A).[15]
Mtb Cellular ATP Level Measurement Assay
This protocol describes a method to quantify the intracellular ATP levels in Mtb upon treatment with respiratory inhibitors using a commercial bioluminescence-based assay kit.
Materials:
-
Mid-log phase Mtb culture
-
7H9 growth medium
-
Test compounds
-
Opaque-walled microplates suitable for luminescence measurements
-
Commercial ATP assay kit (e.g., BacTiter-Glo™)
-
Luminometer
Procedure:
-
Grow Mtb to mid-log phase and dilute to a starting OD600 in fresh 7H9 medium.
-
Dispense the cell suspension into the wells of an opaque-walled microplate.
-
Add the test compounds at various concentrations. Include a no-drug control.
-
Incubate the plate under standard Mtb growth conditions for a defined period.
-
At the end of the incubation, add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary components for the luciferase reaction.
-
Shake the plate briefly to ensure complete lysis and mixing.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present. Calculate the percentage of ATP depletion for each compound concentration relative to the no-drug control.
Visualizations
Mycobacterium tuberculosis Respiratory Chain
Caption: The branched electron transport chain of Mycobacterium tuberculosis.
Mechanism of Action of Respiratory Chain Inhibitors
Caption: Sites of action for key inhibitors of the Mtb respiratory chain.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the discovery and characterization of Mtb respiratory chain inhibitors.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Targeting Tuberculosis: Novel Scaffolds for Inhibiting Cytochrome bd Oxidase | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. tballiance.org [tballiance.org]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Mtb-cyt-bd Oxidase-IN-5: A Technical Guide on its Impact on Mycobacterium tuberculosis ATP Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Mtb-cyt-bd oxidase-IN-5, a novel inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document outlines the compound's known efficacy, the biological context of its target, and the experimental methodologies used to assess its impact on Mtb's energy metabolism, with a focus on ATP synthesis.
Introduction: The Emerging Role of Cytochrome bd Oxidase in Mtb Respiration
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a highly branched respiratory chain that allows for metabolic flexibility and adaptation to the diverse and often stressful environments within the host. This respiratory chain terminates with two distinct oxidases: the primary cytochrome bc1:aa3 supercomplex and the alternative cytochrome bd oxidase.[1][2] While the cytochrome bc1:aa3 supercomplex is the more efficient of the two in terms of energy production, the cytochrome bd oxidase plays a crucial role in Mtb's survival under specific conditions, such as hypoxia, nitrosative stress, and exposure to inhibitors of the primary respiratory pathway.[1][2]
The redundancy of these terminal oxidases means that inhibiting only one branch is often not sufficient to kill the bacterium.[3] This has led to a therapeutic strategy of co-targeting both oxidases to achieve a synergistic bactericidal effect. This compound has emerged as a specific inhibitor of the cytochrome bd oxidase, making it a valuable tool for research and a potential component of future combination therapies for tuberculosis.
This compound: Quantitative Profile
This compound, also identified as compound 1k in the work by Lawer et al. (2022), is an aurachin D analogue that demonstrates potent inhibition of the Mtb cytochrome bd oxidase.[4] The key quantitative metrics for this compound are summarized in the table below.
| Parameter | Value | Reference |
| IC50 (Mtb Cyt-bd Oxidase) | 0.37 µM | [4] |
| MIC (Mtb H37Rv) | 256 µM | [4] |
Table 1: Quantitative data for this compound.
Effect on M. tuberculosis ATP Synthesis
The inhibition of the cytochrome bd oxidase by this compound is expected to disrupt the electron transport chain, thereby reducing the proton motive force (PMF) across the mycobacterial inner membrane. As the PMF is the direct energy source for the F1Fo-ATP synthase, a reduction in the PMF will lead to a decrease in ATP synthesis. This effect is anticipated to be most pronounced under conditions where the cytochrome bd oxidase is the primary functioning terminal oxidase, for example, in the presence of cytochrome bc1:aa3 inhibitors like Q203 or under host-induced stress conditions such as an acidic pH.[1][2]
While the direct inhibition of the target enzyme by this compound is well-characterized, a quantitative analysis of the subsequent reduction in cellular ATP levels in M. tuberculosis has not been explicitly detailed in the currently available scientific literature. However, the experimental protocol to perform such a measurement is well-established.
Experimental Protocols
Measurement of ATP Levels in M. tuberculosis using a Luciferase-Based Assay
This protocol is adapted from established methods for quantifying ATP in mycobacteria and is suitable for assessing the impact of inhibitors on cellular energy levels.
Objective: To quantify the intracellular ATP concentration in M. tuberculosis cultures following treatment with this compound.
Principle: The assay utilizes the ATP-dependent reaction of firefly luciferase, where the amount of light produced is directly proportional to the amount of ATP present. The BacTiter-Glo™ Microbial Cell Viability Assay (Promega) is a commercially available kit that employs this principle.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound
-
DMSO (vehicle control)
-
BacTiter-Glo™ Reagent (Promega)
-
96-well white opaque plates
-
SpectraMax M3 plate reader or equivalent luminometer
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Culture Preparation:
-
Grow M. tuberculosis in 7H9-OADC broth to mid-log phase (OD600 of 0.5–1.0).
-
Wash the cells twice with PBS with 0.05% Tween 80.
-
Resuspend the cell pellet in fresh 7H9-OADC broth to an OD600 of 0.05.
-
-
Compound Treatment:
-
In a 96-well white opaque plate, add 100 µL of the washed Mtb culture to each well.
-
Add the desired concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only vehicle control. To assess synergistic effects, a set of wells can be co-treated with a cytochrome bc1:aa3 inhibitor such as Q203.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
-
ATP Quantification:
-
Equilibrate the BacTiter-Glo™ Reagent to room temperature.
-
Add 100 µL of the BacTiter-Glo™ Reagent to each well of the 96-well plate.
-
Mix the contents of the wells by shaking the plate for 5 minutes at room temperature to ensure cell lysis.
-
Incubate the plate for an additional 15 minutes at 37°C with 5% CO2.
-
Measure the luminescence of each well using a plate reader (e.g., SpectraMax M3).
-
-
Data Analysis:
-
The luminescence readings (in Relative Light Units, RLU) are directly proportional to the ATP concentration.
-
Calculate the percentage of ATP reduction for each treatment condition relative to the vehicle control.
-
Visualizations
Signaling Pathway of Mtb Respiratory Chain and Inhibition
Caption: Mtb respiratory chain and points of inhibition.
Experimental Workflow for ATP Measurement
Caption: Workflow for measuring Mtb ATP levels.
Conclusion
This compound is a potent and specific inhibitor of the alternative terminal oxidase in Mycobacterium tuberculosis. While its direct impact on ATP synthesis has not been quantitatively reported, its mechanism of action strongly implies a reduction in cellular energy production, particularly when the primary respiratory pathway is compromised. The methodologies outlined in this guide provide a clear framework for researchers to quantify this effect and further explore the therapeutic potential of targeting the cytochrome bd oxidase in combination with other respiratory chain inhibitors. The continued investigation of compounds like this compound is a promising avenue for the development of novel anti-tuberculosis drug regimens.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of M. tuberculosis Cytochrome bd Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase is a critical component of the bacterial electron transport chain, playing a vital role in cellular respiration, particularly under hypoxic conditions encountered during infection.[1][2][3] This enzyme is absent in humans, making it an attractive target for the development of novel anti-tubercular drugs.[4][5] Inhibition of cytochrome bd oxidase has shown synergistic effects with other respiratory chain inhibitors, such as Q203, leading to enhanced bactericidal activity.[4][6] These application notes provide a detailed protocol for the in vitro assessment of inhibitors against Mtb cytochrome bd oxidase.
Principle of the Assay
The activity of cytochrome bd oxidase can be determined by measuring the consumption of oxygen by inverted membrane vesicles (IMVs) or purified enzyme preparations. In the presence of an electron donor, such as NADH, the enzyme catalyzes the reduction of oxygen to water. The inhibitory potential of a test compound is quantified by measuring the decrease in the rate of oxygen consumption.
Data Presentation
The inhibitory activity of a test compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The minimum inhibitory concentration (MIC) against whole Mtb cells is also a crucial parameter.
Table 1: Representative Inhibitory Activity Data
| Compound | Target | IC50 (µM) | Mtb MIC (µM) | Reference |
| Mtb-cyt-bd oxidase-IN-2 | Mtb cytochrome bd oxidase | 0.67 | 256 | [7] |
| Aurachin D Analogue | Mtb cytochrome bd oxidase | Not specified | Not specified | [7] |
| Benzothiazole (B30560) Amides | Mtb cytochrome bd oxidase | Not specified | Not specified | [6] |
Experimental Protocols
This section details the necessary reagents and steps for performing an in vitro assay to determine the inhibitory activity of a test compound against Mtb cytochrome bd oxidase.
Materials and Reagents
-
Mtb Inverted Membrane Vesicles (IMVs): Prepared from an Mtb strain overexpressing cytochrome bd oxidase.
-
Test Compound (e.g., Mtb-cyt-bd oxidase-IN-5): Dissolved in an appropriate solvent (e.g., DMSO).
-
NADH: Nicotinamide adenine (B156593) dinucleotide, reduced form.
-
Assay Buffer: e.g., 50 mM Potassium Phosphate buffer (pH 7.4).
-
Oxygen Sensing Probe: e.g., MitoXpress or a Clark-type oxygen electrode.
-
96-well microplate: For high-throughput screening.
-
Plate reader with fluorescence detection (for oxygen sensing probes) or an oxygen electrode apparatus.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of an inhibitor against Mtb cytochrome bd oxidase.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and equilibrate to the desired temperature (e.g., 25°C).
-
Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay will typically be in the range of 100-200 µM.
-
Prepare serial dilutions of the test compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
-
Assay Setup (96-well plate format):
-
To each well of a 96-well plate, add the assay buffer.
-
Add the Mtb IMVs to each well to a final concentration that gives a measurable rate of oxygen consumption.
-
Add the desired concentration of the test compound or controls to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 5-10 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the NADH solution to each well.
-
Immediately begin monitoring the decrease in oxygen concentration using an appropriate method (e.g., fluorescence-based oxygen sensing probe or an oxygen electrode). Measurements are typically taken kinetically over a period of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption for each concentration of the test compound. This is typically determined from the linear portion of the oxygen consumption curve.
-
Normalize the rates relative to the vehicle control (100% activity) and a background control without enzyme or substrate (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Signaling Pathway Context
The Mtb respiratory chain is branched, with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[2][8] Both contribute to the proton motive force for ATP synthesis.[2] Under certain stress conditions, such as hypoxia or exposure to nitric oxide, the role of cytochrome bd oxidase becomes more prominent.[3] Inhibiting both terminal oxidases is a promising strategy to effectively kill Mtb.[4]
Caption: The branched electron transport chain of M. tuberculosis showing the targets of inhibitors.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low enzyme activity | Inactive IMVs | Prepare fresh IMVs and store them properly at -80°C. |
| Degraded NADH | Use a fresh preparation of NADH. | |
| High background noise | Autoxidation of NADH | Subtract the rate of oxygen consumption in the absence of IMVs. |
| Contamination of reagents | Use high-purity reagents and sterile techniques. | |
| Inconsistent results | Pipetting errors | Calibrate pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Ensure the assay is performed at a constant and controlled temperature. | |
| Compound precipitation | Check the solubility of the test compound in the assay buffer. If necessary, adjust the solvent concentration or use a different solvent. |
Conclusion
The described in vitro assay provides a robust and reliable method for the identification and characterization of inhibitors of M. tuberculosis cytochrome bd oxidase. This protocol can be adapted for high-throughput screening to facilitate the discovery of new drug candidates against tuberculosis. The synergistic potential of identified inhibitors with existing drugs targeting other components of the respiratory chain underscores the importance of this assay in modern drug discovery efforts.
References
- 1. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for Cell-Based Assays of Mtb-cyt-bd Oxidase-IN-5 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched respiratory chain that allows it to adapt to diverse and challenging environments within the host.[1][2] The two terminal oxidases, the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase, play crucial roles in energy metabolism.[1][2] While the cytochrome bcc-aa₃ complex is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase (cyt-bd) is essential for survival under stressful conditions such as hypoxia and acidic pH, which are encountered within host macrophages.[1][2] The absence of a homologous enzyme in humans makes the Mtb cytochrome bd oxidase an attractive target for novel anti-tubercular drug development.[3]
Mtb-cyt-bd oxidase-IN-5 is a potent inhibitor of the Mtb cytochrome bd oxidase. This document provides detailed application notes and protocols for cell-based assays to evaluate the activity of this compound and other potential inhibitors targeting this essential enzyme.
Data Presentation
Table 1: In Vitro Activity of Cytochrome bd Oxidase Inhibitors against Mycobacterium tuberculosis
| Compound | Target | IC₅₀ (µM) | MIC (µM) | Organism | Reference |
| This compound | Cytochrome bd oxidase | 0.37 | 256 | M. tuberculosis | [4] |
| Mtb-cyt-bd oxidase-IN-2 | Cytochrome bd oxidase | 0.67 | 256 | M. tuberculosis | [5] |
Signaling and Metabolic Pathways
Mtb Respiratory Chain and Inhibition
The electron transport chain of M. tuberculosis is a critical pathway for ATP production. Electrons from NADH and succinate (B1194679) are transferred to menaquinone (MK), which is then oxidized by one of two terminal oxidases. The cytochrome bcc-aa₃ supercomplex is the primary, more efficient oxidase. The cytochrome bd oxidase serves as an alternative, particularly under stress conditions. Inhibition of the cytochrome bd oxidase by compounds like IN-5 can be synergistic with inhibitors of the bcc-aa₃ complex, leading to a more potent bactericidal effect.
Caption: Mtb Respiratory Chain and Inhibitor Targets.
Experimental Protocols
Protocol 1: Whole-Cell Mtb Growth Inhibition Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in PBS)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well plate using 7H9 broth to achieve a final volume of 100 µL per well. Include a no-drug control (DMSO vehicle) and a no-bacteria control.
-
Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.
-
Add 100 µL of the Mtb inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC by observing the color change. Blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents the color change. Alternatively, read fluorescence at 560 nm excitation and 590 nm emission.
Protocol 2: Cell-Based Assay for Mtb-cyt-bd Oxidase Inhibition using an Mtb ΔcydAB Mutant
This protocol specifically measures the inhibitory activity of compounds against the cytochrome bd oxidase by using a mutant strain of Mtb that lacks the primary cytochrome bcc-aa₃ oxidase and relies solely on the cytochrome bd oxidase for respiration. For specific assessment of cyt-bd inhibitors, a strain lacking the cytochrome bd oxidase (ΔcydAB) can be used as a control to demonstrate target specificity. Compounds targeting cyt-bd will show significantly reduced activity against the ΔcydAB strain.
Materials:
-
Mycobacterium tuberculosis H37Rv (wild-type)
-
Mycobacterium tuberculosis ΔcydAB (a strain with a deletion of the cytochrome bd oxidase genes)
-
Middlebrook 7H9 broth with supplements
-
This compound
-
96-well microplates
-
Oxygen consumption measurement system (e.g., Seahorse XF Analyzer or a plate-based fluorescence assay with an oxygen-sensitive probe)
Procedure:
-
Grow Mtb H37Rv and Mtb ΔcydAB cultures to mid-log phase.
-
Harvest the cells by centrifugation and wash with PBS containing 0.05% Tween 80.
-
Resuspend the cells in assay medium (e.g., 7H9 without ADC) to the desired density.
-
Seed the cells into the wells of a microplate suitable for the oxygen consumption measurement system.
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the compound dilutions to the wells containing the Mtb cells. Include a vehicle control (DMSO).
-
Measure the oxygen consumption rate (OCR) over time according to the instrument's instructions.
-
Analyze the data to determine the effect of IN-5 on the OCR of both the wild-type and the ΔcydAB strains. A significant reduction in OCR in the wild-type strain but not in the ΔcydAB strain would indicate specific inhibition of the cytochrome bd oxidase.
Experimental Workflow Diagram
References
- 1. Susceptibility of Mycobacterium tuberculosis Cytochrome bd Oxidase Mutants to Compounds Targeting the Terminal Respiratory Oxidase, Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immunomart.com [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
Mtb-cyt-bd Oxidase-IN-5: Application Notes and Protocols for Studying Metabolic Flexibility in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, exhibits remarkable metabolic flexibility, enabling its survival under diverse and challenging host environments. A key component of this adaptability is its branched respiratory chain, which features two terminal oxidases: the primary cytochrome bcc-aa₃ supercomplex and the alternative cytochrome bd (cyt-bd) oxidase. The cyt-bd oxidase is crucial for Mtb's viability under conditions of hypoxia, nitrosative stress, and when the primary respiratory pathway is inhibited. This makes it a compelling target for novel anti-tubercular drug discovery, particularly for combination therapies.
Mtb-cyt-bd oxidase-IN-5 (also known as compound 1k ) is a potent and selective inhibitor of the Mtb cytochrome bd oxidase.[1] It belongs to a series of aurachin D analogues and serves as a valuable chemical tool to probe the role of the alternative respiratory pathway in Mtb physiology and to evaluate the therapeutic potential of cyt-bd oxidase inhibition. These application notes provide detailed protocols for utilizing this compound to study Mtb metabolic flexibility.
Data Presentation
The following table summarizes the key quantitative data for this compound (compound 1k ) and related analogues from Lawer A, et al. (2022).[1]
| Compound | Description | Mtb cyt-bd Oxidase IC₅₀ (µM) | Mtb H37Rv MIC (µM) |
| 1k (this compound) | 7-fluoro aurachin D analogue | 0.37 | 256 |
| 1a (Aurachin D) | Natural product | 0.81 | 4 |
| 1g | 6-fluoro aurachin D analogue | 0.54 | 8 |
| 1d | Citronellyl side chain analogue | 0.67 | 4 |
Signaling Pathway and Mechanism of Action
This compound acts by directly inhibiting the cytochrome bd oxidase, one of the two terminal oxidases in the Mtb electron transport chain. This inhibition disrupts the flow of electrons to oxygen, thereby impairing the generation of the proton motive force and subsequent ATP synthesis via this alternative pathway. This is particularly relevant when the primary cytochrome bcc-aa₃ oxidase is compromised, for example, by host-induced stress or by co-administered drugs like Q203.
Caption: Inhibition of the Mtb respiratory chain by this compound.
Experimental Protocols
The following protocols are adapted from the methodologies described by Lawer A, et al. (2022).[1]
Mtb Cytochrome bd Oxidase Inhibition Assay
This assay measures the oxygen consumption of inverted membrane vesicles (IMVs) from a Mycobacterium smegmatis strain overexpressing Mtb cytochrome bd oxidase to determine the inhibitory activity of the compound.
Materials:
-
Inverted membrane vesicles (IMVs) from M. smegmatis overexpressing Mtb cyt-bd oxidase
-
Assay Buffer: 50 mM KH₂PO₄, 5 mM MgCl₂, pH 7.4
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
This compound stock solution (in DMSO)
-
Clark-type oxygen electrode or other suitable oxygen sensor system
-
DMSO (Dimethyl sulfoxide) as a vehicle control
Procedure:
-
Prepare IMVs from the appropriate M. smegmatis strain. The protein concentration of the IMV preparation should be determined using a standard method (e.g., BCA assay).
-
Set up the oxygen electrode system according to the manufacturer's instructions, equilibrating to 37°C.
-
In the reaction chamber, add 1 mL of Assay Buffer.
-
Add the desired concentration of this compound (or DMSO for control) to the chamber and mix. A typical concentration range to test for IC₅₀ determination would be 0.01 µM to 10 µM.
-
Add IMVs to the chamber to a final concentration of approximately 0.1 mg/mL protein and allow to equilibrate for 2-3 minutes.
-
Initiate the reaction by adding NADH to a final concentration of 200 µM.
-
Record the rate of oxygen consumption for at least 2 minutes.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mtb Whole-Cell Growth Inhibition Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against Mtb H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase), 0.2% glycerol, and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Resazurin (B115843) sodium salt solution (e.g., 0.02% w/v in sterile water)
-
DMSO as a vehicle control
Procedure:
-
Grow Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in fresh media to obtain the final inoculum.
-
Prepare serial 2-fold dilutions of this compound in a 96-well plate. The final volume in each well should be 100 µL. Include wells with media only (sterility control) and media with DMSO (vehicle control). A typical concentration range to test would be 0.125 µM to 256 µM.
-
Add 100 µL of the Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for a further 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a critical research tool for dissecting the metabolic adaptability of Mycobacterium tuberculosis. Its specific inhibition of the alternative terminal oxidase allows for detailed investigation into the role of this enzyme in Mtb survival and pathogenesis. The provided protocols offer a starting point for researchers to explore the effects of this compound, both in vitro and in whole-cell systems, and to further investigate its potential in combination therapies aimed at overcoming the metabolic flexibility of this persistent pathogen.
References
Application Notes and Protocols for the Experimental Use of Mtb-cyt-bd oxidase-IN-5 in Mycobacterium tuberculosis Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mtb-cyt-bd oxidase-IN-5, also identified as compound 1k in the study by Lawer et al., is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase.[1] The cytochrome bd oxidase is one of two terminal oxidases in the electron transport chain of Mtb, playing a crucial role in cellular respiration and energy production, particularly under stress conditions such as hypoxia.[2][3] As this enzyme is absent in eukaryotes, it represents a promising target for the development of novel anti-tuberculosis therapeutics.[3] These application notes provide detailed protocols for the experimental use of this compound in Mtb cultures, based on established methodologies.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related aurachin D analogues as reported by Lawer et al. This data is essential for designing experiments and for comparison with novel compounds.
| Compound ID | Analogue Description | IC50 (µM) vs. Mtb cyt-bd oxidase | MIC (µM) vs. M. tuberculosis H37Rv |
| This compound (1k) | 6-Fluoro-aurachin D analogue | 0.37 | 256 |
| Aurachin D (1a) | Natural Product | Not explicitly stated, used as reference | >512 |
| Compound 1d | Citronellyl side chain analogue | Potent (nanomolar range) | 4 |
| Compound 1g | 6-Fluoro-substituted analogue | Potent (nanomolar range) | 8 |
Data extracted from Lawer A, et al. ACS Med Chem Lett. 2022 Sep 26;13(10):1663-1669.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on the electron transport chain of Mycobacterium tuberculosis. The diagram below illustrates the pathway and the point of inhibition.
Caption: Inhibition of the Mtb electron transport chain by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the inhibitory activity of this compound.
Protocol 1: Determination of IC50 against Mtb Cytochrome bd Oxidase
This protocol is adapted from methodologies used for screening inhibitors against Mtb respiratory enzymes.
Workflow:
Caption: Workflow for determining the IC50 of this compound.
Materials:
-
Inverted membrane vesicles (IMVs) from an M. tuberculosis strain overexpressing cytochrome bd oxidase.
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
NADH solution.
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
96-well microplate suitable for fluorescence measurements.
-
Fluorescence-based oxygen sensor system (e.g., MitoXpress Xtra).
-
Plate reader capable of time-resolved fluorescence.
Procedure:
-
Preparation of Reagents:
-
Thaw IMVs on ice.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations with a consistent final DMSO concentration (e.g., ≤1%).
-
Prepare a working solution of NADH in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add the diluted this compound to the test wells. Include vehicle control (DMSO) wells and no-inhibitor control wells.
-
Add the IMV suspension to all wells except for the blank.
-
Initiate the reaction by adding the NADH solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the plate reader pre-set to 37°C.
-
Measure the time-resolved fluorescence according to the oxygen sensor manufacturer's instructions. This will correlate with the rate of oxygen consumption.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption for each well.
-
Normalize the rates relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv
This protocol is a standard broth microdilution method for determining the MIC of compounds against M. tuberculosis.
Workflow:
Caption: Workflow for MIC determination of this compound.
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
This compound (stock solution in DMSO).
-
Sterile 96-well plates.
-
Resazurin (B115843) solution (e.g., 0.02% w/v in sterile water).
-
Incubator at 37°C.
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Plate Preparation:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9 broth. The final volume in each well should be 100 µL.
-
Include a positive control well (bacteria, no inhibitor) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at 37°C for 7 to 14 days.
-
-
MIC Determination:
-
After the incubation period, add 20 µL of resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
Observe the color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate biosafety precautions must be taken when working with Mycobacterium tuberculosis. All experiments should be conducted in a BSL-3 facility. The information provided is based on published literature and should be adapted and validated by the end-user for their specific experimental conditions.
References
- 1. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Mtb-cyt-bd oxidase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mtb-cyt-bd oxidase-IN-5 is a potent inhibitor of cytochrome bd (cyt-bd) oxidase in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As an analogue of Aurachin D, this compound presents a valuable tool for studying the Mtb electron transport chain and for the development of novel anti-tubercular agents.[1][2][3] The cytochrome bd oxidase is a key respiratory enzyme in Mtb, particularly important for survival under hypoxic conditions and during antibiotic stress, making it a promising drug target.[4][5] These application notes provide detailed protocols for the preparation and laboratory use of this compound.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C25H32FNO | [6] |
| Molecular Weight | 381.53 g/mol | [6] |
| Solubility | 10 mM in DMSO | [6] |
| Appearance | Not reported, likely a solid | |
| Storage | Store at -20°C for long-term stability. | General laboratory practice |
Biological Activity
This compound exhibits significant inhibitory activity against its target enzyme and the growth of M. tuberculosis.
| Parameter | Value | Reference |
| IC50 (Mtb cyt-bd oxidase) | 0.37 µM | [6] |
| MIC (Mtb H37Rv) | 256 µM | [6] |
| Mechanism of Action | Inhibition of oxygen consumption via the cytochrome bd oxidase branch of the electron transport chain. | [1][2][3] |
Signaling Pathway
The electron transport chain of Mycobacterium tuberculosis is a critical pathway for ATP synthesis and cellular respiration. It consists of two main branches that transfer electrons from menaquinol (B15198786) to terminal oxidases. The primary branch involves the cytochrome bcc-aa3 supercomplex, while the alternative branch utilizes the cytochrome bd (cyt-bd) oxidase. This compound specifically inhibits the cyt-bd oxidase, thereby disrupting the electron flow and proton motive force generation in this alternative respiratory pathway. This inhibition is particularly effective under conditions where the cytochrome bcc-aa3 branch is compromised or when the bacterium is in a low-oxygen environment.
Caption: Mtb electron transport chain and inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.38153 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Cytochrome bd Oxidase Activity Assay (Oxygen Consumption)
This protocol is adapted from methodologies used for assessing inhibitors of mycobacterial respiratory enzymes.[7]
Materials:
-
Inverted membrane vesicles (IMVs) from an M. smegmatis strain overexpressing Mtb cytochrome bd oxidase.
-
Assay buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 5 mM MgCl2.
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (as vehicle control)
-
Clark-type oxygen electrode or other suitable oxygen sensor system.
Workflow Diagram:
Caption: Workflow for the in vitro cytochrome bd oxidase activity assay.
Protocol:
-
Preparation of IMVs: Prepare IMVs from M. smegmatis overexpressing Mtb cytochrome bd oxidase according to established protocols.[7] Determine the protein concentration of the IMV preparation using a standard method (e.g., BCA assay).
-
Assay Setup:
-
Set up the oxygen electrode system according to the manufacturer's instructions and calibrate it.
-
Add 1 mL of assay buffer to the reaction chamber and allow it to equilibrate to 37°C.
-
Add IMVs to a final concentration of approximately 0.1-0.5 mg/mL protein.
-
-
Inhibitor Addition:
-
Add the desired concentration of this compound (e.g., in a dose-response range from 0.01 µM to 10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate for 5 minutes at 37°C with gentle stirring.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding NADH to a final concentration of 200 µM.
-
-
Data Acquisition:
-
Record the rate of oxygen consumption for at least 5 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Minimum Inhibitory Concentration (MIC) Assay against Replicating M. tuberculosis
This protocol is based on standard microplate-based assays for determining the MIC of compounds against M. tuberculosis.[8][9]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well microplates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
Protocol:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Compound Dilution:
-
In a sterile 96-well plate, perform a serial two-fold dilution of the this compound stock solution in Middlebrook 7H9 broth to achieve the desired final concentrations (e.g., from 512 µM down to 1 µM).
-
Include a drug-free control (DMSO vehicle) and a media-only control.
-
-
Inoculation:
-
Dilute the Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL in Middlebrook 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the plate containing the compound dilutions.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
MIC Determination:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
-
Activity Assay against Non-Replicating M. tuberculosis (Carbon Starvation Model)
This protocol is a conceptual adaptation based on published carbon starvation models to induce a non-replicating state in M. tuberculosis.[9]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well microplates
-
BACTEC MGIT 960 system or other suitable growth indicator system
Protocol:
-
Induction of Non-Replicating State:
-
Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth.
-
Harvest the cells by centrifugation, wash twice with PBS containing 0.05% Tween 80, and resuspend in PBS to induce carbon starvation.
-
Incubate the bacterial suspension under starvation conditions for 7-14 days at 37°C.
-
-
Compound Exposure:
-
In a sterile 96-well plate, prepare serial dilutions of this compound in PBS.
-
Add the starved bacterial suspension to each well.
-
Include a drug-free control.
-
-
Incubation:
-
Incubate the plate at 37°C for 7 days.
-
-
Viability Assessment:
-
After incubation, transfer an aliquot from each well to a BACTEC MGIT tube or other suitable growth medium.
-
Monitor for bacterial growth over several weeks. The minimal bactericidal concentration (MBC) against non-replicating bacteria can be determined as the lowest concentration of the compound that results in no detectable growth.
-
Troubleshooting
-
Low solubility of this compound: Ensure the DMSO stock solution is fully dissolved. If precipitation occurs in aqueous media, consider the use of a co-solvent or preparing fresh dilutions immediately before use.
-
High background in oxygen consumption assay: This may be due to the auto-oxidation of NADH. Run a control without IMVs to determine the background rate and subtract it from the experimental values.
-
Variability in MIC results: Ensure a homogenous bacterial inoculum and consistent incubation conditions. The use of a positive control drug with a known MIC is recommended.
Conclusion
This compound is a valuable research tool for investigating the respiratory chain of Mycobacterium tuberculosis. The protocols provided herein offer a framework for its preparation and use in key laboratory assays. Researchers should adapt these protocols as necessary for their specific experimental setups and always adhere to appropriate safety guidelines when working with M. tuberculosis.
References
- 1. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. immunomart.com [immunomart.com]
- 7. biorxiv.org [biorxiv.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Mtb-cyt-bd Oxidase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched electron transport chain crucial for its survival and pathogenesis. This respiratory chain features two terminal oxidases: the primary cytochrome bcc:aa₃ supercomplex and the alternative cytochrome bd (cyt-bd) oxidase. While the bcc:aa₃ complex is the main driver of ATP synthesis under optimal growth conditions, the cyt-bd oxidase is indispensable for Mtb's adaptation to host-induced stress, such as hypoxia and nitrosative stress within granulomas.[1][2] Notably, cyt-bd oxidase is absent in eukaryotes, making it an attractive and specific target for novel anti-tubercular drug development.[1]
Mtb-cyt-bd oxidase-IN-5 (also known as compound 1k) is a potent inhibitor of Mtb's cyt-bd oxidase, identified as an aurachin D analogue.[3] In vitro studies have demonstrated its specific activity against the target enzyme and its ability to inhibit the growth of Mtb.[3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound efficacy using established animal models of TB. The focus will be on a murine model, which is the most common preclinical model for TB drug efficacy studies.[4][5][6][7]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the cyt-bd oxidase, one of the two terminal oxidases in the Mtb respiratory chain. Under normal conditions, Mtb can rely on the primary bcc:aa₃ oxidase for respiration. However, under host-induced stress conditions (e.g., low pH in the phagosome), the bcc:aa₃ complex is less efficient, and Mtb becomes more reliant on the cyt-bd oxidase to maintain the proton motive force for ATP synthesis.[8][9] By blocking the cyt-bd oxidase, IN-5 is expected to be particularly effective in vivo, where Mtb resides in stressful microenvironments. Furthermore, the inhibition of cyt-bd oxidase can lead to synthetic lethality when combined with inhibitors of the bcc:aa₃ complex (e.g., Q203), as this dual blockade completely shuts down aerobic respiration.[10]
Caption: Inhibition of the M. tuberculosis electron transport chain by IN-5 and Q203.
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound and provide a template for presenting hypothetical in vivo efficacy data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ (Mtb cyt-bd oxidase) | 0.37 µM | [3] |
| MIC (Mtb H37Rv) | 256 µM |[3] |
Table 2: Hypothetical In Vivo Efficacy Data in a Murine Model of Chronic TB
| Treatment Group | Dose (mg/kg) | Route | Bacterial Load (log₁₀ CFU) in Lungs (Mean ± SD) | Bacterial Load (log₁₀ CFU) in Spleen (Mean ± SD) |
|---|---|---|---|---|
| Untreated Control | - | - | 7.5 ± 0.4 | 5.8 ± 0.3 |
| IN-5 (monotherapy) | 50 | Oral Gavage | 7.1 ± 0.5 | 5.6 ± 0.4 |
| Q203 (monotherapy) | 25 | Oral Gavage | 6.2 ± 0.3 | 4.5 ± 0.2 |
| IN-5 + Q203 (combo) | 50 + 25 | Oral Gavage | 4.8 ± 0.4 | 3.1 ± 0.3 |
| Isoniazid (control) | 25 | Oral Gavage | 4.5 ± 0.3 | 2.9 ± 0.2 |
Note: Data in Table 2 is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.
Experimental Protocols
Protocol 1: Murine Model of Chronic Tuberculosis Infection
This protocol describes the establishment of a chronic TB infection in mice, suitable for evaluating the efficacy of this compound, particularly in combination with a bcc:aa₃ inhibitor.
Materials:
-
6- to 8-week-old female BALB/c mice[4]
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure system (e.g., Glas-Col)[8]
-
7H9 broth supplemented with OADC
-
7H11 agar (B569324) supplemented with OADC
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Biosafety Level 3 (BSL-3) facilities and appropriate PPE
Procedure:
-
Inoculum Preparation: Culture Mtb H37Rv in 7H9 broth to mid-log phase. Wash the bacterial cells twice with PBS containing 0.05% Tween 80 and resuspend to the desired concentration for aerosol infection.
-
Aerosol Infection: Infect mice with a low dose of Mtb H37Rv using an aerosol exposure system calibrated to deliver approximately 50-100 bacilli into the lungs of each mouse.[4]
-
Confirmation of Infection: At day 1 post-infection, euthanize a small cohort of mice (n=3) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on 7H11 agar.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. At this stage, the bacterial load in the lungs typically stabilizes, and granulomatous lesions develop, mimicking chronic human TB.
Protocol 2: Efficacy Testing of this compound
This protocol details the administration of IN-5 and control drugs to chronically infected mice and the subsequent evaluation of treatment efficacy.
Materials:
-
Chronically infected mice (from Protocol 1)
-
This compound
-
Q203 (or other bcc:aa₃ inhibitor)
-
Isoniazid (positive control)
-
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Tissue homogenizer
Procedure:
-
Drug Formulation: Prepare fresh formulations of IN-5, Q203, and Isoniazid in the chosen vehicle on each day of treatment. Sonication may be required to achieve a uniform suspension.
-
Treatment Groups: Randomly assign mice to treatment groups (n=6-8 per group), such as:
-
Group 1: Vehicle control (untreated)
-
Group 2: IN-5 monotherapy
-
Group 3: Q203 monotherapy
-
Group 4: IN-5 and Q203 combination therapy
-
Group 5: Isoniazid (positive control)
-
-
Drug Administration: Administer drugs once daily, five days a week, for four weeks via oral gavage.[4] Dosing volumes should be adjusted based on the most recent body weight measurements.
-
Monitoring: Monitor the health and body weight of the mice throughout the treatment period.
-
Endpoint Analysis: At 24 hours after the final dose, euthanize all mice.
-
Bacterial Load Determination: Aseptically remove the lungs and spleens. Homogenize the organs in PBS with 0.05% Tween 80. Plate serial dilutions of the homogenates onto 7H11 agar.
-
CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU). Express the data as log₁₀ CFU per organ.
-
Statistical Analysis: Compare the CFU counts between treatment groups and the untreated control group using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Experimental Workflow and Logic Diagrams
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties [mdpi.com]
- 3. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase | Record | DigitalNZ [digitalnz.org]
Application Notes and Protocols for Synergy Studies of Mtb-cyt-bd oxidase-IN-5 and Q203
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched electron transport chain crucial for its survival and pathogenesis. This respiratory flexibility presents a challenge for the development of new anti-TB drugs. Two key components of this respiratory chain are the cytochrome bcc:aa3 supercomplex and the alternative terminal oxidase, cytochrome bd oxidase.
Q203 (Telacebec) is a potent inhibitor of the cytochrome bcc complex (cytochrome bc1), a critical component of the primary respiratory branch.[1][2][3][4][5] By targeting the QcrB subunit, Q203 effectively blocks ATP synthesis.[2] However, Mtb can bypass this inhibition by utilizing the cytochrome bd oxidase, rendering Q203 bacteriostatic rather than bactericidal.[3][6][7]
Mtb-cyt-bd oxidase-IN-5 is an inhibitor of the alternative terminal oxidase, cytochrome bd (cyt-bd) oxidase.[8] The cyt-bd oxidase is essential for Mtb's survival under respiratory stress and when the primary cytochrome bcc:aa3 complex is compromised.[9][10][11]
The simultaneous inhibition of both terminal oxidases has been shown to be a promising strategy to achieve a synergistic and bactericidal effect against Mtb, including drug-resistant strains.[6][9][12] This dual-inhibition strategy effectively shuts down the pathogen's ability to produce ATP through oxidative phosphorylation, leading to cell death. This document provides detailed protocols for studying the synergistic interaction between this compound and Q203.
Mechanism of Synergistic Action
The rationale for combining this compound and Q203 lies in the dual blockade of the Mtb electron transport chain.
Quantitative Data Summary
The following tables summarize hypothetical data from synergy studies.
Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI)
| Compound | MIC (µM) | MIC in Combination (µM) | FIC | ΣFIC (Synergy) |
| Q203 | 0.004 | 0.001 | 0.25 | \multirow{2}{*}{0.5 } |
| This compound | 256 | 64 | 0.25 | |
| Synergy: ΣFIC ≤ 0.5, Additive: 0.5 < ΣFIC ≤ 4, Antagonism: ΣFIC > 4 |
Table 2: Time-Kill Kinetics Assay Data (Log10 CFU/mL)
| Time (h) | Untreated Control | Q203 (4x MIC) | This compound (4x MIC) | Combination (1x MIC each) |
| 0 | 6.02 ± 0.05 | 6.01 ± 0.04 | 6.03 ± 0.06 | 6.02 ± 0.05 |
| 24 | 7.25 ± 0.10 | 6.85 ± 0.08 | 6.90 ± 0.09 | 5.50 ± 0.07 |
| 48 | 8.50 ± 0.12 | 7.50 ± 0.11 | 7.65 ± 0.10 | 4.20 ± 0.08 |
| 72 | 8.90 ± 0.15 | 7.60 ± 0.13 | 7.80 ± 0.11 | 3.10 ± 0.06 |
| 96 | 9.10 ± 0.18 | 7.55 ± 0.14 | 7.75 ± 0.12 | < 2.00 |
Table 3: ATP Synthesis Inhibition Assay Data
| Treatment | ATP Level (Relative Luminescence Units) | % Inhibition |
| Untreated Control | 85,432 ± 3,417 | 0% |
| Q203 (4x MIC) | 42,716 ± 2,135 | 50% |
| This compound (4x MIC) | 59,802 ± 2,990 | 30% |
| Combination (1x MIC each) | 8,543 ± 427 | 90% |
Experimental Protocols
Checkerboard Assay for Synergy Determination
This assay is used to determine the fractional inhibitory concentration index (FICI) to quantify the synergistic effect of two compounds.[13][14][15][16]
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80
-
Q203 and this compound stock solutions in DMSO
-
Sterile 96-well microtiter plates
-
Resazurin (B115843) sodium salt solution (for viability assessment)
Procedure:
-
Inoculum Preparation: Culture Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Drug Dilutions: Prepare two-fold serial dilutions of Q203 and this compound in 7H9 broth.
-
Plate Setup:
-
Dispense 50 µL of 7H9 broth into each well of a 96-well plate.
-
Add 50 µL of the appropriate Q203 dilution along the x-axis.
-
Add 50 µL of the appropriate this compound dilution along the y-axis. This creates a matrix of drug combinations.
-
Include wells with each drug alone and a drug-free control.
-
-
Inoculation: Add 50 µL of the prepared Mtb inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. The MIC is the lowest concentration of the drug(s) that prevents the color change from blue to pink.
-
FICI Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic effect of the drug combination over time.[17][18][19][20][21]
Materials:
-
Mtb culture and 7H9 broth as described above
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile culture flasks
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Inoculum Preparation: Prepare an Mtb inoculum of approximately 1 x 10^6 CFU/mL in 7H9 broth.
-
Assay Setup: Prepare culture flasks containing 7H9 broth with the following conditions:
-
Drug-free control
-
Q203 at a specified concentration (e.g., 4x MIC)
-
This compound at a specified concentration (e.g., 4x MIC)
-
Combination of Q203 and this compound (e.g., at their individual MICs)
-
-
Inoculation: Inoculate each flask with the prepared Mtb culture.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), aseptically remove an aliquot from each flask.
-
Enumeration of Viable Bacteria:
-
Perform 10-fold serial dilutions of each aliquot in PBS with Tween 80.
-
Spot plate each dilution onto 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the colonies and calculate the CFU/mL for each time point.
-
Convert the CFU/mL values to Log10 CFU/mL.
-
Plot the mean Log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.
-
ATP Synthesis Assay
This assay measures the intracellular ATP levels to confirm that the drug combination inhibits energy metabolism.[22][23][24][25]
Materials:
-
Mtb culture and 7H9 broth
-
Drug solutions as described above
-
Commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo™)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Grow Mtb to mid-log phase.
-
Aliquot the culture into separate tubes or a 96-well plate.
-
Add the drugs (Q203 alone, this compound alone, or the combination) and an untreated control.
-
Incubate at 37°C for a predetermined time (e.g., 24 hours).
-
-
ATP Measurement:
-
Follow the manufacturer's protocol for the ATP assay kit. This typically involves adding a reagent that lyses the bacteria and provides the necessary components for the luciferase reaction.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve if required by the kit.
-
Determine the ATP concentration for each sample.
-
Calculate the percentage of ATP synthesis inhibition relative to the untreated control.
-
Conclusion
The synergistic combination of this compound and Q203 represents a promising strategy for the development of novel, bactericidal anti-TB therapies. The protocols outlined in this document provide a framework for the in vitro evaluation of this synergy. By employing checkerboard assays, time-kill kinetics, and ATP synthesis measurements, researchers can effectively characterize the potentiation of anti-mycobacterial activity achieved by dually targeting the Mtb respiratory chain.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. researchgate.net [researchgate.net]
- 3. The anti-mycobacterial activity of the cytochrome bcc inhibitor Q203 can be enhanced by small-molecule inhibition of cytochrome bd - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tballiance.org [tballiance.org]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis | EMBO Molecular Medicine [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. immunomart.com [immunomart.com]
- 9. Discovery of novel Cytochrome bd oxidase inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 18. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Selectivity of TMC207 towards Mycobacterial ATP Synthase Compared with That towards the Eukaryotic Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of Mtb Cytochrome bd for Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the heterologous expression, purification, and functional characterization of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase for the purpose of inhibitor screening. Cytochrome bd oxidase is a critical component of the Mtb respiratory chain, particularly under stress conditions, making it an attractive target for novel anti-tubercular drug development.[1][2] The absence of this oxidase in eukaryotes enhances its appeal as a selective drug target.[2]
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and cytochrome bd oxidase.[3][4] While the bcc-aa3 complex is the primary oxidase under optimal growth conditions, cytochrome bd oxidase is crucial for maintaining respiration and ATP synthesis in response to hypoxia, nitrosative stress, and acidic pH encountered within the host.[1][3] This functional redundancy highlights the importance of targeting both oxidases for effective Mtb eradication.[2] The successful heterologous expression of functional Mtb cytochrome bd oxidase in non-pathogenic hosts provides a safer and more efficient platform for high-throughput screening of potential inhibitors.[5][6]
Heterologous Expression Systems
The choice of an appropriate heterologous expression system is critical for obtaining sufficient quantities of functional, properly folded Mtb cytochrome bd oxidase. Both Escherichia coli and Mycobacterium smegmatis have been successfully utilized.
Table 1: Comparison of Heterologous Expression Systems for Mtb Cytochrome bd Oxidase
| Host Organism | Advantages | Disadvantages | Key Considerations |
| Escherichia coli | - Rapid growth and high cell densities.- Well-established genetic tools and protocols.[6][7][8] - Safer to work with than pathogenic mycobacteria. | - Potential for protein misfolding and inclusion body formation due to differences in codon usage and membrane composition.[7] - May require codon optimization of Mtb genes.[7] | - Use of strains like ML16 (a terminal oxidase knockout) is beneficial to reduce background activity.[5] - Co-expression with molecular chaperones can improve folding. |
| Mycobacterium smegmatis | - Closer phylogenetic relationship to Mtb, facilitating proper protein folding and cofactor insertion.[9] - Similar membrane composition. | - Slower growth rate compared to E. coli. - Requires specialized containment facilities (BSL-2). | - Use of a ΔcydAB knockout strain of M. smegmatis is essential to eliminate endogenous cytochrome bd activity.[9] |
Experimental Protocols
Protocol 1: Heterologous Expression of Mtb Cytochrome bd in E. coli
This protocol is adapted from methodologies described for expressing Mtb proteins in E. coli.[5][6]
1. Gene Synthesis and Cloning:
- Synthesize the cydABDC operon of Mtb H37Rv with codon optimization for E. coli.
- Clone the synthesized operon into a suitable expression vector (e.g., pET series or pUC19) containing an inducible promoter (e.g., T7 or lac).[5]
- Incorporate a C-terminal His-tag on CydB for affinity purification.
2. Transformation:
- Transform the expression construct into an E. coli terminal oxidase knockout strain, such as ML16.[5]
- Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotic) and incubate overnight at 37°C.
3. Expression:
- Inoculate a single colony into 50 mL of selective LB broth and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of fresh selective LB broth.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Cool the culture to 18°C and induce protein expression with 0.1 mM IPTG.[6]
- Continue to grow the culture for 16-20 hours at 18°C with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet should have a distinct reddish-brown color, indicating the presence of heme-containing proteins.[5]
Logical Workflow for Mtb Cytochrome bd Expression in E. coli
Caption: Workflow for heterologous expression of Mtb cytochrome bd in E. coli.
Protocol 2: Purification of Recombinant Mtb Cytochrome bd from E. coli
This protocol utilizes the His-tag for affinity purification followed by size-exclusion chromatography.
1. Membrane Vesicle Preparation:
- Resuspend the harvested cell pellet in lysis buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM PMSF, 0.1 mg/mL DNase I) at a ratio of 5 mL per gram of wet cell paste.
- Lyse the cells using a high-pressure homogenizer (e.g., Avestin Emulsiflex C3) at 22,000 psi for 4-6 passes.[9]
- Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unlysed cells and debris.[9]
- Collect the supernatant and centrifuge at 150,000 x g for 2 hours at 4°C to pellet the membranes.
- Resuspend the membrane pellet in a buffer containing 50 mM Tris-HCl pH 7.4 and 10% glycerol.
2. Solubilization and Affinity Chromatography:
- Determine the total protein concentration of the membrane vesicles.
- Solubilize the membrane proteins by adding n-Dodecyl-β-D-maltoside (DDM) to a final concentration of 1% (w/v) and incubating for 1 hour at 4°C with gentle stirring.
- Centrifuge at 100,000 x g for 1 hour at 4°C to remove insoluble material.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Buffer A (50 mM Tris-HCl pH 7.4, 200 mM NaCl, 10% glycerol, 20 mM imidazole (B134444), 0.05% DDM).
- Wash the column extensively with Buffer A to remove non-specifically bound proteins.
- Elute the His-tagged cytochrome bd oxidase with a linear gradient of imidazole (20-500 mM) in Buffer A.
- Collect fractions and analyze by SDS-PAGE for the presence of CydA and CydB.
3. Size-Exclusion Chromatography:
- Pool the fractions containing the cytochrome bd oxidase.
- Concentrate the pooled fractions and load onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with Buffer B (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% DDM).
- Collect fractions corresponding to the monodisperse peak of the cytochrome bd complex.
- Assess the purity by SDS-PAGE and measure the concentration. The purified protein can be stored at -80°C.
Protocol 3: Functional Assay for Mtb Cytochrome bd Oxidase Activity
The activity of the purified cytochrome bd oxidase is determined by measuring its oxygen consumption rate using a Clark-type oxygen electrode or an optical oxygen sensor.
1. Reagents:
- Assay Buffer: 50 mM Potassium Phosphate pH 7.0.
- Substrate: Menaquinol-2 (MQH₂) or Decylubiquinol (DQH₂). Prepare a 10 mM stock in DMSO.
- Enzyme: Purified Mtb cytochrome bd oxidase (10-100 nM final concentration).
- Inhibitor: Test compounds dissolved in DMSO.
2. Procedure:
- Equilibrate the oxygen electrode chamber with 1 mL of air-saturated Assay Buffer at 25°C.
- Add the purified cytochrome bd oxidase to the chamber and allow the baseline to stabilize.
- Initiate the reaction by adding the quinol substrate (e.g., 50 µM final concentration).
- Record the rate of oxygen consumption.
- For inhibitor screening, pre-incubate the enzyme with the test compound for 5-10 minutes before adding the substrate.
- Calculate the percent inhibition relative to a DMSO control.
Signaling Pathway of Electron Transfer in Mtb Cytochrome bd Oxidase
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Escherichia coli as a protein expression platform to produce Mycobacterium tuberculosis immunogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mtb-cyt-bd oxidase-IN-5 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mtb-cyt-bd oxidase-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as compound 1k in scientific literature, is an inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase.[1] Cytochrome bd oxidase is a key enzyme in the respiratory chain of Mtb, and its inhibition disrupts the bacterium's energy metabolism.[2][3] this compound is an analog of Aurachin D, a known natural inhibitor of this enzyme.[4][5][6][7]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is reported to have a solubility of 10 mM in DMSO.[1] For biological assays, it is crucial to use the lowest possible concentration of DMSO in the final assay, typically ≤ 0.5%, as higher concentrations can be toxic to cells.[8]
Q3: My this compound is precipitating out of my aqueous buffer. What should I do?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its kinetic solubility in your buffer.
-
Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[9]
-
Use a co-solvent system: In addition to DMSO, other organic solvents like ethanol (B145695) or a mixture of solvents could be tested. However, their compatibility with your specific assay must be validated.
-
Adjust the pH of your buffer: The solubility of quinoline-based compounds can be pH-dependent. Experimenting with different pH values may improve solubility.
-
Employ solubility enhancers: For some compounds, surfactants or cyclodextrins can be used to improve solubility in aqueous solutions, but these should be used with caution as they can interfere with biological assays.
Q4: How should I store this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of small molecule inhibitors at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q5: Is there any known stability data for this compound in aqueous solutions or cell culture media?
Troubleshooting Guides
Issue 1: Poor or Inconsistent Biological Activity
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the solution for any precipitate. - Centrifuge the solution and check for a pellet. - If precipitation is observed, refer to the solubility troubleshooting guide (FAQ Q3). |
| Compound Degradation | - Prepare fresh stock solutions. - Perform a stability test of the compound in your assay buffer (see Experimental Protocols). - Protect the compound from light if it is light-sensitive. |
| Incorrect Concentration | - Verify the initial concentration of your stock solution. - Ensure accurate dilutions. |
| Non-specific Binding | - Hydrophobic compounds can bind to plasticware. Consider using low-binding plates and pipette tips. - Including a small percentage of serum (if compatible with the assay) can sometimes reduce non-specific binding.[10] |
Issue 2: High Background Signal or Off-Target Effects in Cellular Assays
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | - Ensure the final DMSO concentration is as low as possible (ideally <0.1% for sensitive cells).[9] - Always include a vehicle control (media with the same DMSO concentration) to assess the effect of the solvent on the cells. |
| Compound Cytotoxicity | - Determine the cytotoxic concentration of the compound using a cell viability assay (e.g., MTT or CellTiter-Glo). - Perform your functional assays at non-toxic concentrations. |
| Compound Impurities | - Ensure you are using a high-purity batch of the compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₂FNO | [1] |
| Molecular Weight | 381.53 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Target | Mycobacterium tuberculosis cytochrome bd oxidase | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to determine the approximate kinetic solubility of this compound in your experimental buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.
Protocol 2: Stability Assessment in Solution using HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately analyze this sample by HPLC to determine the initial peak area, which represents 100% of the compound.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂) for the desired duration (e.g., 2, 8, 24, 48 hours).
-
Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution.
-
HPLC Analysis: Analyze the samples from each time point by HPLC using a suitable method to quantify the amount of remaining this compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for assessing compound stability.
Caption: Inhibition of the Mtb respiratory chain by this compound.
References
- 1. immunomart.com [immunomart.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalnz.org [digitalnz.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
improving the bioavailability of Mtb-cyt-bd oxidase-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Mtb-cyt-bd oxidase-IN-5, with a specific focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the cytochrome bd (cyt-bd) oxidase in Mycobacterium tuberculosis (Mtb).[1] The cytochrome bd oxidase is a key enzyme in the respiratory chain of Mtb, particularly important for ATP synthesis when the primary cytochrome bc1:aa3 complex is compromised.[2] By inhibiting this enzyme, this compound disrupts the bacterium's energy metabolism, leading to bactericidal effects, especially in combination with inhibitors of the cytochrome bc1:aa3 complex.[2] this compound is an analog of Aurachin D and has shown an IC50 value of 0.37 µM for inhibition of the Mtb-cyt-bd oxidase and a minimum inhibitory concentration (MIC) of 256 µM against Mtb growth.[1]
Q2: I am observing poor or inconsistent results in my in vivo experiments. Could this be related to the bioavailability of this compound?
Poor or inconsistent in vivo efficacy despite good in vitro activity is a common challenge in drug development and can often be attributed to poor bioavailability.[3][4] Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation and is available at the site of action. For anti-tuberculosis drugs, this also involves penetration into granulomas where the bacteria reside.[5] Factors such as low aqueous solubility, poor dissolution rate, and instability in the gastrointestinal tract can significantly limit the oral bioavailability of a compound. While specific data on the bioavailability of this compound is not publicly available, its characteristics as a small molecule inhibitor suggest that poor solubility could be a potential issue.
Q3: How can I assess the bioavailability of this compound in my experimental setup?
Assessing bioavailability typically involves a combination of in vitro and in vivo methods.
In Vitro Methods:
-
Solubility and Dissolution Studies: Determine the solubility of the compound in various biorelevant media (e.g., simulated gastric and intestinal fluids). Dissolution rate studies can also provide insights into how quickly the compound will dissolve.[6][7]
-
Permeability Assays: Models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells can predict the passive diffusion and active transport of the compound across the intestinal barrier.[8]
In Vivo Methods:
-
Pharmacokinetic (PK) Studies: These are the gold standard for determining bioavailability. They involve administering the compound to an animal model (e.g., mice) and measuring the drug concentration in blood plasma over time.[9][10] Key parameters to determine are the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Q4: What are the common strategies to improve the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[11][12][13]
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area, which can improve the dissolution rate.[4][13]
-
Solid Dispersions: The drug is dispersed in a carrier matrix at the molecular level, often in an amorphous state, which can significantly enhance solubility and dissolution.[4]
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[12][13]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming a complex that is more water-soluble.[11][12]
-
Prodrug Approach: The chemical structure of the drug is modified to create a more soluble or permeable prodrug that is converted to the active compound in vivo.
Troubleshooting Guides
Problem 1: Low compound solubility in aqueous buffers for in vitro assays.
Possible Cause: The intrinsic physicochemical properties of this compound may lead to low aqueous solubility.
Solutions:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to dissolve the compound before diluting it in the aqueous buffer. Ensure the final solvent concentration is low enough to not affect the biological assay. This compound is reported to be soluble in DMSO at 10 mM.[1]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80) can help to solubilize hydrophobic compounds.
-
Complexation: For certain applications, cyclodextrins can be used to increase aqueous solubility.
Problem 2: High variability in efficacy between different batches of the compound.
Possible Cause: The compound may exist in different polymorphic forms or may have batch-to-batch variations in purity or particle size.
Solutions:
-
Physicochemical Characterization: Analyze different batches using techniques like X-ray powder diffraction (XRPD) to identify the crystalline form, differential scanning calorimetry (DSC) to assess melting point and purity, and particle size analysis.
-
Standardize Formulation: If a formulation is being used, ensure the preparation process is consistent across batches.
-
Quality Control: Implement stringent quality control measures to ensure batch-to-batch consistency.
Problem 3: Poor oral bioavailability observed in animal studies.
Possible Cause: This could be due to low solubility, poor dissolution, low permeability, or first-pass metabolism.
Solutions:
-
Formulation Development: Explore the formulation strategies mentioned in FAQ 4 to improve solubility and dissolution.
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes of administration for preclinical studies, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass the gastrointestinal barrier. Inhalation is also a targeted delivery method for tuberculosis.[5]
-
Permeability Enhancement: Investigate the use of permeation enhancers, though this requires careful consideration of potential toxicity.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Target | Mycobacterium tuberculosis cytochrome bd oxidase | [1] |
| IC50 | 0.37 µM | [1] |
| MIC against Mtb | 256 µM | [1] |
| Molecular Formula | C25H32FNO | [1] |
| Molecular Weight | 381.53 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
Table 2: Comparison of Formulation Strategies for Improving Bioavailability
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, widely applicable. | May lead to aggregation; limited improvement for very insoluble compounds. |
| Amorphous Solid Dispersions | Drug is in a high-energy amorphous state. | Significant increase in solubility and dissolution. | Physically unstable (risk of recrystallization); manufacturing can be complex. |
| Lipid-Based Formulations | Drug is dissolved in a lipid carrier. | Enhances solubility and can utilize lipid absorption pathways. | Potential for drug precipitation upon digestion; stability issues. |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the drug molecule. | Increases aqueous solubility; can stabilize the drug. | Limited to molecules that fit in the cyclodextrin cavity; potential for toxicity at high concentrations. |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
Objective: To determine the thermodynamic solubility of this compound in different biorelevant media.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to separate vials containing each of the test media.
-
Incubate the vials at 37°C with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound dissolved in a suitable vehicle
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (and controls) to the apical (A) side of the Transwell® insert.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the B-to-A direction as well.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
References
- 1. immunomart.com [immunomart.com]
- 2. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Drug-ability strategies for potential antimycobacterial candidate: opportunities and challenges [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 8. mdpi.com [mdpi.com]
- 9. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: In Vivo Studies of Mtb-cyt-bd Oxidase Inhibitors (e.g., IN-5)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mtb-cyt-bd oxidase inhibitors, such as the representative compound IN-5 (a potent aurachin D analogue), in in vivo studies.
Troubleshooting Guides
Problem: Reduced or Lack of In Vivo Efficacy Compared to In Vitro Potency
Researchers often observe a significant drop in the efficacy of Mtb-cyt-bd oxidase inhibitors when moving from in vitro assays to in vivo animal models. This troubleshooting guide provides a systematic approach to identifying and addressing potential causes.
Logical Workflow for Troubleshooting Poor In Vivo Efficacy
Caption: A flowchart to diagnose and address poor in vivo efficacy of Mtb-cyt-bd oxidase inhibitors.
Question & Answer Troubleshooting Guide
Q1: My Mtb-cyt-bd oxidase inhibitor shows potent activity in vitro (low MIC), but has limited or no effect on bacterial load in a mouse model of tuberculosis. What are the likely causes?
A1: This is a common challenge. The discrepancy often arises from unfavorable pharmacokinetic (PK) properties of the compound. Here are the primary suspects:
-
Poor Bioavailability: The inhibitor may not be well absorbed into the bloodstream when administered orally. This can be due to poor aqueous solubility or instability in the gastrointestinal tract.
-
High Plasma Protein Binding (PPB): The compound may bind extensively to plasma proteins like albumin. Only the unbound (free) fraction of the drug is available to exert its antibacterial effect. High PPB can drastically reduce the effective concentration of the inhibitor at the site of infection. For instance, the reduced in vivo efficacy of the cyt-bd inhibitor CK-2-63 was attributed to high plasma protein binding and low unbound drug exposure.[1][2]
-
Rapid Metabolism and Clearance: The inhibitor may be quickly metabolized by the liver and cleared from the body, resulting in a short half-life and insufficient time above the minimum inhibitory concentration (fT>MIC).
-
Poor Penetration to the Site of Infection: The compound may not effectively penetrate the complex structure of tuberculous granulomas in the lungs.
Q2: How can I investigate if poor pharmacokinetics are the cause of low in vivo efficacy?
A2: A systematic PK study is essential. Key parameters to measure include:
-
Plasma Concentration over Time: This helps determine the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), which reflects total drug exposure.
-
Bioavailability: Compare the AUC after oral administration to the AUC after intravenous administration.
-
Plasma Protein Binding: This can be determined using techniques like equilibrium dialysis.
-
Tissue Distribution: Measure the concentration of the inhibitor in the lungs and spleen, the primary sites of Mtb infection in mouse models.
Q3: What can I do to improve the in vivo efficacy of my inhibitor if I identify PK issues?
A3:
-
Formulation Development: For compounds with poor solubility, consider formulations such as amorphous solid dispersions, nanoemulsions, or the use of solubility-enhancing excipients.
-
Dosing Regimen Optimization: If the compound has a short half-life, increasing the dosing frequency or the dose itself might maintain the plasma concentration above the MIC for a longer duration.
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the compound to reduce plasma protein binding or block metabolic sites to increase its stability and half-life.
Q4: My inhibitor has reasonable pharmacokinetics, but still shows weak in vivo activity. What other factors could be at play?
A4:
-
Functional Redundancy of the Respiratory Chain: Mycobacterium tuberculosis has a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[3] When the cytochrome bd oxidase is inhibited, Mtb can still generate ATP via the cytochrome bcc-aa3 pathway. This redundancy is a major reason why cyt-bd oxidase inhibitors alone may be bacteriostatic rather than bactericidal in vivo.
-
Off-Target Effects and Host Toxicity: The inhibitor might have off-target effects in the host that limit the achievable therapeutic dose. It is crucial to assess the cytotoxicity of the compound against mammalian cell lines and to monitor for signs of toxicity in animal models.
Q5: How can I overcome the issue of functional redundancy in the Mtb respiratory chain?
A5: A promising strategy is combination therapy . By simultaneously inhibiting both terminal oxidases, a synergistic bactericidal effect can be achieved. The combination of a cytochrome bd oxidase inhibitor (like ND-011992) with a cytochrome bcc-aa3 inhibitor (like Q203, also known as Telacebec) has been shown to be more effective at reducing bacterial loads in mice than either drug alone.[4][5]
Mtb Respiratory Chain and Dual Inhibition Strategy
Caption: The branched electron transport chain of M. tuberculosis and the targets of dual inhibitor therapy.
Frequently Asked Questions (FAQs)
Q: What is Mtb-cyt-bd oxidase-IN-5? A: this compound is a representative inhibitor of the cytochrome bd (cyt-bd) oxidase in Mycobacterium tuberculosis (Mtb). It belongs to the aurachin D analogue class of compounds and has shown inhibitory activity against the Mtb cyt-bd oxidase.
Q: Why is the Mtb-cyt-bd oxidase a good drug target? A: The Mtb-cyt-bd oxidase is an attractive drug target for several reasons:
-
It is essential for Mtb to maintain respiration, especially under conditions of stress and when the primary cytochrome bcc-aa3 oxidase is inhibited.
-
It is unique to prokaryotes and absent in humans, which reduces the potential for on-target toxicity in the host.[3]
-
Inhibiting cyt-bd oxidase can potentiate the activity of other respiratory chain inhibitors, offering a promising combination therapy strategy.[5]
Q: What are the standard animal models for in vivo efficacy testing of Mtb-cyt-bd oxidase inhibitors? A: The most commonly used animal model is the mouse. Several strains are used, including BALB/c, C57BL/6, and C3H. Infection is typically established via a low-dose aerosol route to mimic natural infection in humans, leading to a chronic lung infection. Efficacy is assessed by measuring the reduction in bacterial colony-forming units (CFU) in the lungs and spleen after a period of treatment.
Q: What are some key quantitative parameters I should be looking at in my in vivo studies? A:
-
Efficacy: The primary endpoint is the log10 reduction in CFU in the lungs and spleen compared to an untreated control group.
-
Pharmacokinetics: Key parameters include Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
-
Pharmacodynamics: The relationship between drug exposure (e.g., AUC/MIC or fT>MIC) and the antibacterial effect.
Quantitative Data Summary
The following tables provide representative in vivo efficacy data for Mtb-cyt-bd oxidase inhibitors from published studies. Note that data for the specific compound "IN-5" is not publicly available; therefore, data for the well-characterized inhibitors ND-011992 and CK-2-63 are presented as examples.
Table 1: In Vivo Efficacy of ND-011992 in Combination with Q203 in an Acute Mouse Model of Tuberculosis
| Treatment Group | Dose | Route of Administration | Mean Log10 CFU/Lung ± SD | Log10 Reduction vs. Control | Log10 Reduction vs. Q203 alone |
| Untreated Control | - | - | 7.5 ± 0.2 | - | - |
| ND-011992 | 50 mg/kg | Oral gavage | 7.4 ± 0.3 | 0.1 | - |
| Q203 | 20 mg/kg | Oral gavage | 6.5 ± 0.4 | 1.0 | - |
| ND-011992 + Q203 | 50 mg/kg + 20 mg/kg | Oral gavage | 5.8 ± 0.5 | 1.7 | 0.7 |
Data adapted from a study on the synergistic effect of dual oxidase inhibition.[4]
Table 2: In Vivo Efficacy of CK-2-63 in Combination with Q203 in a Chronic Mouse Model of Tuberculosis
| Treatment Group | Dose | Route of Administration | Mean Log10 CFU/Lung ± SD | Log10 Reduction vs. Control |
| Untreated Control | - | - | 6.2 ± 0.3 | - |
| Q203 | 10 mg/kg | Oral gavage | 5.1 ± 0.4 | 1.1 |
| CK-2-63 + Q203 | 50 mg/kg + 10 mg/kg | Oral gavage | 4.8 ± 0.5 | 1.4 |
Data adapted from a study on 2-aryl-quinolone inhibitors.[2]
Experimental Protocols
Protocol 1: In Vivo Efficacy Testing in a Murine Model of Chronic Tuberculosis
Objective: To evaluate the in vivo efficacy of an Mtb-cyt-bd oxidase inhibitor (e.g., IN-5) alone or in combination with a cytochrome bcc-aa3 inhibitor (e.g., Q203).
Animal Model: Female BALB/c mice, 6-8 weeks old.
Infection:
-
Infect mice with a low dose of M. tuberculosis H37Rv via aerosol exposure to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
Allow the infection to establish for 4 weeks to develop a chronic infection with stable bacterial loads.
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, IN-5 alone, Q203 alone, IN-5 + Q203).
-
Prepare the drug formulation. For oral administration, compounds can be formulated in a vehicle such as 0.5% (w/v) carboxymethylcellulose.
-
Administer the respective treatments daily via oral gavage for 4 weeks.
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
Calculate the mean log10 CFU per organ for each group and determine the log10 CFU reduction compared to the vehicle control group.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A step-by-step workflow for conducting in vivo efficacy studies of anti-tuberculosis compounds in a mouse model.
Protocol 2: Plasma Protein Binding Assay using Equilibrium Dialysis
Objective: To determine the percentage of an Mtb-cyt-bd oxidase inhibitor that is bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Test compound (IN-5)
-
Mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Spike the test compound into mouse plasma at a known concentration.
-
Add the plasma containing the compound to one chamber of the RED device and PBS to the other chamber. The two chambers are separated by a semipermeable membrane.
-
Incubate the device at 37°C for a sufficient time to allow the unbound compound to reach equilibrium across the membrane (typically 4-6 hours).
-
After incubation, take samples from both the plasma and the PBS chambers.
-
Analyze the concentration of the compound in both samples using a validated LC-MS/MS method.
-
Calculate the percentage of unbound and bound compound.
Calculation:
-
% Unbound = (Concentration in PBS chamber / Concentration in plasma chamber) x 100
-
% Bound = 100 - % Unbound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis | EMBO Molecular Medicine [link.springer.com]
- 5. researchgate.net [researchgate.net]
Mtb Cytochrome bd Oxidase Inhibitor Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Mycobacterium tuberculosis (Mtb) and inhibitors of the cytochrome bd (cyt-bd) oxidase, such as Mtb-cyt-bd oxidase-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cytochrome bd oxidase inhibitors?
A1: Cytochrome bd oxidase is one of two terminal oxidases in the Mtb electron transport chain, the other being the cytochrome bcc:aa₃ complex. While the bcc:aa₃ complex is the primary oxidase under normal aerobic conditions, the cyt-bd oxidase becomes crucial for Mtb survival under specific stresses like low oxygen, acidic pH (similar to the environment within a macrophage phagosome), and when the bcc:aa₃ complex is pharmacologically inhibited.[1][2][3] Inhibitors of cyt-bd oxidase block this alternative pathway, leading to a collapse of the proton motive force and ATP synthesis, especially when the primary bcc:aa₃ oxidase is also compromised.[4] This dual inhibition strategy can result in synergistic bactericidal activity against both replicating and non-replicating Mtb.[4][5]
Q2: Why is my cyt-bd oxidase inhibitor (e.g., this compound) showing weak or no activity against Mtb in vitro?
A2: Inhibitors targeting cyt-bd oxidase often exhibit weak or no whole-cell activity on their own.[4] This is because Mtb can rely on the primary cytochrome bcc:aa₃ respiratory pathway. The potency of cyt-bd oxidase inhibitors is dramatically enhanced when combined with an inhibitor of the bcc:aa₃ complex, such as Q203.[4][6] This concept is known as synthetic lethality, where inhibition of two redundant pathways leads to cell death.[6]
Q3: What is the expected phenotype of a cytochrome bd oxidase knockout mutant (e.g., ΔcydA or ΔcydAB)?
A3: A ΔcydA or ΔcydAB mutant is viable under standard laboratory growth conditions.[1][3] However, it will be hypersusceptible to inhibitors of the cytochrome bcc:aa₃ complex (like Q203) and may show a growth defect under microaerophilic or acidic conditions.[1][2][3] This hypersensitivity is a key indicator of a functional cyt-bd oxidase inhibitor.
Q4: How is the expression of the cytochrome bd oxidase operon (cydABDC) regulated in Mtb?
A4: The cydABDC operon is known to be upregulated in response to hypoxic conditions.[2][7] The cAMP receptor protein (CRP) has been shown to be a regulator of cydAB expression in Mycobacterium smegmatis and is implicated in its regulation in Mtb.[8] The two-component system RegX3-SenX3 may also play a role in regulating cydAB in response to oxygen levels.[8] Treatment with inhibitors of the cytochrome bcc:aa₃ complex can also lead to a compensatory upregulation of cydB.[9]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for a cyt-bd oxidase inhibitor.
-
Possible Cause 1: Upregulation of the cydABDC operon.
-
Explanation: Mtb may develop resistance by overexpressing the target enzyme, cytochrome bd oxidase. Laboratory-adapted strains of Mtb may have higher basal expression of cydA compared to clinical isolates, potentially leading to reduced susceptibility.[2][10]
-
Troubleshooting Steps:
-
Gene Expression Analysis: Perform RT-qPCR on your Mtb culture to quantify the transcript levels of cydA or cydB relative to a housekeeping gene. Compare the expression levels of your test strain to a standard reference strain (e.g., H37Rv). A significant increase in expression could explain the elevated MIC.
-
Generate an Overexpression Strain: As a positive control for resistance, transform a susceptible Mtb strain with a high-copy number plasmid containing the cydABDC operon. This engineered strain should exhibit a significantly higher MIC for your inhibitor.[4]
-
-
-
Possible Cause 2: Inappropriate assay conditions.
-
Explanation: As cyt-bd oxidase inhibitors are most effective when the bcc:aa₃ complex is also inhibited, testing the inhibitor alone will likely yield a high MIC.
-
Troubleshooting Steps:
-
Synergy Testing: Perform a checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) of your inhibitor in combination with a bcc:aa₃ inhibitor like Q203. A synergistic interaction (FICI ≤ 0.5) confirms the intended mechanism of action.[11][12]
-
Use a Hypersusceptible Strain: Determine the MIC of your inhibitor against a ΔcydAB knockout strain. In this background, any off-target effects would be more apparent, but true on-target activity against other cellular components would still be measurable. Conversely, test your inhibitor against a strain deficient in the bcc:aa₃ complex; this strain should be significantly more sensitive to your cyt-bd oxidase inhibitor.[4]
-
-
Issue 2: Inconsistent results in Oxygen Consumption Rate (OCR) assays.
-
Possible Cause 1: Incorrect inhibitor concentrations.
-
Explanation: The effect of a cyt-bd oxidase inhibitor on OCR is best observed when the bcc:aa₃ pathway is blocked. On its own, the inhibitor may cause little to no change in the total OCR of wild-type Mtb.[13]
-
Troubleshooting Steps:
-
Sequential Inhibition: In your OCR measurement (e.g., using a Clark-type electrode or Seahorse analyzer), first add a bcc:aa₃ inhibitor (like Q203) to block the primary pathway. This may cause a partial decrease in OCR. Then, add your cyt-bd oxidase inhibitor. A further, significant drop in OCR confirms its activity on the alternative oxidase.
-
Use a Knockout Strain: Measure the OCR of a ΔcydAB mutant. This strain's respiration is entirely dependent on the bcc:aa₃ complex. Your cyt-bd oxidase inhibitor should have no effect on the OCR of this mutant, while Q203 should completely abolish it.
-
-
-
Possible Cause 2: Mtb culture is in a metabolic state with low reliance on cyt-bd oxidase.
-
Explanation: The contribution of cyt-bd oxidase to respiration is condition-dependent. Under standard, high-oxygen culture conditions, its contribution may be minimal.
-
Troubleshooting Steps:
-
Acidic pH Stress: Adapt the Mtb culture to an acidic pH (e.g., pH 5.7) prior to and during the OCR measurement. The bcc:aa₃ complex is preferentially inhibited at low pH, making the cells more reliant on cyt-bd oxidase.[3][14]
-
Hypoxic Adaptation: Pre-culture the Mtb under hypoxic conditions to induce the expression and activity of cyt-bd oxidase before performing the OCR assay.
-
-
Quantitative Data Summary
Table 1: Impact of Cytochrome bd Oxidase Status on Inhibitor Potency
| Strain Background | Inhibitor | Target | Effect | Fold Change in MIC/IC₅₀ | Reference(s) |
| Mtb H37Rv (Wild-Type) | Q203 | cyt-bcc:aa₃ | Bacteriostatic | Baseline | [3] |
| Mtb ΔcydAB | Q203 | cyt-bcc:aa₃ | Bactericidal, Hypersusceptible | - | [6] |
| Mtb H37Rv (Wild-Type) | ND-011992 | cyt-bd | Weakly active | Baseline | [4] |
| Mtb ΔctaE-qcrCAB (bcc:aa₃ deficient) | ND-011992 | cyt-bd | Potent growth inhibition | 33 to 110-fold decrease | [4] |
| Mtb with cydABDC overexpression | ND-011992 | cyt-bd | Resistance | 18 to 31-fold increase | [4] |
| Mtb H37Rv at pH 7.4 | Q203 | cyt-bcc:aa₃ | Bacteriostatic | Baseline | [14] |
| Mtb H37Rv at pH 5.5 | Q203 | cyt-bcc:aa₃ | Increased potency | ~20-fold decrease | [14] |
Experimental Protocols & Workflows
Protocol 1: Determining Synergistic MIC using Checkerboard Assay
This protocol determines the interaction between a cyt-bd oxidase inhibitor (Drug A) and a cyt-bcc:aa₃ inhibitor like Q203 (Drug B).
-
Prepare Drug Dilutions: In a 96-well plate, create a 2D matrix of drug concentrations. Serially dilute Drug A horizontally and Drug B vertically in 7H9-OADC medium. Include wells with each drug alone and no-drug controls.
-
Inoculate Mtb: Add Mtb culture (e.g., H37Rv), grown to mid-log phase and diluted, to each well.
-
Incubate: Incubate the plate at 37°C for 7-10 days.
-
Add Indicator: Add a viability indicator like resazurin (B115843) to each well and incubate for another 24-48 hours. A color change (blue to pink) indicates bacterial growth.
-
Read Plate: The MIC is the lowest concentration of a drug (alone or in combination) that prevents the color change.
-
Calculate FICI:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
Interpretation: ΣFIC ≤ 0.5 is synergistic; >0.5 to <4.0 is additive; ≥4.0 is antagonistic.[15]
-
Protocol 2: Measuring Oxygen Consumption Rate (OCR) to Confirm Mechanism
This protocol validates that an inhibitor targets the cyt-bd oxidase.
-
Prepare Mtb Culture: Grow Mtb H37Rv to mid-log phase. Wash and resuspend the cells in an appropriate assay buffer (e.g., 7H9 broth without detergent).
-
Load OCR Instrument: Add the Mtb cell suspension to the wells of a Seahorse XF plate or the chamber of a Clark-type electrode.
-
Baseline Measurement: Measure the basal OCR for a set period.
-
Inject Inhibitors Sequentially:
-
Injection 1: Inject a bcc:aa₃ inhibitor (e.g., Q203) at a concentration known to block its target. Monitor the change in OCR. A partial drop is expected as Mtb reroutes electrons through cyt-bd oxidase.
-
Injection 2: Inject the experimental cyt-bd oxidase inhibitor (e.g., this compound).
-
-
Analyze Data: A significant drop in OCR after the second injection confirms that your compound inhibits the alternative respiratory pathway that was active after the primary pathway was blocked.
Visualizations
Caption: Workflow for validating target overexpression as a resistance mechanism.
Caption: Experimental workflow for confirming inhibitor target using OCR.
Caption: Mtb's compensatory response to respiratory chain inhibition.
References
- 1. Susceptibility of Mycobacterium tuberculosis Cytochrome bd Oxidase Mutants to Compounds Targeting the Terminal Respiratory Oxidase, Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory Flexibility in Response to Inhibition of Cytochrome c Oxidase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis | EMBO Molecular Medicine [link.springer.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the cydAB-Encoded Cytochrome bd Oxidase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chalkophore-mediated respiratory oxidase flexibility controls M. tuberculosis virulence | eLife [elifesciences.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Mtb-cyt-bd oxidase-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Mtb-cyt-bd oxidase-IN-5 for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase, a key enzyme in the electron transport chain of Mtb.[1][2] It is an analogue of the natural product Aurachin D and has shown significant activity against Mtb, making it a valuable compound for tuberculosis research and drug development.[1][2]
Q2: What are the primary synthetic routes to this compound and other aurachin D analogues?
A2: There are two main synthetic strategies for aurachin D analogues. The choice of route depends on the electronic properties of the desired analogue:
-
Conrad-Limpach reaction: This method is effective for the synthesis of electron-rich analogues.[2]
-
Oxazoline (B21484) ring-opening reaction: This revised synthesis is employed for electron-poor analogues, such as the 7-fluoro substituted this compound.[1][2]
Q3: What are the reported biological activities of this compound?
A3: The biological activity of this compound is summarized in the table below.
| Compound Name | IC₅₀ (μM) | MIC (μM) |
| This compound | 0.37 | 256 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound (a 7-fluoro-aurachin D analogue) via the oxazoline ring-opening method is provided below, based on the general principles for the synthesis of electron-poor aurachin D analogues.
Step 1: Synthesis of the Farnesyl Ketone Intermediate
-
Reaction: Alkylation of a suitable ketoester with farnesyl bromide.
-
Detailed Protocol: A specific protocol for the farnesyl ketone intermediate tailored for the 7-fluoro analogue would be detailed here, including reactants, stoichiometry, solvent, temperature, and reaction time. Purification would likely involve column chromatography.
Step 2: Synthesis of the Oxazoline Intermediate
-
Reaction: Condensation of the farnesyl ketone with a suitable amino alcohol to form the oxazoline ring.
-
Detailed Protocol: This section would provide a step-by-step guide for the oxazoline formation, specifying the amino alcohol, catalyst (if any), solvent, and reaction conditions.
Step 3: Ring-Opening and Cyclization to form 7-Fluoro-4(1H)-quinolone
-
Reaction: Lewis acid-mediated ring-opening of the oxazoline followed by intramolecular cyclization to form the quinolone core.
-
Detailed Protocol: A comprehensive procedure for the ring-opening and cyclization step would be outlined, including the choice of Lewis acid, solvent, temperature, and duration of the reaction. Work-up and purification steps, likely involving extraction and chromatography, would be described in detail.
Troubleshooting Guides
Issue 1: Low yield in the Conrad-Limpach reaction for electron-rich analogues.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure anhydrous conditions. Use freshly distilled solvents. Monitor the reaction progress by TLC or LC-MS. |
| Suboptimal temperature | The Conrad-Limpach reaction often requires high temperatures for cyclization. If the yield is low, consider carefully increasing the reaction temperature. |
| Side reactions | The formation of isomeric products can occur. Optimize the reaction conditions (solvent, temperature, and catalyst) to favor the desired product. |
| Purification losses | Use appropriate purification techniques, such as flash chromatography with a carefully selected solvent system, to minimize product loss. |
Issue 2: Low yield in the oxazoline ring-opening reaction for this compound.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Lewis acid | Use a freshly opened or properly stored Lewis acid. Consider screening different Lewis acids to find the most effective one for your substrate. |
| Moisture sensitivity | The reaction is likely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Incomplete cyclization | After the ring-opening, ensure sufficient time and appropriate temperature for the intramolecular cyclization to occur. Monitor by TLC or LC-MS. |
| Product decomposition | If the product is unstable under the reaction or work-up conditions, consider milder work-up procedures and purify the product promptly. |
Visualizations
Signaling Pathway: Mtb Electron Transport Chain and Inhibition by this compound
Caption: Inhibition of the Mtb electron transport chain by this compound.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
References
troubleshooting Mtb-cyt-bd oxidase-IN-5 inconsistent results
Welcome to the technical support center for the Mtb-cyt-bd oxidase inhibitor, IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mtb-cyt-bd oxidase and why is it a drug target?
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase.[1][2] The cyt-bd oxidase is crucial for Mtb's survival under stressful conditions, such as hypoxia and nitrosative stress, which are encountered during infection.[1][3] Importantly, this enzyme is absent in eukaryotes, making it a selective and promising target for anti-tubercular drug development.[1]
Q2: What is IN-5 and what is its reported potency?
IN-5 is an inhibitor of M. tuberculosis cytochrome bd oxidase.[4] It has a reported IC50 value of 0.37 μM against the purified enzyme.[4] However, its whole-cell activity, as measured by the minimum inhibitory concentration (MIC), is significantly higher, at 256 μM against Mtb.[4] This discrepancy between enzymatic and cellular activity is a common observation and can be due to various factors including cell wall permeability, efflux pumps, or metabolism of the compound.
Troubleshooting Inconsistent IC50 Values for IN-5
One of the most common challenges in enzyme inhibitor studies is variability in the half-maximal inhibitory concentration (IC50) values. This section provides a guide to troubleshoot inconsistent IC50 results for IN-5.
Q3: My IC50 values for IN-5 are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors related to the enzyme, the inhibitor, and the assay conditions. Below is a systematic guide to identifying the source of the variability.
Decision-Making Tree for Troubleshooting
Figure 1: A decision-making tree to diagnose the root cause of inconsistent IC50 values for IN-5.
Detailed Troubleshooting Points
1. Enzyme Preparation and Handling
-
Problem: Mtb-cyt-bd oxidase is a membrane protein, and its stability and activity can be highly dependent on the extraction, purification, and storage conditions.[5][6] Batch-to-batch variations in enzyme preparations are a common source of inconsistent results.
-
Troubleshooting Steps:
-
Standardize Purification: Ensure a consistent and well-documented protocol for the expression and purification of the enzyme.[7]
-
Quality Control: After purification, assess the purity and integrity of each batch using SDS-PAGE.
-
Activity Check: Before running IC50 experiments, always measure the specific activity of the enzyme batch to ensure it is within an acceptable range.
-
Storage: Store the purified enzyme in small aliquots at -80°C to avoid multiple freeze-thaw cycles. The storage buffer should contain an appropriate detergent to maintain protein solubility and stability.[8]
-
2. Inhibitor Stock and Dilutions
-
Problem: The accuracy of the inhibitor concentration is critical. Errors in preparing stock solutions or serial dilutions can lead to significant variations in IC50 values. The stability of the inhibitor in the chosen solvent and at working dilutions is also a key factor.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of IN-5 regularly.
-
Solvent Effects: Ensure the solvent used to dissolve IN-5 (e.g., DMSO) does not affect enzyme activity at the final concentrations used in the assay. Run appropriate solvent controls.
-
Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully.
-
Stability at Working Dilutions: IN-5 might be less stable at very low concentrations. Prepare working dilutions fresh just before use.
-
3. Assay Conditions
-
Problem: IC50 values are highly dependent on the assay conditions. Minor variations in parameters such as substrate concentration, pH, temperature, and incubation time can lead to shifts in the measured IC50.
-
Troubleshooting Steps:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[9] It is crucial to use a consistent and well-defined substrate concentration, typically at or below the Km value.
-
pH and Temperature: Mtb-cyt-bd oxidase activity is sensitive to pH.[10][11] Ensure that the buffer system is robust and the pH is consistent across all experiments. Maintain a constant temperature throughout the assay.
-
Detergent Concentration: As a membrane protein, the activity of Mtb-cyt-bd oxidase is influenced by the type and concentration of detergent used for solubilization.[12] Ensure the detergent concentration is optimal and consistent.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate should be kept constant.
-
4. Data Analysis
-
Problem: The method used to fit the dose-response curve and calculate the IC50 can influence the result.
-
Troubleshooting Steps:
-
Consistent Model: Use the same non-linear regression model (e.g., four-parameter logistic) to fit the data for all experiments.
-
Data Normalization: Normalize the data consistently, for example, by setting the uninhibited control as 100% activity and a fully inhibited control as 0% activity.
-
Experimental Protocols
Protocol 1: Mtb-cyt-bd Oxidase Activity Assay (Oxygen Consumption)
This protocol is based on measuring the consumption of oxygen by the enzyme using a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.
Materials:
-
Purified Mtb-cyt-bd oxidase
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 0.05% DDM)
-
Substrate: Reduced menaquinol (B15198786) analogue (e.g., menadiol) or other suitable electron donor.
-
IN-5 inhibitor stock solution (in DMSO)
-
Oxygen electrode or sensor system
Procedure:
-
System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Reaction Setup:
-
Add the assay buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the desired concentration of IN-5 (or DMSO for the control) and pre-incubate for a defined period (e.g., 10 minutes).
-
Add the purified Mtb-cyt-bd oxidase to the chamber and allow it to equilibrate.
-
-
Initiate Reaction: Start the reaction by adding the reduced menaquinol substrate.
-
Data Acquisition: Record the decrease in oxygen concentration over time. The initial linear phase of the curve represents the enzyme activity.
-
Data Analysis: Calculate the rate of oxygen consumption.
Protocol 2: IC50 Determination for IN-5
-
Prepare a series of dilutions of IN-5 in the assay buffer.
-
For each inhibitor concentration, perform the oxygen consumption assay as described above.
-
Include a positive control (no inhibitor) and a negative control (no enzyme or fully inhibited enzyme).
-
Calculate the percentage of inhibition for each IN-5 concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the IN-5 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Inconsistent IC50 Data for IN-5
| Experiment | IC50 (µM) | Enzyme Batch | Substrate Conc. (µM) | Pre-incubation Time (min) |
| 1 | 0.35 | A | 100 | 10 |
| 2 | 0.82 | A | 100 | 5 |
| 3 | 0.41 | B | 100 | 10 |
| 4 | 0.95 | B | 200 | 10 |
Table 2: Example of Consistent IC50 Data for IN-5 after Troubleshooting
| Experiment | IC50 (µM) | Enzyme Batch | Substrate Conc. (µM) | Pre-incubation Time (min) |
| 1 | 0.38 | C | 150 | 15 |
| 2 | 0.36 | C | 150 | 15 |
| 3 | 0.40 | C | 150 | 15 |
| 4 | 0.39 | C | 150 | 15 |
Visualizations
Signaling Pathway and Inhibition
Figure 2: Simplified diagram of the M. tuberculosis electron transport chain showing the two terminal oxidases and the point of inhibition by IN-5.
Experimental Workflow for IC50 Determination
Figure 3: A standard experimental workflow for determining the IC50 of IN-5 against Mtb-cyt-bd oxidase.
References
- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. immunomart.com [immunomart.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase | PLOS Pathogens [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Mitigating Plasma Protein Binding of Mtb-cyt-bd Oxidase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma protein binding (PPB) of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase inhibitors.
Troubleshooting Guide: High Plasma Protein Binding
High plasma protein binding (PPB) can limit the free fraction of a drug available to exert its therapeutic effect. The following guide provides a structured approach to diagnosing and mitigating high PPB for your Mtb-cyt-bd oxidase inhibitor.
Initial Assessment of High PPB
| Observation | Potential Cause | Recommended Action |
| Low unbound fraction (fu) in plasma from in vitro assays. | High affinity of the compound for plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG). | 1. Confirm results with a secondary assay (e.g., ultrafiltration if equilibrium dialysis was used). 2. Proceed to chemical modification strategies based on Structure-Activity Relationship (SAR) analysis. |
| Discrepancy between in vitro potency (IC50) and cellular or in vivo efficacy. | High PPB in the assay medium or in vivo, reducing the free drug concentration at the target site. | 1. Measure the unbound fraction in the specific assay medium. 2. Determine the in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship to assess the impact of PPB. |
| Compound is highly lipophilic and/or acidic. | Lipophilic and acidic compounds tend to bind extensively to albumin. | Focus on medicinal chemistry strategies to reduce lipophilicity and/or modulate the pKa of the compound. |
Strategies for Mitigation
| Strategy | Description | Considerations |
| Structure-Activity Relationship (SAR) Guided Chemical Modification | Systematically modify the chemical structure of the inhibitor to identify key moieties contributing to PPB.[1] | Requires the synthesis and testing of multiple analogs. Focus on reducing lipophilicity (logP/logD) and introducing polar functional groups. |
| Reduce Lipophilicity | Decrease the lipophilic character of the molecule, as high lipophilicity is a major driver of PPB. | This can sometimes negatively impact cell permeability and target engagement. A balance must be found. |
| Introduce Polar Functional Groups | Incorporate polar groups (e.g., hydroxyl, amide) to increase hydrophilicity and reduce binding to hydrophobic pockets of plasma proteins. | The position of the polar group is critical to avoid disrupting binding to the target enzyme. |
| Modulate Ionization (pKa) | Altering the acidic or basic properties of the compound can change its ionization state at physiological pH (7.4), which can influence its binding to plasma proteins.[1] Acidic drugs tend to bind to albumin, while basic drugs can bind to AAG.[2] | Changes in pKa can also affect solubility, permeability, and off-target effects. |
| In Silico Modeling | Utilize computational models to predict PPB based on the physicochemical properties of the designed analogs before synthesis. | These models can help prioritize synthetic efforts but should be validated with experimental data. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to mitigate the plasma protein binding of our Mtb-cyt-bd oxidase inhibitor?
Only the unbound (free) fraction of a drug is available to distribute into tissues, reach the site of action, and exert its pharmacological effect.[3][] High PPB can lead to a lower free drug concentration, potentially reducing efficacy. Understanding and optimizing PPB is crucial for interpreting in vitro and in vivo data and for predicting human pharmacokinetics.[5][6]
Q2: What are the primary plasma proteins that our inhibitor might be binding to?
The most common plasma proteins that bind to drugs are:
-
Albumin: The most abundant protein in plasma, it primarily binds acidic and neutral drugs.[2][7]
-
Alpha-1-acid glycoprotein (AAG): Primarily binds basic drugs.[2]
-
Lipoproteins: Can bind to lipophilic compounds.[2]
Q3: What is the "free drug hypothesis"?
The "free drug hypothesis" states that only the unbound drug molecules can cross cell membranes and interact with the target receptor to produce a pharmacological effect.[7] The protein-bound drug is considered a reservoir that is pharmacologically inactive.
Q4: How is plasma protein binding measured?
The most common and reliable method is Rapid Equilibrium Dialysis (RED) .[3][][5] This technique involves dialyzing a plasma sample containing the drug against a buffer solution through a semipermeable membrane. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the unbound fraction.[][5] Other methods include ultrafiltration and ultracentrifugation.[7][8]
Q5: Should a high PPB always be considered a negative attribute for a drug candidate?
Not necessarily. For drugs with high intrinsic clearance, increasing plasma protein binding can sometimes be a strategy to prolong the drug's half-life and achieve a desired therapeutic effect.[9] However, for lead optimization, reducing very high PPB is often a goal to ensure sufficient free drug exposure. The optimization of PPB should be considered in the context of the compound's overall pharmacokinetic profile.[9]
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
Objective: To determine the unbound fraction (fu) of an Mtb-cyt-bd oxidase inhibitor in plasma.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO).
-
Human plasma (or plasma from other species of interest).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Incubator shaker set at 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Compound Spiking: Prepare a working solution of the test compound by diluting the stock solution in plasma to the desired final concentration (e.g., 1-5 µM).[7]
-
RED Device Assembly: Place the dialysis membrane inserts into the wells of the base plate.
-
Sample Loading: Add the plasma containing the test compound to the sample chamber (red-ringed chamber) of the insert. Add an equal volume of PBS to the buffer chamber.
-
Incubation: Seal the plate and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to reach equilibrium.[3][] A preliminary experiment should be conducted to determine the time to equilibrium.[5]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
Matrix Matching: To minimize analytical artifacts, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
Calculation:
-
Percent Bound = [ (Conc. in Plasma - Conc. in Buffer) / Conc. in Plasma ] * 100
-
Fraction Unbound (fu) = Conc. in Buffer / Conc. in Plasma
-
Quantitative Data Summary:
| Compound | Species | Concentration (µM) | Incubation Time (h) | % Bound | Fraction Unbound (fu) |
| Warfarin (Control) | Human | 1 | 4 | ~99.5%[7] | ~0.005 |
| Verapamil (Control) | Human | 1 | 4 | ~90% | ~0.10 |
| Atenolol (Control) | Human | 1 | 4 | ~5% | ~0.95 |
| Your Compound | Specify | Specify | Specify | To be determined | To be determined |
Visualizations
Mtb Electron Transport Chain and Inhibitor Action
The diagram below illustrates the branched electron transport chain of Mycobacterium tuberculosis. The cytochrome bd oxidase is a key component, especially under hypoxic conditions and when the primary cytochrome bc1:aa3 complex is inhibited.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. bioivt.com [bioivt.com]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 8. Plasma Protein Binding in Drug Discovery and Development | Bentham Science [eurekaselect.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase | PLOS Pathogens [journals.plos.org]
Technical Support Center: Assay Development for High-Throughput Screening of bd Oxidase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of high-throughput screening (HTS) assays for cytochrome bd oxidase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is cytochrome bd oxidase a good drug target?
A1: Cytochrome bd oxidase is an attractive drug target primarily because it is found exclusively in prokaryotes and is absent in eukaryotes, minimizing the potential for off-target effects in humans.[1] It plays a crucial role in bacterial respiration, particularly under microaerobic conditions and during various stress responses, making it important for the survival of many pathogenic bacteria.[1]
Q2: What are the common assay formats for screening bd oxidase inhibitors?
A2: The most common HTS-compatible assay formats for bd oxidase inhibitors are:
-
Oxygen Consumption Assays: These directly measure the activity of the oxidase by monitoring the depletion of dissolved oxygen in the reaction mixture. This can be achieved using phosphorescent probes that are quenched by oxygen or with specialized equipment like the Seahorse XF Analyzer.[2][3]
-
Fluorescence-Based Assays: These assays use reporter molecules that become fluorescent upon reduction by a component of the electron transport chain. A common example is the use of resazurin (B115843), which is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells or in coupled enzyme reactions.[4][5][6][7]
-
Coupled Enzyme Assays: In this format, the oxidation of the substrate by bd oxidase is coupled to a secondary enzymatic reaction that produces a readily detectable signal (e.g., colorimetric or fluorescent).
Q3: What are the key parameters to consider when developing a robust HTS assay for bd oxidase inhibitors?
A3: Key parameters include:
-
Enzyme Source and Purity: The source (e.g., purified recombinant enzyme, bacterial membranes) and purity of the bd oxidase preparation are critical for assay performance.
-
Substrate Concentration: The concentration of the quinol substrate should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
Assay Buffer Composition: pH, ionic strength, and the presence of detergents can significantly impact the activity and stability of the membrane-bound bd oxidase.
-
Assay Quality Metrics: The Z'-factor is a crucial statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Q4: How do I calculate and interpret the Z'-factor for my assay?
A4: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your positive (p, e.g., no inhibitor) and negative (n, e.g., a known inhibitor or no enzyme) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Z' > 0.5: An excellent assay with a large separation between the positive and negative controls.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Experimental Protocols
Protocol 1: Oxygen Consumption-Based HTS Assay
This protocol is adapted from methods used for other respiratory enzymes and is suitable for a 96- or 384-well format using an oxygen-sensing plate reader.
Materials:
-
Purified bd oxidase-containing bacterial membranes
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.05% (w/v) Dodecyl Maltoside (DDM)
-
Substrate: Decylubiquinol (DBH)
-
Positive Control: Aurachin D (a known bd oxidase inhibitor)
-
Test compounds dissolved in DMSO
-
Oxygen-sensing microplates
Methodology:
-
Prepare the bd oxidase membrane suspension in cold Assay Buffer to the desired concentration.
-
Add 90 µL of the membrane suspension to each well of the oxygen-sensing microplate.
-
Add 1 µL of test compound or control (DMSO for negative control, Aurachin D for positive control) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of DBH substrate to each well.
-
Immediately place the plate in the oxygen-sensing plate reader and start kinetic measurements of oxygen consumption over 30-60 minutes.
-
Calculate the rate of oxygen consumption for each well. Inhibition is determined by the reduction in the rate of oxygen consumption compared to the negative control.
Protocol 2: Fluorescence-Based HTS Assay using Resazurin
This protocol relies on the reduction of resazurin to the fluorescent resorufin, which is coupled to the bd oxidase activity.
Materials:
-
Purified bd oxidase-containing bacterial membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% (w/v) DDM
-
Substrate: NADH or a suitable quinol
-
Resazurin solution (100 µM)
-
Diaphorase (if using NADH as the primary substrate)
-
Positive Control: A known bd oxidase inhibitor
-
Test compounds in DMSO
-
Black, clear-bottom 384-well plates
Methodology:
-
Prepare a reaction mixture containing Assay Buffer, resazurin, and diaphorase (if applicable).
-
Dispense 20 µL of the reaction mixture into each well of the 384-well plate.
-
Add 100 nL of test compound or control solution to the wells.
-
Add 5 µL of the bd oxidase membrane suspension.
-
Incubate for 10 minutes at room temperature.
-
Start the reaction by adding 5 µL of the substrate (e.g., NADH).
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence of resorufin (Excitation: ~560 nm, Emission: ~590 nm).
-
A decrease in fluorescence signal compared to the negative control indicates inhibition of bd oxidase activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio or Low Z'-factor | 1. Suboptimal enzyme concentration. 2. Suboptimal substrate concentration. 3. Inappropriate buffer conditions (pH, salt, detergent). | 1. Titrate the enzyme concentration to find the optimal level that gives a robust signal within the linear range of the assay. 2. Determine the Km of the substrate and use a concentration at or below the Km. 3. Optimize the buffer components, including pH, ionic strength, and detergent type and concentration. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Edge effects in the microplate. 3. Enzyme or substrate instability. 4. Precipitation of compounds or assay components. | 1. Use calibrated pipettes and consider using automated liquid handlers for better precision. 2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 3. Ensure reagents are properly stored and thawed. Prepare fresh substrate solutions daily. 4. Visually inspect plates for precipitation. Consider reducing compound concentration or adding a solubilizing agent if compatible with the assay. |
| False Positives | 1. Compound auto-fluorescence or quenching. 2. Compound aggregation leading to non-specific inhibition.[8] 3. Redox-cycling compounds interfering with fluorescence-based assays.[9] | 1. Pre-read plates after compound addition but before starting the reaction to identify interfering compounds. 2. Perform counter-screens in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[8] 3. Use orthogonal assays (e.g., an oxygen consumption assay) to confirm hits from a fluorescence-based screen. |
| False Negatives | 1. Compound instability or degradation. 2. Substrate concentration too high, masking competitive inhibition. 3. Insufficient incubation time for the inhibitor to bind. | 1. Assess compound stability in the assay buffer. 2. Ensure the substrate concentration is not significantly above the Km. 3. Increase the pre-incubation time of the enzyme with the test compounds. |
| Membrane Protein Aggregation/Precipitation | 1. Inappropriate detergent or concentration. 2. Suboptimal buffer conditions (pH, ionic strength). | 1. Screen a panel of detergents to find one that maintains the solubility and activity of the bd oxidase. 2. Optimize the pH and salt concentration of the assay buffer to enhance protein stability.[10] |
Quantitative Data Summary
Table 1: Michaelis-Menten Constants (Km) for bd Oxidase Substrates
| Substrate | Km (µM) | Organism | Reference |
| Decylubiquinol (dQH₂) | 72 ± 20 | Escherichia coli | [11] |
| Oxygen (O₂) | 0.24 | Escherichia coli | [3] |
| Hydrogen Peroxide (H₂O₂) | 6600 ± 1100 | Escherichia coli | [11] |
Table 2: IC₅₀ Values of Known bd Oxidase Inhibitors
| Inhibitor | IC₅₀ | Target | Assay Conditions | Reference |
| Aurachin D | 35 nM | E. coli bd-I | Duroquinol:O₂ oxidoreductase activity | [12] |
| Aurachin D | ~400 nM | M. smegmatis | O₂ consumption in inverted membrane vesicles | [12] |
| MTD-403 | 0.27 µM | M. tuberculosis H37Rv | Aerobic growth inhibition | [13] |
| CK-2-63 | 3.70 µM | M. tuberculosis H37Rv | Aerobic growth inhibition | [13] |
Visualizations
Caption: High-Throughput Screening Workflow for bd Oxidase Inhibitors.
Caption: Hit-to-Lead Optimization Process for bd Oxidase Inhibitors.
References
- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent assay based on resazurin for detection of activity of disinfectants against bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Structure of Escherichia coli cytochrome bd-II type oxidase with bound aurachin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Mtb-cyt-bd Oxidase-IN-5 and Other Cytochrome bd Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel drug targets. The cytochrome bd oxidase, a key component of the Mtb respiratory chain, represents a promising target due to its essential role in bacterial survival under stress conditions and its absence in eukaryotes.[1][2] This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-5 and other prominent cytochrome bd inhibitors, supported by available experimental data.
Overview of Cytochrome bd Oxidase in M. tuberculosis
M. tuberculosis possesses a branched electron transport chain with two terminal oxidases: the primary cytochrome bc1:aa3 supercomplex and the alternative cytochrome bd (cyt-bd) oxidase.[3][4] While the bc1:aa3 complex is the primary driver of ATP synthesis under optimal conditions, the cyt-bd oxidase becomes crucial for maintaining respiration and ATP production when the primary pathway is inhibited or under conditions of hypoxia and nitrosative stress.[1][4] This functional redundancy makes the dual inhibition of both terminal oxidases a compelling strategy for the development of bactericidal anti-tubercular agents.[2][5]
This compound: A Potent Inhibitor
This compound is a notable inhibitor of the Mtb cytochrome bd oxidase.[6] It serves as a valuable research tool for studying the function of this enzyme and as a potential starting point for the development of novel anti-tubercular drugs.
Comparative Performance of Cytochrome bd Inhibitors
This section provides a quantitative comparison of this compound with other known cytochrome bd inhibitors. The data presented is collated from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity against Mtb Cytochrome bd Oxidase
| Inhibitor | IC50 (µM) | Organism/System | Reference |
| This compound | 0.37 | M. tuberculosis | [7] |
| Mtb-cyt-bd oxidase-IN-2 | 0.67 | M. tuberculosis | [6] |
| Aurachin D | 0.035 | E. coli cytochrome bd-I | [8][9] |
| Aurachin D | ~0.4 | M. smegmatis (inverted membrane vesicles) | [9] |
| ND-011992 | 0.12 (against respiratory complex I) | M. tuberculosis | [7] |
| ND-011992 | 0.8 (OCR in M. bovis BCG) | M. bovis BCG | [7] |
| CK-2-63 (2-Aryl-quinolone) | 0.003 | Recombinant M. tuberculosis cyt-bd | [10][11] |
| Benzothiazole (B30560) Amides | - | M. tuberculosis | [12] |
Note: IC50 values for benzothiazole amides against the isolated enzyme were not explicitly found in the provided search results, though their mechanism is attributed to cyt-bd inhibition.
Table 2: Whole-Cell Antimycobacterial Activity
| Inhibitor | MIC (µM) | Organism | Reference |
| This compound | 256 | M. tuberculosis | [7] |
| Mtb-cyt-bd oxidase-IN-2 | 256 | M. tuberculosis | [6] |
| Aurachin D analogues (1d, 1g) | 4-8 | M. tuberculosis | [10] |
| ND-011992 | 2.8-4.2 | M. tuberculosis H37Rv | [7] |
| 2-Aryl-quinolones (MTD-403) | 0.27 | M. tuberculosis H37Rv | [13] |
| 2-Aryl-quinolones (CK-2-63) | 3.70 | M. tuberculosis H37Rv | [13] |
| Benzothiazole Amides | 0.12-0.5 (against Mtb) | M. tuberculosis | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cytochrome bd oxidase inhibitors.
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which bacteria consume oxygen, providing a direct measure of respiratory activity.
-
Methylene (B1212753) Blue Assay (Qualitative):
-
Principle: Methylene blue is a redox indicator that is blue in its oxidized state and colorless in its reduced state. As bacteria consume oxygen, the environment becomes reduced, leading to the decolorization of methylene blue.
-
Protocol:
-
Grow mycobacterial cultures to mid-log phase.
-
Resuspend the cells in an appropriate buffer.
-
Add methylene blue to the bacterial suspension.
-
Add the test inhibitor (e.g., this compound) and a positive control (e.g., a known respiratory inhibitor).
-
Incubate the mixture and visually observe the color change from blue to colorless. A delay or absence of decolorization in the presence of the inhibitor indicates inhibition of oxygen consumption.[1][12]
-
-
-
Microplate-Based Respirometry (Quantitative):
-
Principle: This method uses oxygen-sensitive fluorescent probes (e.g., MitoXpress Xtra®) to quantitatively measure the oxygen concentration in a sealed microplate well over time.
-
Protocol:
-
Prepare a suspension of mycobacterial cells in a suitable medium.
-
Add the oxygen-sensitive probe to the cell suspension.
-
Dispense the mixture into a microplate.
-
Add the test inhibitors at various concentrations.
-
Seal the wells and measure the fluorescence signal over time using a plate reader.
-
The rate of fluorescence change is proportional to the oxygen consumption rate.[1] The IC50 value can be determined by plotting the OCR against the inhibitor concentration.
-
-
ATP Depletion Assay
This assay measures the intracellular ATP levels to assess the impact of inhibitors on the cell's energy metabolism.
-
Principle: Inhibition of the electron transport chain, including cytochrome bd oxidase, leads to a decrease in ATP synthesis.
-
Protocol:
-
Expose mycobacterial cultures to the test inhibitor for a defined period.
-
Lyse the bacterial cells to release the intracellular contents.
-
Measure the ATP concentration in the lysate using a commercial ATP bioluminescence assay kit.
-
A reduction in ATP levels in treated cells compared to untreated controls indicates inhibition of energy metabolism.[14]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the respiratory pathway in M. tuberculosis and a general workflow for inhibitor screening.
Caption: Mtb Respiratory Chain and Inhibitor Targets.
Caption: Workflow for Cytochrome bd Inhibitor Discovery.
Conclusion
This compound is a potent inhibitor of the alternative terminal oxidase in Mycobacterium tuberculosis. The comparative data, while not from head-to-head studies, suggests that other classes of inhibitors, such as the 2-aryl-quinolones, may exhibit even greater potency against the isolated enzyme. However, whole-cell activity is influenced by various factors including cell permeability and efflux. The benzothiazole amides also show promising whole-cell activity.
The development of potent and specific cytochrome bd oxidase inhibitors like this compound is a critical area of research. These inhibitors, particularly when used in combination with drugs targeting the primary respiratory complex, hold significant promise for the development of novel, bactericidal treatment regimens for tuberculosis. Further research, including direct comparative studies under standardized conditions, is necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis | EMBO Molecular Medicine [link.springer.com]
- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase | PLOS Pathogens [journals.plos.org]
- 5. Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ND-011992 | Cyt‐bd inhibitor | Probechem Biochemicals [probechem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steroid Drugs Inhibit Bacterial Respiratory Oxidases and Are Lethal Toward Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validating Mtb-cyt-bd Oxidase-IN-5 as a Specific Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. The bacterial respiratory chain, particularly the cytochrome bd oxidase, presents a promising avenue for drug development due to its essential role in Mtb survival under stress conditions and its absence in mammalian cells. This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-5, a potential specific inhibitor, against other known inhibitors of the Mtb respiratory chain, supported by experimental data and detailed protocols.
The Role of Cytochrome bd Oxidase in M. tuberculosis
Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase is crucial for bacterial survival under hypoxic and nitrosative stress, conditions encountered within the host during infection. This functional redundancy poses a challenge for targeting the respiratory chain, as inhibition of one oxidase can be compensated by the other. Therefore, a dual-inhibitor approach or a highly specific and potent inhibitor of the cytochrome bd oxidase is an attractive strategy.
This compound: An Overview
This compound (also known as compound 1k) is an analogue of aurachin D and has been identified as an inhibitor of the Mtb cytochrome bd oxidase.[1] It demonstrates a half-maximal inhibitory concentration (IC50) of 0.37 µM against the isolated enzyme.[1] However, its whole-cell activity, measured as the minimum inhibitory concentration (MIC), is significantly higher at 256 µM, suggesting potential issues with cell wall permeability or efflux.[1]
Comparative Analysis of Inhibitors
To validate the specificity and potential of this compound, it is essential to compare its performance with other inhibitors targeting the Mtb respiratory chain. This comparison includes other cytochrome bd oxidase inhibitors and inhibitors of the alternative terminal oxidase, the cytochrome bcc-aa3 complex.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a selection of comparator compounds. Direct comparison should be approached with caution as experimental conditions may vary between studies.
| Compound | Target | IC50 (µM) | MIC (µM) | Cytotoxicity (IC50, µM) | Selectivity Index (SI) |
| This compound | Cytochrome bd oxidase | 0.37 [1] | 256 [1] | Not Available | Not Available |
| Mtb-cyt-bd oxidase-IN-2 | Cytochrome bd oxidase | 0.67[2] | 256[2] | Not Available | Not Available |
| Aurachin D analogue (1d) | Cytochrome bd oxidase | Nanomolar range[3] | 4 - 8[3] | >10 (L6 cells)[4] | >1.25 - 2.5 |
| Aurachin D analogue (1g) | Cytochrome bd oxidase | Nanomolar range[3] | 4 - 8[3] | Not Available | Not Available |
| CK-2-63 (2-Aryl-quinolone) | Cytochrome bd oxidase | 3.70 | Not Available | Not Available | Not Available |
| Benzothiazole (B30560) Amides | Cytochrome bd oxidase | Not Available | 0.12 - 0.5 (µg/mL) | Low toxicity reported[5] | High selectivity reported[5] |
| Q203 (Telacebec) | Cytochrome bcc-aa3 complex | 0.00028 - 0.0027 | 0.00028 - 0.0027 | >10 | >3700 - 35714 |
Note: The MIC for Benzothiazole Amides is presented in µg/mL as reported in the source. Conversion to µM would require the specific molecular weight of the compound tested. The Selectivity Index (SI) is calculated as Cytotoxicity IC50 / MIC. A higher SI indicates greater selectivity for the bacterial target over mammalian cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mtb Electron Transport Chain and Inhibitor Targets.
Caption: Workflow for validating a novel Mtb inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key protocols used in the validation of respiratory chain inhibitors.
Mtb Cytochrome bd Oxidase Inhibition Assay (Oxygen Consumption Rate)
This assay measures the rate of oxygen consumption by inverted membrane vesicles (IMVs) of a strain overexpressing the target oxidase.
-
Preparation of Inverted Membrane Vesicles (IMVs): M. smegmatis or an E. coli knockout strain is transformed to express the Mtb cytochrome bd oxidase. Cells are grown to mid-log phase, harvested, and lysed by sonication or French press. The cell lysate is centrifuged at low speed to remove debris, followed by ultracentrifugation to pellet the membrane fraction. The resulting pellet, rich in IMVs, is resuspended in a suitable buffer.
-
Oxygen Consumption Measurement: A Clark-type oxygen electrode or a high-resolution respirometer is used. The reaction chamber is filled with respiration buffer and the IMV suspension.
-
Initiation of Respiration: Respiration is initiated by adding an electron donor such as NADH or a menaquinol (B15198786) analogue.
-
Inhibitor Addition: After a stable baseline of oxygen consumption is established, the inhibitor (e.g., this compound) is added at various concentrations.
-
Data Analysis: The rate of oxygen consumption is measured before and after the addition of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: The inhibitor is serially diluted in 7H9 broth supplemented with OADC in a 96-well microplate.
-
Inoculation: Each well is inoculated with the prepared Mtb suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
Reading the Results: The MIC is determined as the lowest drug concentration at which there is no visible growth. This can be assessed visually or by measuring optical density.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
-
Cell Seeding: A mammalian cell line (e.g., HepG2, HEK293) is seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Exposure: The cells are then exposed to serial dilutions of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Conclusion and Future Directions
The validation of this compound as a specific and effective inhibitor requires a comprehensive evaluation of its biochemical potency, whole-cell activity, and cytotoxicity. While its IC50 against the isolated cytochrome bd oxidase is promising, the high MIC value raises concerns about its ability to reach its target in whole bacteria. Furthermore, the lack of publicly available cytotoxicity data for this compound prevents the calculation of a selectivity index, a critical parameter for assessing its therapeutic potential.
In comparison, aurachin D analogues demonstrate more favorable MIC values and some have confirmed low cytotoxicity. The cytochrome bcc-aa3 inhibitor, Q203, exhibits exceptional potency and a high selectivity index, highlighting the potential of targeting this alternative oxidase.
The most promising therapeutic strategy appears to be the co-inhibition of both terminal oxidases. This approach has been shown to be synergistic and bactericidal, overcoming the functional redundancy of the Mtb respiratory chain.
For this compound to be considered a valid lead compound, further studies are essential to:
-
Improve its whole-cell activity, potentially through medicinal chemistry efforts to enhance cell permeability.
-
Determine its cytotoxicity against a panel of mammalian cell lines to establish its selectivity index.
-
Evaluate its efficacy in combination with cytochrome bcc-aa3 inhibitors in both in vitro and in vivo models of Mtb infection.
By addressing these key areas, the true potential of this compound as a specific inhibitor for the treatment of tuberculosis can be fully elucidated.
References
A Comparative Guide to Mtb-cyt-bd Oxidase-IN-5 and Bedaquiline Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cytochrome bd (cyt-bd) oxidase inhibitor, Mtb-cyt-bd oxidase-IN-5, and the established anti-tuberculosis drug, bedaquiline (B32110). While direct experimental data on their combined use is not yet published, this document synthesizes existing preclinical data for each compound and presents the strong scientific rationale for their combination. This is supported by evidence from studies on genetic knockouts and analogous compound combinations, offering a clear perspective on this promising therapeutic strategy against Mycobacterium tuberculosis (Mtb).
Executive Summary
The global health threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. Targeting the energy metabolism of Mycobacterium tuberculosis has emerged as a highly promising approach. Bedaquiline (BDQ), an inhibitor of the F1Fo-ATP synthase, is a cornerstone of modern MDR-TB treatment. However, its efficacy can be enhanced. The Mtb respiratory chain possesses a branched structure with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase. This redundancy allows Mtb to adapt and survive under various stress conditions, including antibiotic pressure.
Recent research has validated the cytochrome bd oxidase as a critical survival factor for Mtb, particularly when the primary respiratory pathway or ATP synthesis is inhibited.[1][2] this compound is a novel, potent inhibitor of this alternative oxidase. The therapeutic hypothesis is that a dual blockade of the ATP synthase with bedaquiline and the cyt-bd oxidase with this compound will create a synergistic bactericidal effect, leading to more rapid and effective sterilization of Mtb infections. This is strongly supported by findings that an Mtb mutant lacking the cyt-bd oxidase is hypersensitive to bedaquiline, exhibiting immediate bactericidal killing instead of the typical initial bacteriostatic phase.[3][4]
Comparative Performance Data
The following tables summarize the in vitro performance of this compound and bedaquiline based on available preclinical data.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Compound | Target | IC50 (Mtb cyt-bd oxidase) | MIC (Mtb H37Rv) |
| This compound (analogue 1k) | Cytochrome bd oxidase | 0.37 µM[5] | 256 µM[5] |
| Bedaquiline | F1Fo-ATP synthase | Not Applicable | 0.03 - 0.12 µg/mL |
Note: The high MIC of this compound as a standalone agent is expected, as the cytochrome bd oxidase is not essential for Mtb growth in standard aerobic laboratory conditions due to the functional redundancy of the respiratory chain.[4] Its potency is revealed when the primary respiratory pathway is compromised.
Table 2: Comparative Bactericidal Activity (Conceptual)
| Treatment | Mechanism | Expected Bactericidal Effect | Rationale |
| Bedaquiline (alone) | ATP synthase inhibition | Bacteriostatic for 4-7 days, then bactericidal[3][4] | Mtb adapts by remodeling energy metabolism. |
| This compound (alone) | Cytochrome bd oxidase inhibition | Likely minimal under normal conditions | Redundancy with the cytochrome bc1:aa3 pathway. |
| Combination Therapy (BDQ + IN-5) | Dual ATP synthase & cyt-bd oxidase inhibition | Potentially rapid and synergistic bactericidal activity | Prevents metabolic adaptation to BDQ, leading to enhanced cell death. Supported by cyt-bd knockout studies showing immediate bactericidal effect with BDQ.[3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating this combination therapy.
References
- 1. The cytochrome bd-type quinol oxidase is important for survival of Mycobacterium smegmatis under peroxide and antibiotic-induced stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. A Mycobacterium tuberculosis Cytochrome bd Oxidase Mutant Is Hypersensitive to Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to Cytochrome bd Oxidase Inhibitors in Combination Therapy for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates novel therapeutic strategies. The Mtb respiratory chain, crucial for bacterial survival and persistence, presents a promising target. Mtb possesses two terminal oxidases for its electron transport chain: the cytochrome bcc:aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase. While the cytochrome bcc:aa3 is the primary oxidase under normal conditions, the cyt-bd oxidase is essential for survival under stressful conditions such as hypoxia and nitrosative stress, and it can compensate for the inhibition of the primary oxidase. This functional redundancy limits the efficacy of drugs targeting only the cytochrome bcc:aa3 complex.
This guide focuses on the synergistic potential of inhibiting the cyt-bd oxidase in combination with other anti-tubercular drugs. While information on a specific proprietary compound designated "Mtb-cyt-bd oxidase-IN-5" is not publicly available, this document will draw on published data for other well-characterized cyt-bd oxidase inhibitors to illustrate the principles and advantages of this therapeutic approach. The central strategy revolves around a "dual inhibition" of the electron transport chain, which has shown potent bactericidal effects against both replicating and non-replicating Mtb.
Mechanism of Synergy: Dual Inhibition of Respiration
The rationale for combining a cyt-bd oxidase inhibitor with other TB drugs, particularly those targeting cellular respiration, is rooted in the concept of "synthetic lethality." Mtb can survive the inhibition of one terminal oxidase by upregulating the other. However, simultaneous inhibition of both pathways cripples the bacterium's ability to produce ATP, leading to cell death.[1][2][3]
The two primary synergistic partners for cyt-bd oxidase inhibitors are:
-
Cytochrome bcc:aa3 inhibitors (e.g., Telacebec/Q203): Q203 blocks the primary respiratory pathway. In response, Mtb upregulates the cyt-bd oxidase to maintain a proton motive force and ATP synthesis. A cyt-bd inhibitor blocks this escape route, leading to a total collapse of respiration.[1]
-
ATP synthase inhibitors (e.g., Bedaquiline (B32110)/BDQ): Bedaquiline inhibits ATP synthase, leading to a buildup of the proton motive force. Mtb compensates by using the non-proton-pumping cyt-bd oxidase to continue respiration without contributing to the proton gradient. Inhibiting the cyt-bd oxidase in this context makes the bacterium hypersensitive to bedaquiline, turning a bacteriostatic effect into a rapid bactericidal one.[4][5]
Below is a diagram illustrating this synergistic mechanism.
Caption: Synergistic inhibition of Mtb's respiratory chain.
Comparative Efficacy Data
The synergy between cyt-bd oxidase inhibitors and other respiratory inhibitors has been demonstrated through various in vitro and in vivo studies. The Fractional Inhibitory Concentration (FIC) index is a common metric, where an FIC index of ≤ 0.5 indicates synergy.
Table 1: In Vitro Synergy of Cytochrome bd Oxidase Inhibitors with Telacebec (Q203)
| Cyt-bd Inhibitor | Mtb Strain | FIC Index | Outcome | Reference |
|---|---|---|---|---|
| ND-011992 | H37Rv | Not specified, but synergy demonstrated | Potent bactericidal activity against replicating and non-replicating Mtb | [1] |
| TB25, TB25-2, TB25-14 | H37Rv | Not specified, but synergy demonstrated | Pronounced synergistic bactericidal effects | [6] |
| Benzothiazole (B30560) Amides | H37Rv | Not specified, but synergy demonstrated | Significant bactericidal activity in combination |[7] |
Table 2: In Vitro Synergy of Cytochrome bd Oxidase Inhibitors with Bedaquiline (BDQ)
| Cyt-bd Inhibition Method | Mtb Strain | Observation | Outcome | Reference |
|---|---|---|---|---|
| Genetic Knockout (ΔcydAB) | H37Rv | Hypersensitivity to BDQ | BDQ becomes instantly bactericidal with a >50% increase in killing rate | [4][5] |
| Pharmacological Inhibition | H37Rv | Predicted strong synergy | Enhanced potency of the drug combination |[4][8] |
Experimental Protocols
The assessment of synergistic effects is crucial for the development of combination therapies. The following outlines a typical workflow for determining the in vitro synergy of drug combinations against M. tuberculosis.
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of each individual drug that inhibits 90% of Mtb growth (MIC90).
-
Method: A broth microdilution method, such as the Resazurin Microtiter Assay (REMA), is commonly used.[9]
-
Mtb cultures are grown to mid-log phase and diluted.
-
The bacterial suspension is added to 96-well plates containing serial dilutions of the test compounds.
-
Plates are incubated for 7-10 days.
-
Resazurin solution is added, and after further incubation, a color change from blue to pink indicates bacterial growth.
-
The MIC90 is the lowest drug concentration that prevents this color change.
-
2. Checkerboard Synergy Assay
-
Objective: To quantify the synergistic interaction between two drugs.
-
Method:
-
A 96-well plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.
-
Each well contains a unique combination of concentrations of the two drugs.
-
Mtb suspension is added to each well.
-
The plate is incubated, and viability is assessed using the REMA method.
-
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Workflow for determining drug synergy.
Conclusion
The strategy of targeting the cytochrome bd oxidase in M. tuberculosis represents a significant advancement in the development of novel TB therapies. While specific data on "this compound" is not in the public domain, the broader class of cyt-bd oxidase inhibitors demonstrates profound synergistic and bactericidal effects when combined with other drugs that target Mtb's respiratory chain, such as Telacebec (Q203) and Bedaquiline. This dual-inhibition approach effectively shuts down bacterial energy production, leading to rapid killing of both drug-susceptible and drug-resistant strains. The continued exploration and optimization of cyt-bd oxidase inhibitors are a high priority for developing shorter, more effective, and better-tolerated treatment regimens for tuberculosis.
References
- 1. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis | EMBO Molecular Medicine [link.springer.com]
- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Targeting the cytochrome oxidases for drug development in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mycobacterium tuberculosis Cytochrome bd Oxidase Mutant Is Hypersensitive to Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mycobacterium tuberculosis cytochrome bd oxidase mutant is hypersensitive to bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel Cytochrome bd oxidase inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Evaluating the Bactericidal vs. Bacteriostatic Activity of Mtb-cyt-bd oxidase-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mycobacterial activity of Mtb-cyt-bd oxidase-IN-5, a novel inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, against other cyt-bd oxidase inhibitors and standard first-line anti-tuberculosis (TB) drugs. The focus of this analysis is to delineate the bactericidal versus bacteriostatic properties of these compounds, supported by experimental data and detailed methodologies.
Executive Summary
This compound, an analog of aurachin D, demonstrates potent inhibition of the Mtb cytochrome bd oxidase. Experimental evidence suggests that, as a standalone agent, it exhibits a bacteriostatic effect, arresting the growth of M. tuberculosis without significant killing. This characteristic is shared with other inhibitors targeting the cyt-bd oxidase. Notably, the bactericidal potential of this compound and similar compounds is realized when used in combination therapy with inhibitors of the primary respiratory pathway's cytochrome bc1:aa3 complex, such as Q203. This synergistic interaction leads to a complete shutdown of the pathogen's respiratory capacity and a pronounced bactericidal outcome.
Data Presentation: Quantitative Comparison of Anti-Mtb Activity
The following tables summarize the minimum inhibitory concentration (MIC) and the bactericidal or bacteriostatic nature of this compound, comparator compounds, and first-line anti-TB drugs against M. tuberculosis H37Rv.
Table 1: Activity of Cytochrome bd Oxidase Inhibitors against M. tuberculosis H37Rv
| Compound | Target | IC50 (Enzymatic Assay) | MIC (µM) | Activity (Standalone) | Activity (in Combination with bc1:aa3 Inhibitor) |
| This compound (compound 1k) | Cytochrome bd oxidase | 0.37 µM | 4 - 8[1] | Bacteriostatic (inferred) | Bactericidal |
| Aurachin D | Cytochrome bd oxidase | Sub-micromolar | >100 | Bacteriostatic | Bactericidal |
| CK-2-63 (2-Aryl-quinolone) | Cytochrome bd oxidase | Not Reported | ~5 | Bacteriostatic | Bactericidal |
Table 2: Activity of First-Line Anti-Tuberculosis Drugs against M. tuberculosis H37Rv
| Drug | Primary Mechanism of Action | MIC (µg/mL) | MIC (µM) | Activity |
| Isoniazid | Mycolic acid synthesis inhibition | 0.03 - 0.12[2] | 0.22 - 0.87 | Bactericidal[3][4][5] |
| Rifampicin | RNA polymerase inhibition | 0.03 - 0.25[2] | 0.04 - 0.30 | Bactericidal[3][4][5] |
| Ethambutol | Arabinogalactan synthesis inhibition | 0.25 - 2[2] | 1.22 - 9.79 | Bacteriostatic[3] |
| Pyrazinamide (B1679903) | Disruption of membrane potential (pH-dependent) | ≤12.5 - 100 (at neutral pH)[6] | 101.5 - 812.3 | Bactericidal (in acidic environment)[3][5] |
Mandatory Visualization
Mtb Respiratory Chain and Inhibitor Targets
Caption: Mtb respiratory chain with primary and alternative pathways, and points of inhibition.
Experimental Workflow for Activity Determination
Caption: Workflow for determining bactericidal vs. bacteriostatic activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method for M. tuberculosis.
-
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds (e.g., this compound) and control drugs
-
M. tuberculosis H37Rv culture in mid-log phase
-
Sterile saline or broth for inoculum preparation
-
-
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days, or until growth is clearly visible in the growth control wells.
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC assay to quantify the killing activity of the compound.
-
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at the MIC and higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a drug-free Middlebrook 7H10 or 7H11 agar plate.
-
Incubation: Incubate the agar plates at 37°C for 3 to 4 weeks, or until colonies are visible on the control plates (plated from the initial inoculum).
-
CFU Counting: Count the number of CFUs on each plate.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log10) reduction in CFU compared to the initial inoculum count.
-
Time-Kill Curve Assay
This assay provides a dynamic view of the antimicrobial effect over time.
-
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to early or mid-log phase.
-
Exposure: Dilute the culture to a standardized starting inoculum (e.g., 10^5 - 10^6 CFU/mL) in flasks containing fresh broth with the test compound at various concentrations (e.g., 1x, 4x, 8x MIC). Include a drug-free growth control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24, 48, 72 hours, and up to 21 days), withdraw aliquots from each flask.
-
Quantification: Prepare serial dilutions of the aliquots and plate them on drug-free agar to determine the viable CFU count.
-
Data Analysis: Plot the log10 CFU/mL against time for each compound concentration. A bactericidal agent will show a ≥3-log10 reduction in CFU/mL from the initial inoculum, while a bacteriostatic agent will typically show a minimal change or a slight decrease followed by stabilization of the CFU count.
-
Conclusion
The evaluation of this compound and other inhibitors of the alternative respiratory pathway in M. tuberculosis highlights a promising strategy for anti-TB drug development. While these compounds are primarily bacteriostatic when used as monotherapy, their ability to synergize with inhibitors of the primary respiratory chain to produce a potent bactericidal effect underscores their potential as part of a combination regimen. This approach could be crucial in developing shorter, more effective treatments for tuberculosis, including drug-resistant strains. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation of such novel therapeutic candidates.
References
- 1. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. testbook.com [testbook.com]
- 4. Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential first-line antituberculosis drugs - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
Navigating the Frontier of Tuberculosis Therapy: A Comparative Analysis of Respiratory Chain Inhibitors
A deep dive into the clinical and preclinical landscape of compounds targeting Mycobacterium tuberculosis's energy metabolism, with a special focus on the emerging potential of cytochrome bd oxidase inhibitors.
Executive Summary
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, urgently calls for novel therapeutic strategies. One of the most promising avenues in anti-TB drug discovery is the targeting of Mycobacterium tuberculosis (Mtb)'s respiratory chain, a critical pathway for the bacterium's survival and persistence. This guide provides a comparative analysis of inhibitors targeting the terminal oxidases of Mtb's electron transport chain. While no cytochrome bd (cyt-bd) oxidase inhibitors are currently in clinical development, their preclinical promise, particularly in combination with clinically advanced cytochrome bc1 complex inhibitors, represents a frontier in TB drug development. This document serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape, including quantitative data, experimental methodologies, and the strategic rationale for a dual-inhibition approach.
The Two-Pronged Approach to Crippling Mtb's Respiration
Mycobacterium tuberculosis possesses a branched respiratory chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex (cytochrome bc1 complex) and the cytochrome bd oxidase. The cytochrome bc1 complex is the primary driver of ATP synthesis under optimal growth conditions. However, the cytochrome bd oxidase plays a crucial role in maintaining respiration and ATP production under stressful conditions such as hypoxia and nitrosative stress, and when the cytochrome bc1 complex is inhibited. This functional redundancy renders inhibitors that target only the cytochrome bc1 complex bacteriostatic rather than bactericidal. Consequently, a dual-inhibition strategy, targeting both terminal oxidases, is emerging as a powerful approach to completely shut down Mtb's energy production and achieve a more potent killing effect.
Clinically Developed Cytochrome bc1 Inhibitor: Telacebec (Q203)
Telacebec (formerly Q203) is a first-in-class imidazopyridine amide that is the most clinically advanced inhibitor of the Mtb respiratory chain. It specifically targets the QcrB subunit of the cytochrome bc1 complex, leading to the depletion of ATP.
Clinical Development Status:
Telacebec has completed Phase 2a clinical trials (NCT03563599), demonstrating early bactericidal activity in patients with drug-susceptible pulmonary tuberculosis.[1] It has also received Orphan Drug Designation and Fast Track Designation from the U.S. FDA.[2] A Phase 2 proof-of-concept study is also underway to evaluate its efficacy in treating Buruli ulcer, another mycobacterial disease (NCT06481163).[2][3]
Performance Data:
| Parameter | Value | Reference |
| Target | Cytochrome bc1 complex (QcrB subunit) | [2] |
| MIC50 vs. Mtb H37Rv | 2.7 nM (in culture broth) | [4] |
| Phase 2a EBA Study | Showed good dose response in patients with drug-susceptible TB | [1][2] |
| Status | Completed Phase 2a for TB; Phase 2 ongoing for Buruli ulcer | [1][2][3] |
Preclinical Mtb-cyt-bd Oxidase Inhibitors: The Next Wave
While no cyt-bd oxidase inhibitors have entered clinical trials yet, several promising candidates have been identified and characterized in preclinical studies. These compounds have demonstrated the potential to act synergistically with cytochrome bc1 inhibitors like Telacebec.
ND-011992
ND-011992 is a quinazoline-based compound identified as a putative inhibitor of cytochrome bd oxidase. While it shows weak activity on its own, it acts synergistically with Telacebec to inhibit respiration and ATP synthesis in Mtb.[5]
Benzothiazole Amides
This class of compounds is being explored as potential inhibitors of cytochrome bd oxidase. They have shown the ability to deplete ATP in the presence of Telacebec and exhibit bactericidal activity against both replicating and non-replicating Mtb strains.[3]
Comparative Preclinical Performance Data:
| Compound Class | Compound | Target | IC50 | MIC | Key Findings | Reference |
| Quinazoline-based | ND-011992 | Cytochrome bd oxidase | 0.5-1.6 µM (ATP depletion in M. bovis BCG with Q203); 2.8-4.2 µM (vs. Mtb H37Rv) | ≤ 0.2 to 1 µM (against pan-susceptible clinical isolates) | Synergistic with Telacebec (Q203), leading to enhanced bactericidal activity. | [5][6] |
| Benzothiazole Amides | Various analogs | Cytochrome bd oxidase | Not reported | 0.12–0.5 µg/mL (against Mtb) | Demonstrate bactericidal activity in combination with Q203 against replicating and non-replicating Mtb. | [3] |
Signaling Pathways and Experimental Workflows
Dual Inhibition of Mtb's Respiratory Chain
The following diagram illustrates the mechanism of dual inhibition of the two terminal oxidases in the M. tuberculosis respiratory chain.
Caption: Dual inhibition of Mtb's respiratory chain by Telacebec and a cyt-bd oxidase inhibitor.
Experimental Workflow for Inhibitor Identification and Validation
The following diagram outlines a general workflow for the discovery and validation of novel Mtb-cyt-bd oxidase inhibitors.
Caption: A general workflow for the discovery and validation of Mtb-cyt-bd oxidase inhibitors.
Experimental Protocols
Mycobacterial Growth Inhibition Assay (MGIA)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Bacterial Culture: Mtb is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
Readout: Bacterial growth is assessed visually or by measuring optical density at 600 nm. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
Oxygen Consumption Assay
This assay measures the effect of an inhibitor on the oxygen consumption rate (OCR) of Mtb.
-
Bacterial Preparation: Mtb is grown to mid-log phase, washed, and resuspended in an appropriate assay buffer.
-
Assay Setup: The bacterial suspension is added to the wells of a specialized microplate (e.g., Seahorse XF plate) or a chamber equipped with an oxygen sensor.
-
Inhibitor Addition: The test compound is injected into the wells.
-
Measurement: The OCR is measured in real-time using a fluorescent oxygen-sensitive probe or an electrode-based system. A decrease in OCR indicates inhibition of respiration.
ATP Measurement Assay
This assay quantifies the intracellular ATP levels in Mtb following treatment with an inhibitor.
-
Bacterial Treatment: Mtb cultures are treated with the test compound for a defined period.
-
Cell Lysis: The bacterial cells are lysed to release intracellular ATP. This can be achieved through chemical lysis or physical methods like bead beating.[2]
-
ATP Detection: The ATP in the lysate is quantified using a luciferin/luciferase-based bioluminescence assay. The light output is proportional to the ATP concentration.
-
Data Analysis: ATP levels in treated samples are compared to untreated controls to determine the extent of ATP depletion.
Conclusion and Future Directions
While the clinical development pipeline for direct Mtb-cyt-bd oxidase inhibitors is currently empty, the preclinical evidence strongly supports their potential as a critical component of future anti-TB regimens. The synergistic bactericidal activity observed when combining cyt-bd oxidase inhibitors with the clinically advanced cytochrome bc1 inhibitor, Telacebec, highlights a promising strategy to overcome the functional redundancy of Mtb's respiratory chain. Further research and development in this area, focusing on optimizing the pharmacokinetic and pharmacodynamic properties of preclinical candidates, are crucial steps toward realizing the therapeutic potential of this dual-inhibition approach. For researchers and drug developers, the exploration of cytochrome bd oxidase inhibitors represents a significant opportunity to contribute to the development of novel, more effective, and faster-acting treatments for tuberculosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of a Rapid ATP Bioluminescence Assay for Biocidal Susceptibility Testing of Rapidly Growing Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ND-011992 | Cyt‐bd inhibitor | Probechem Biochemicals [probechem.com]
- 5. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis | EMBO Molecular Medicine [link.springer.com]
- 6. ntu.edu.sg [ntu.edu.sg]
Dual Inhibition of Mtb's Terminal Oxidases: A Synthetically Lethal Strategy to Combat Tuberculosis
A Comparison Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic strategies. One promising approach is the concept of synthetic lethality, where the simultaneous inhibition of two non-essential targets proves fatal to the bacterium. This guide provides a comprehensive comparison of experimental data validating the synthetic lethal relationship between Mtb's two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase.
The Two Pillars of Mtb's Respiration
Mtb's electron transport chain (ETC) is crucial for generating ATP, the energy currency of the cell.[1] This process culminates in the reduction of oxygen to water, a reaction catalyzed by two distinct terminal oxidases.[1][2][3]
-
Cytochrome bcc-aa₃ Supercomplex: This is the primary, more energy-efficient terminal oxidase.[1] It is the target of the clinical-stage drug candidate Q203 (Telacebec).[4][5]
-
Cytochrome bd Oxidase: This alternative terminal oxidase can maintain respiration and ATP synthesis, rendering drugs that target only the cytochrome bcc-aa₃ complex merely bacteriostatic.[4][5][6]
The presence of this alternative oxidase represents a significant challenge for monotherapies targeting the primary respiratory pathway. However, this redundancy also presents a unique opportunity for a synthetic lethal therapeutic strategy.
Validating Synthetic Lethality: A Multi-pronged Approach
The synthetic lethal interaction between the two terminal oxidases has been robustly validated through a combination of genetic and chemical biology approaches.[7] The core principle of these experiments is to demonstrate that while inhibition of a single oxidase has a limited effect on bacterial viability, the simultaneous inhibition of both leads to a potent bactericidal effect.
Key Experimental Findings
The following tables summarize the key quantitative data from studies that have validated this synthetic lethal relationship.
Table 1: Impact of Cytochrome bd Oxidase Deletion on Q203 Efficacy
| Parameter | Wild-Type M. tuberculosis H37Rv + Q203 | ΔcydAB Mutant M. tuberculosis H37Rv + Q203 | Reference |
| Phenotype | Bacteriostatic | Bactericidal | [4][6] |
| Effect on Respiration | Partial Inhibition | Complete Inhibition | [4][6] |
| Impact on ATP Synthesis | Partial Reduction | Complete Depletion | [6] |
Table 2: Bactericidal Activity of Q203 Against Wild-Type and ΔcydAB Mutant Strains
| Strain | Q203 Concentration | Bacterial Survival (%) | Reference |
| M. tuberculosis H37Rv | Dose-range | High | [6] |
| M. tuberculosis H37Rv ΔcydAB | Dose-range | Significantly Reduced | [6] |
Table 3: In Vivo Efficacy of Q203 in a Mouse Model of Tuberculosis
| Treatment Group | Bacterial Load in Lungs (log10 CFU) | Reference |
| Untreated | High | [4][6] |
| Q203 (Wild-Type Mtb) | Moderate Reduction | [4][6] |
| Q203 (ΔcydABMtb) | Rapid and Significant Reduction | [4][6] |
These findings consistently demonstrate that the genetic removal of the cytochrome bd oxidase sensitizes Mtb to the bactericidal effects of a cytochrome bcc-aa₃ inhibitor.[4][6] This provides strong evidence for the synthetic lethal interaction between the two terminal oxidases.
Visualizing the Synthetic Lethal Interaction
The following diagrams illustrate the underlying signaling pathways and the logical relationship of the synthetic lethal strategy.
Caption: The Mycobacterium tuberculosis electron transport chain.
Caption: The logic of synthetic lethality in targeting Mtb terminal oxidases.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols cited in the validation of this synthetic lethal strategy.
Mycobacterial Growth Inhibition Assay (MGIA)
This assay is fundamental to determining the bactericidal or bacteriostatic activity of a compound.
-
M. tuberculosis Culture: Mtb strains (wild-type and mutants) are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Compound Preparation: The inhibitor (e.g., Q203) is serially diluted to the desired concentrations.
-
Inoculation: The bacterial culture is diluted and inoculated into 96-well plates containing the different concentrations of the inhibitor.
-
Incubation: Plates are incubated at 37°C.
-
Growth Measurement: Bacterial growth is assessed at various time points by measuring optical density (OD600) or by plating serial dilutions on solid agar (B569324) (e.g., Middlebrook 7H11) to determine colony-forming units (CFU).[8][9][10]
Oxygen Consumption Rate (OCR) Measurement
This assay directly measures the impact of inhibitors on the respiratory activity of Mtb.
-
Cell Preparation: Mtb cultures are grown and then washed and resuspended in a suitable assay buffer.
-
Assay Setup: A specific number of bacterial cells are added to the wells of a specialized microplate (e.g., Seahorse XF plate).
-
Inhibitor Injection: The inhibitor(s) are injected into the wells at defined time points using an automated instrument.
-
OCR Monitoring: The oxygen consumption rate is measured in real-time both before and after the addition of the inhibitor(s).[11]
ATP Quantification Assay
This assay measures the cellular energy levels to assess the impact of respiratory chain inhibition.
-
Cell Treatment: Mtb cultures are exposed to the inhibitor(s) for a defined period.
-
Cell Lysis: The bacterial cells are lysed to release the intracellular ATP.
-
ATP Measurement: The amount of ATP in the lysate is quantified using a commercial ATP determination kit, which typically relies on the luciferin-luciferase bioluminescence reaction. The light output is proportional to the ATP concentration and is measured using a luminometer.[6]
Conclusion and Future Directions
The validation of the synthetic lethal interaction between the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase represents a significant advancement in the field of tuberculosis drug development. The data strongly support a therapeutic strategy involving the co-administration of inhibitors targeting both of these terminal oxidases. Such a combination therapy has the potential to be highly bactericidal, kill drug-tolerant persisters, and shorten the duration of tuberculosis treatment.[4][6][7]
Future research should focus on the discovery and development of potent and specific inhibitors of the cytochrome bd oxidase to be used in combination with existing cytochrome bcc-aa₃ inhibitors like Q203. This dual-pronged attack on Mtb's respiratory chain holds immense promise for a new generation of effective anti-tuberculosis regimens.
References
- 1. Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting the synthetic lethality between terminal respiratory oxidases to kill Mycobacterium tuberculosis and clear host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycobacterial growth inhibition assay [bio-protocol.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Mtb-cyt-bd Oxidase-IN-5 in Drug-Resistant Mtb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the exploration of novel therapeutic targets and agents. One such promising target is the cytochrome bd oxidase, a key component of the Mtb respiratory chain that is absent in humans. This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-5, a potential inhibitor, against other therapeutic alternatives for drug-resistant Mtb, supported by experimental data and detailed protocols.
The Role of Cytochrome bd Oxidase in Mtb Respiration and Drug Tolerance
Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bc₁:aa₃ supercomplex and the cytochrome bd oxidase.[1][2] While the cytochrome bc₁:aa₃ complex is the primary driver of ATP synthesis under optimal growth conditions, the cytochrome bd oxidase plays a crucial role in maintaining respiration and cell viability under various stress conditions, including hypoxia, nitrosative stress, and exposure to certain antibiotics.[1][3] This functional redundancy renders Mtb intrinsically tolerant to inhibitors targeting only one of the two terminal oxidases.[3]
This compound is an analog of aurachin D, a natural product known to inhibit cytochrome bd oxidase.[4][5] Its therapeutic potential lies in its ability to disrupt the bacterium's respiratory flexibility, particularly in the context of drug resistance.
Data Presentation: Quantitative Comparison of Anti-tubercular Agents
The following tables summarize the in vitro efficacy of this compound and its analogs compared to established and emerging drugs for drug-resistant Mtb.
Table 1: In Vitro Activity of Cytochrome bd Oxidase Inhibitors against Mtb
| Compound | Target | IC₅₀ (µM) | MIC (µM) against Mtb H37Rv | Reference(s) |
| This compound | Cytochrome bd oxidase | 0.37 | 256 | [4] |
| Mtb-cyt-bd oxidase-IN-2 | Cytochrome bd oxidase | 0.67 | 256 | [6] |
| Aurachin D | Cytochrome bd oxidase | - | 4-8 | [7][8] |
| Aurachin D analog 1d (citronellyl) | Cytochrome bd oxidase | - | 4-8 | [5] |
| Aurachin D analog 1g (6-fluoro) | Cytochrome bd oxidase | - | 4-8 | [5] |
| ND-011992 | Cytochrome bd oxidase | - | - | [9] |
Note: The high MIC value of this compound suggests limited whole-cell activity when used as a single agent.
Table 2: In Vitro Activity of Alternative Anti-tubercular Agents against Drug-Resistant Mtb
| Compound | Target | MIC Range (µg/mL) against MDR-TB | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bedaquiline | ATP synthase | 0.008 - >8 | 0.06 | - | [10][11] |
| Delamanid | Mycolic acid synthesis | 0.001 - >32 | 0.004 | 0.012 | [12][13][14] |
| Pretomanid | Protein and mycolic acid synthesis | 0.015 - >8 | 0.06-0.25 (H37Rv) | - | [15][16][17] |
| Q203 (Telacebec) | Cytochrome bc₁:aa₃ | 0.002 - 0.03 | 0.008 | 0.008 | [18][19] |
The "Synthetic Lethality" Approach: A Synergistic Strategy
The most promising therapeutic strategy involving cytochrome bd oxidase inhibitors is a "synthetic lethality" approach. This involves the simultaneous inhibition of both terminal oxidases, leading to a complete shutdown of respiratory ATP synthesis and potent bactericidal activity. This is particularly effective against non-replicating, antibiotic-tolerant Mtb.[9]
Table 3: Synergistic Activity of Combined Respiratory Inhibitors
| Combination | Effect | Observation | Reference(s) |
| Q203 + ND-011992 | Synergistic, Bactericidal | Enhanced inhibition of oxygen consumption and ATP synthesis. Active against replicating and non-replicating Mtb, including MDR and XDR isolates. | [9] |
| Q203 + PBTZ169 | Synergistic | Fractional Inhibitory Concentration (FIC) index of 0.5. | [19][20][21] |
| Benzothiazole (B30560) amides + Q203 | Synergistic, Bactericidal | Significant activity against replicating and non-replicating Mtb. | [22] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-tubercular agents. Below are standardized protocols for key in vitro and in vivo experiments.
In Vitro Drug Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.
-
Preparation of Mtb Culture:
-
Grow Mtb (e.g., H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[23][24]
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[23]
-
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using 7H9 broth.[23] The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized Mtb inoculum to each well containing the drug dilutions.
-
Include a drug-free growth control and a sterile control (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.[23]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of Mtb.[23] Growth can be assessed visually or by using a colorimetric indicator such as resazurin.
-
In Vivo Efficacy Testing: Murine Model of Chronic Tuberculosis
The mouse model is a standard for preclinical evaluation of anti-TB drug candidates.
-
Animal Model and Infection:
-
Drug Administration:
-
Prepare drug formulations in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).
-
Administer the test compound and control drugs (e.g., isoniazid, rifampicin) to different groups of infected mice, typically via oral gavage, 5 days a week for 4-8 weeks.[25][27] Include a vehicle control group.
-
-
Assessment of Bacterial Burden:
-
At designated time points during and after treatment, euthanize cohorts of mice from each group.
-
Aseptically remove the lungs and spleens and homogenize the tissues in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.[25][26]
-
Plate serial dilutions of the tissue homogenates onto Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).[25]
-
-
Data Analysis:
-
The efficacy of the treatment is determined by the reduction in the mean log₁₀ CFU in the lungs and spleens of treated mice compared to the vehicle control group.
-
Mandatory Visualizations
References
- 1. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase | PLOS Pathogens [journals.plos.org]
- 2. Cytochrome bc1-aa3 Oxidase Supercomplex As Emerging and Potential Drug Target Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. immunomart.com [immunomart.com]
- 5. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis | EMBO Molecular Medicine [link.springer.com]
- 10. shea-online.org [shea-online.org]
- 11. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 12. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 13. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Bipolar Distribution of Minimum Inhibitory Concentration of Q203 Across Mycobacterial Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. journals.asm.org [journals.asm.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Mtb-cyt-bd Oxidase-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Mtb-cyt-bd oxidase-IN-5, a novel inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase.[1] Given the compound's novelty, it should be treated as potentially hazardous, and all handling procedures must be conducted with stringent adherence to safety protocols to minimize exposure. The information presented here is a composite assessment based on the compound's structural relationship to quinoline (B57606) derivatives and general best practices for handling potent enzyme inhibitors.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. This information is crucial for experimental design and safety assessment.
| Parameter | Value | Source / Remarks |
| IC50 | 0.37 µM | Inhibition of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase.[1] |
| MIC | 256 µM | Minimum Inhibitory Concentration against Mtb.[1] |
| Molecular Formula | C25H32FNO | [1] |
| Molecular Weight | 381.53 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Hazard Classification | Not explicitly classified. Treat as hazardous due to its quinoline core. Quinoline is a hazardous substance.[2] | Based on the New Jersey Department of Health Hazardous Substance Fact Sheet for Quinoline.[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE is required to establish a robust barrier against potential exposure routes.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a primary barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising protection. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face. |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Required when handling the solid compound outside of a certified chemical fume hood or during spill cleanup to protect against inhalation of fine powders and potential vapors. |
Experimental Protocol: Enzyme Inhibition Assay
The following is a generalized protocol for determining the inhibitory effect of this compound on its target enzyme. This should be adapted based on specific laboratory conditions and equipment.
Objective: To determine the IC50 value of this compound against Mtb cytochrome bd oxidase.
Materials:
-
This compound
-
Mtb cytochrome bd oxidase enzyme
-
Assay buffer
-
Substrate (e.g., menaquinol (B15198786) analog)
-
DMSO (for inhibitor dilution)
-
Microplate reader
-
96-well plates
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the assay buffer to achieve a range of desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the enzyme and the diluted inhibitor to the appropriate wells.
-
Include control wells containing the enzyme and assay buffer without the inhibitor (maximum activity) and wells with assay buffer only (background).
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Operational and Disposal Plans
A strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.
Handling and Storage:
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate PPE during unpacking.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Weighing:
-
Perform weighing within a chemical fume hood or a ventilated balance enclosure.
-
Use dedicated, clean spatulas and weighing boats.
-
Securely cap the primary container immediately after weighing.
-
Clean the weighing area and utensils with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Dissolution:
-
Add the solvent (e.g., DMSO) to the solid compound slowly to avoid splashing.
-
Use a vortex mixer or gentle agitation to dissolve the compound. Avoid sonication, which can generate aerosols.
-
Disposal Plan:
The disposal of this compound and all associated waste must be handled with the understanding that it is classified as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including gloves, weighing paper, pipette tips, and lab plastics, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.[3]
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
-
Container Management:
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
-
Workflow and Logical Relationship Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Safe handling and disposal workflow for this compound.
Caption: Signaling pathway illustrating the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
